2,4-Dimethylthiazole-5-carbohydrazide
Description
The exact mass of the compound 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGDPVYDXLQXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372496 | |
| Record name | 2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99357-25-2 | |
| Record name | 2,4-Dimethyl-5-thiazolecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99357-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99357-25-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Dimethylthiazole-5-carbohydrazide
A Resource for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Strategic Imperative: The Thiazole Scaffold in Modern Drug Discovery
The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent aromaticity and diverse reactive sites enable it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] This has led to the successful development of numerous clinically approved drugs with activities spanning anti-inflammatory, antibacterial, antiviral, anticancer, and antifungal indications.[1][3][4] The incorporation of a carbohydrazide moiety at the 5-position of the 2,4-dimethylthiazole ring system creates a valuable synthetic intermediate. This functional group provides a reactive handle for the construction of more complex molecular architectures, such as Schiff bases, hydrazones, and other heterocyclic systems, which are themselves associated with a broad spectrum of pharmacological activities.[4] This guide provides a detailed, mechanistically-driven protocol for the synthesis of 2,4-dimethylthiazole-5-carbohydrazide, coupled with a comprehensive analytical workflow for its unambiguous characterization.
The Synthetic Blueprint: From Precursors to Product
The synthesis of this compound is most efficiently achieved via a two-step sequence commencing with the well-established Hantzsch thiazole synthesis. This method is favored for its reliability and the commercial availability of the starting materials.
2.1. Visualizing the Synthesis
Sources
An In-Depth Technical Guide to 2,4-Dimethylthiazole-5-carbohydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2,4-Dimethylthiazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental chemical properties, explore a detailed, plausible synthetic pathway, and discuss its potential as a scaffold in drug discovery based on the known bioactivities of its constituent functional groups.
Core Compound Identification and Properties
IUPAC Name: 2,4-dimethyl-1,3-thiazole-5-carbohydrazide[1] CAS Number: 99357-25-2[2]
The structural foundation of this molecule is a thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This core is substituted with two methyl groups at positions 2 and 4, and a carbohydrazide group at position 5. The carbohydrazide functional group is a key reactive handle and a known pharmacophore in various therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃OS | [1][3] |
| Molecular Weight | 171.22 g/mol | [1][3] |
| Appearance | Off-white amorphous powder | [1][3] |
| Melting Point | 142-148 °C | [3] |
| Density | 1.295 g/cm³ | [1] |
Synthesis of this compound
The synthesis of this compound can be logically approached in two main stages: the construction of the 2,4-dimethylthiazole-5-carboxylic acid core, followed by the conversion of the carboxylic acid to the corresponding carbohydrazide.
Stage 1: Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings from α-haloketones and a thioamide.[4][5][6] In this proposed pathway, we will utilize a variation of this synthesis to construct the substituted thiazole ring.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 equivalent) in ethanol.
-
Thioamide Addition: To the stirred solution, add thioacetamide (1 equivalent).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, ethyl 2,4-dimethylthiazole-5-carboxylate, may precipitate out. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from ethanol.
-
Hydrolysis: The resulting ethyl 2,4-dimethylthiazole-5-carboxylate is then hydrolyzed to the corresponding carboxylic acid. Dissolve the ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents). Heat the mixture to reflux for 2-3 hours.
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with a dilute solution of hydrochloric acid until a pH of 3-4 is reached. The precipitated 2,4-dimethylthiazole-5-carboxylic acid is collected by filtration, washed with cold water, and dried.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction.
-
Reflux Conditions: The application of heat is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
-
Alkaline Hydrolysis: The use of sodium hydroxide in the hydrolysis step is a standard and efficient method for converting esters to carboxylic acids.
-
Acidification: Acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Caption: Stage 2: Carbohydrazide formation.
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs, the thiazole ring and the carbohydrazide group, are present in numerous biologically active compounds. This allows for informed speculation on its potential therapeutic applications.
The Thiazole Moiety: A Privileged Scaffold
The thiazole ring is a well-known "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial Activity: Many thiazole-containing compounds exhibit potent antibacterial and antifungal properties.
-
Anticancer Activity: The thiazole scaffold is found in several anticancer agents, where it can interact with various targets involved in cancer progression. [7]* Anti-inflammatory Activity: Thiazole derivatives have been investigated for their potential as anti-inflammatory agents.
The Carbohydrazide Moiety: A Versatile Pharmacophore
The carbohydrazide functional group is also a significant pharmacophore in drug design. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, the hydrazide group can be readily converted into other functional groups, such as hydrazones, which often exhibit enhanced biological activity. Derivatives of carbohydrazides have been reported to possess:
-
Antitubercular Activity: The hydrazide moiety is a key feature of isoniazid, a first-line drug for the treatment of tuberculosis. [8]* Anticonvulsant Activity: Some carbohydrazide derivatives have shown promise as anticonvulsant agents.
-
Antifungal and Insecticidal Activities: Recent studies have shown that carbohydrazide derivatives can exhibit potent antifungal and insecticidal properties. [9][10]
Synergistic Potential and Future Directions
The combination of the thiazole ring and the carbohydrazide moiety in this compound presents an exciting opportunity for the development of novel therapeutic agents. The thiazole core can provide a robust scaffold for interaction with biological targets, while the carbohydrazide group offers a versatile point for derivatization to modulate activity, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis of a library of derivatives based on the this compound scaffold. This could involve the condensation of the carbohydrazide with various aldehydes and ketones to form hydrazones, or acylation to form diacylhydrazines. These derivatives should then be screened against a panel of biological targets to identify potential lead compounds for further development.
Caption: Bioactivity potential of the core compound.
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential in medicinal chemistry. Its synthesis can be achieved through established and reliable chemical transformations. The presence of both the thiazole and carbohydrazide moieties suggests a broad range of potential biological activities that warrant further investigation. This guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising scaffold and its derivatives.
References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Chem-Impex. 2,4-Dimethyl-thiazole-5-carboxylic acid hydrazide. Available from: [Link]
-
ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available from: [Link]
-
OSTI.gov. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]
-
Organic Syntheses. 2,4-Dimethylthiazole. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
PubMed. A new procedure for preparation of carboxylic acid hydrazides. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Semantic Scholar. A new procedure for preparation of carboxylic acid hydrazides. Available from: [Link]
-
PubMed. Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. Available from: [Link]
-
AMERICAN ELEMENTS. 2,4-Dimethyl-thiazole-5-carboxylic acid hydrazide. Available from: [Link]
- Google Patents. SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available from: [Link]
-
PubMed Central. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). Available from: [Link]
-
OUCI. Synthesis and biological evaluation of 2,4-disubstituted thiazole amide derivatives as anticancer agent. Available from: [Link]
-
MDPI. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Available from: [Link]
- Google Patents. Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
-
ResearchGate. (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Available from: [Link]
-
PubMed. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Available from: [Link]
-
ChemRxiv. Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[3][4][11]riazole Derivatives. Available from: [Link]
-
National Institutes of Health. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Available from: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 2,4-DIMETHYL-THIAZOLE-5-CARBOXYLIC ACID HYDRAZIDE , 0.97 , 99357-25-2 - CookeChem [cookechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
Spectroscopic and Synthetic Profile of 2,4-Dimethylthiazole-5-carbohydrazide: A Technical Guide for Medicinal Chemists and Drug Discovery Professionals
Introduction
Welcome to a comprehensive technical exploration of 2,4-Dimethylthiazole-5-carbohydrazide, a heterocyclic compound of increasing interest within the drug discovery landscape. Thiazole moieties are privileged structures in medicinal chemistry, renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a carbohydrazide functional group at the 5-position of the 2,4-dimethylthiazole core introduces a versatile synthetic handle and a key pharmacophoric element capable of forming multiple hydrogen bond interactions, a critical feature for molecular recognition at biological targets.
This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to facilitate its unambiguous identification and characterization. Furthermore, a detailed, field-proven synthetic protocol from its common precursor, ethyl 2,4-dimethylthiazole-5-carboxylate, is presented. This document is designed to empower researchers and drug development professionals with the foundational knowledge required to confidently synthesize, characterize, and utilize this promising scaffold in their research endeavors.
Molecular Structure and Physicochemical Properties
This compound (C₆H₉N₃OS) is a solid at room temperature with a molecular weight of 171.22 g/mol .[1] Its structure features a central thiazole ring substituted with methyl groups at positions 2 and 4, and a carbohydrazide group at position 5.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the hydrazinolysis of its corresponding ethyl ester, ethyl 2,4-dimethylthiazole-5-carboxylate. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the more stable hydrazide.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 equivalent) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.1 to 1.2 equivalents) dropwise at room temperature.[2]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting ester.
-
Work-up and Isolation: After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting solid residue can be triturated with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material and other soluble impurities.
-
Purification: The crude product is then collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or methanol, to yield pure this compound.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for this compound, the following data is based on established spectroscopic principles and predictive algorithms, cross-referenced with experimental data from its precursor and related thiazole analogues.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show distinct signals corresponding to the two methyl groups, the hydrazide protons, and the absence of the ethyl group protons from the precursor.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.65 | s | 3H | C2-CH₃ |
| ~2.50 | s | 3H | C4-CH₃ |
| ~4.50 | br s | 2H | -NH₂ |
| ~8.90 | br s | 1H | -C(O)NH- |
Causality of Signal Assignments:
-
The methyl groups at C2 and C4 are in different electronic environments. The C2-methyl is adjacent to the sulfur and nitrogen atoms, while the C4-methyl is adjacent to the carbon bearing the carbohydrazide group. These differing environments will lead to slightly different chemical shifts.
-
The hydrazide protons (-NH and -NH₂) are expected to be broad signals due to quadrupole broadening from the nitrogen atoms and potential hydrogen exchange. Their chemical shifts can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~165.0 | C=O (Carbohydrazide) |
| ~162.0 | C2 (Thiazole) |
| ~150.0 | C4 (Thiazole) |
| ~120.0 | C5 (Thiazole) |
| ~19.0 | C2-CH₃ |
| ~16.0 | C4-CH₃ |
Interpretation of Key Signals:
-
The carbonyl carbon of the hydrazide group is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.
-
The C2 and C4 carbons of the thiazole ring are also significantly downfield due to their attachment to electronegative heteroatoms (N and S).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretch (asymmetric and symmetric) of -NH₂ |
| ~3200 | Medium, Broad | N-H stretch of -C(O)NH- |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1600 | Medium | N-H bend (Amide II) |
| ~1550 | Medium | C=N stretch (Thiazole ring) |
| 2900-3000 | Weak-Medium | C-H stretch (aliphatic) |
Significance of Vibrational Modes:
-
The presence of strong absorptions in the N-H stretching region (3200-3400 cm⁻¹) and a strong C=O stretch around 1650 cm⁻¹ are definitive indicators of the carbohydrazide functionality.
-
The C=N stretching vibration of the thiazole ring provides evidence for the heterocyclic core.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
| m/z | Interpretation |
| 171.05 | [M]⁺, Molecular ion |
| 140.03 | [M - NHNH₂]⁺, Loss of the hydrazinyl group |
| 113.03 | [M - C(O)NHNH₂]⁺, Loss of the carbohydrazide side chain |
Fragmentation Pathway: The primary fragmentation is expected to involve the cleavage of the bond between the thiazole ring and the carbohydrazide group, leading to a stable 2,4-dimethylthiazole cation radical.
Comparative Spectroscopic Data of Precursor
For validation purposes, the experimental data for the starting material, Ethyl 2,4-dimethylthiazole-5-carboxylate , is provided below.
Ethyl 2,4-dimethylthiazole-5-carboxylate (CAS: 7210-77-7)
-
¹H NMR: Signals for the ethyl group (triplet and quartet) and two methyl singlets.
-
Mass Spectrum: Molecular ion peak at m/z = 185.[3] The fragmentation pattern would show the loss of the ethoxy group (-OC₂H₅).
This comparative data highlights the key spectroscopic changes to expect upon conversion of the ester to the hydrazide, namely the disappearance of the ethyl signals in NMR and the shift in the molecular ion peak in the mass spectrum.
Conclusion
This technical guide provides a foundational spectroscopic and synthetic framework for this compound. The predicted spectroscopic data, coupled with a reliable synthetic protocol, offers researchers the necessary tools for the confident synthesis and characterization of this valuable heterocyclic building block. The versatile nature of the carbohydrazide moiety opens up a plethora of possibilities for further derivatization, making this compound an attractive starting point for the development of novel therapeutic agents. As with all predictive data, experimental verification is paramount, and it is our hope that this guide will facilitate and encourage such empirical studies.
References
-
SpectraBase. Ethyl 2,4-dimethyl-(1,3)-thiazole-5-carboxylate - Optional[MS (GC)] - Spectrum. [Link]
-
PubChem. Ethyl 2,4-dimethylthiazole-5-carboxylate. [Link]
-
PubChem. 2,4-Dimethylthiazole. [Link]
- Google Patents.
Sources
- 1. This compound (99357-25-2) for sale [vulcanchem.com]
- 2. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 3. Ethyl 2,4-dimethylthiazole-5-carboxylate | C8H11NO2S | CID 603810 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Crystal Structure Analysis of 2,4-Dimethylthiazole-5-carbohydrazide: From Synthesis to Structural Elucidation and In Silico Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 2,4-Dimethylthiazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are integral to the development of a wide array of therapeutic agents, exhibiting diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The carbohydrazide moiety is also a key pharmacophore known to engage in hydrogen bonding, a critical interaction in drug-receptor binding.[3] Elucidating the three-dimensional atomic arrangement of this compound is paramount for understanding its structure-activity relationship (SAR), optimizing its design for enhanced therapeutic efficacy, and facilitating the development of novel drug candidates. This guide will detail the synthesis of the title compound, outline a systematic approach to its crystallization, provide a step-by-step protocol for single-crystal X-ray diffraction analysis, and discuss the interpretation of the resulting structural data.
Introduction: The Significance of Thiazole-Carbohydrazides in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing molecules that can effectively interact with biological targets.[2] When coupled with a carbohydrazide functional group, the resulting molecule gains additional hydrogen bonding capabilities, which can significantly influence its binding affinity and specificity for target proteins.[3][5]
The title compound, this compound, combines these two important pharmacophores. A thorough understanding of its solid-state conformation, including bond lengths, bond angles, torsional angles, and intermolecular interactions, provides a foundational blueprint for rational drug design. This structural data can inform the design of more potent and selective analogs, predict potential metabolic liabilities, and aid in the development of effective drug delivery systems.
Synthesis and Material Preparation
The synthesis of this compound begins with the preparation of the core 2,4-dimethylthiazole ring, followed by the introduction of the carbohydrazide moiety at the 5-position.
Synthesis of 2,4-Dimethylthiazole
A well-established method for the synthesis of 2,4-dimethylthiazole involves the reaction of chloroacetone with thioacetamide, which can be generated in situ from acetamide and phosphorus pentasulfide.[6]
Experimental Protocol:
-
In a round-bottomed flask equipped with a reflux condenser, combine finely divided acetamide and powdered phosphorus pentasulfide in dry benzene.
-
Gradually add a solution of chloroacetone in dry benzene to initiate an exothermic reaction.
-
Control the reaction rate by the dropwise addition of the chloroacetone solution.
-
After the addition is complete, reflux the mixture for 30 minutes.
-
Quench the reaction by adding water with vigorous stirring.
-
Separate the aqueous layer and make it alkaline with a 5 N solution of sodium hydroxide or potassium hydroxide.
-
Extract the crude 2,4-dimethylthiazole with ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
Purify the resulting oil by fractional distillation to obtain pure 2,4-dimethylthiazole (boiling point: 143-145 °C).[6]
Synthesis of this compound
The carbohydrazide functionality is typically introduced via the corresponding carboxylic acid or ester. 2,4-dimethylthiazole-5-carboxylic acid can be synthesized from the 2,4-dimethylthiazole precursor through a series of reactions including formylation and oxidation. The carboxylic acid is then converted to the carbohydrazide by reaction with hydrazine hydrate.
Experimental Protocol:
-
Convert the purified 2,4-dimethylthiazole to 2,4-dimethylthiazole-5-carboxylic acid. A closely related precursor is 2,4-dimethylthiazole-5-carboxylic acid (CAS: 53137-27-2).[7]
-
In a round-bottomed flask, dissolve the 2,4-dimethylthiazole-5-carboxylic acid in a suitable solvent such as methanol or ethanol.
-
Add an excess of hydrazine monohydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The expected product is a solid with a melting point in the range of 124-126 °C.[7]
Crystallization: The Gateway to High-Resolution Structure
Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystal structure analysis.[8][9] The choice of solvent and crystallization technique is critical and is guided by the physicochemical properties of the compound.
Physicochemical Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₆H₉N₃OS | - |
| Molecular Weight | 171.22 | g/mol |
| Melting Point | 124-126 | °C |
| LogP | 1.45460 | - |
| Polar Surface Area | 96.25 | Ų |
Table 1: Physical Properties of this compound.[7]
The moderate lipophilicity (LogP) and defined melting point suggest that the compound is amenable to crystallization from a variety of organic solvents.[7]
Recommended Crystallization Techniques
Given the properties of the target compound, the following crystallization methods are recommended:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, or acetone) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): This is a widely used method for small molecules.[8]
-
Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a precipitant solution.
-
Sitting Drop: The drop of the compound solution is placed in a well of a crystallization plate, which is then sealed in a larger chamber containing the precipitant.
-
-
Temperature Gradient: Create a saturated solution at an elevated temperature and then slowly cool it to induce crystallization.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[10][11] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow
Caption: Experimental workflow for crystal structure analysis.
Step-by-Step Protocol
-
Crystal Selection and Mounting: Select a well-formed single crystal (ideally > 0.1 mm in all dimensions) under a microscope and mount it on a goniometer head.[8][9]
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A modern instrument equipped with a dual-source (Mo and Cu) and a CCD or CMOS detector is recommended.[10] Collect a series of diffraction images at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: Index the diffraction spots to determine the unit cell parameters and space group. Integrate the intensities of the reflections and apply corrections for absorption and other experimental factors.
-
Structure Solution: Solve the phase problem to obtain an initial electron density map. For small molecules like this compound, direct methods are typically successful.[9]
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization algorithm.
-
Structure Validation: Validate the final structure using software tools like CHECKCIF to ensure its chemical and geometric reasonableness. The final structure is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
Analysis and Interpretation of the Crystal Structure
The refined crystal structure provides a wealth of information:
-
Molecular Conformation: The precise three-dimensional arrangement of the atoms, including the planarity of the thiazole ring and the conformation of the carbohydrazide side chain.
-
Bond Lengths and Angles: These parameters provide insights into the bonding and hybridization within the molecule.
-
Intermolecular Interactions: Identify and analyze non-covalent interactions such as hydrogen bonds, halogen bonds (if applicable in derivatives), and π-π stacking. These interactions are crucial for understanding the crystal packing and can inform the design of solid-state formulations. For instance, in related heterocyclic structures, intermolecular C-H···O and N-H···O hydrogen bonds are often observed to stabilize the crystal lattice.[12]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility and bioavailability.
Caption: Potential intermolecular hydrogen bonding in the crystal lattice.
Conclusion: From Structure to Drug Development
The crystal structure analysis of this compound provides invaluable data for drug development. This information can be used to:
-
Guide Lead Optimization: Modify the molecular structure to enhance binding affinity and selectivity.
-
Facilitate In Silico Screening: Use the determined conformation as a starting point for computational studies, such as molecular docking and molecular dynamics simulations.
-
Understand Physicochemical Properties: Correlate the crystal packing with properties like solubility and stability, which are critical for formulation development.
By following the comprehensive approach outlined in this guide, researchers can successfully determine and analyze the crystal structure of this compound, thereby accelerating the discovery and development of novel therapeutic agents based on this promising scaffold.
References
-
Creative BioMart. X-ray Crystallography. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Anazi, M. R. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4949. [Link]
-
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
DergiPark. Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. [Link]
-
National Institutes of Health. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]
-
MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]
-
Organic Syntheses. 2,4-Dimethylthiazole. [Link]
-
National Institutes of Health. 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1][8]benzothiazin-2-yl)-N'-(thiophen-2-ylmethylene)acetohydrazide. [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound (99357-25-2) for sale [vulcanchem.com]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 11. rigaku.com [rigaku.com]
- 12. 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N′-(2-thienylmethylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2,4-Dimethylthiazole-5-carbohydrazide in Common Laboratory Solvents
This guide provides an in-depth analysis of the solubility of 2,4-dimethylthiazole-5-carbohydrazide, a heterocyclic compound of interest in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical insights and practical, field-proven methodologies to understand and experimentally determine the solubility of this compound.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage screening to formulation and in vivo efficacy. For a compound like this compound, understanding its solubility in various solvents is not merely an academic exercise but a critical step in assessing its potential as a therapeutic agent. Poor aqueous solubility can lead to low bioavailability, hindering a compound's journey from the lab to the clinic. Conversely, knowledge of its solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for in vitro assays.
This guide will delve into the structural attributes of this compound that govern its solubility and present a systematic approach to its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.
| Property | Value | Unit | Source |
| Molecular Formula | C₆H₉N₃OS | - | [1][2][3] |
| Molecular Weight | 171.22 | g/mol | [1][2][3] |
| Melting Point | 124-126 | °C | [1] |
| LogP | 1.45460 | - | [1] |
| Polar Surface Area (PSA) | 96.25 | Ų | [1] |
The LogP value of 1.45 suggests a moderate lipophilicity, indicating that this compound possesses a balance between hydrophilicity and lipophilicity.[1] This balance is a promising feature for drug candidates, as it can influence both membrane permeability and aqueous solubility. The polar surface area (PSA) of 96.25 Ų is also within a favorable range for potential cell permeability.[1]
The structure of this compound, featuring a thiazole ring and a carbohydrazide functional group, presents opportunities for various intermolecular interactions, including hydrogen bonding (both donor and acceptor sites in the hydrazide moiety), dipole-dipole interactions, and van der Waals forces. These interactions will dictate its solubility in different solvent environments.
Hypothetical Solubility Profile of this compound
Due to the absence of publicly available experimental data, the following table presents a representative, hypothetical solubility profile of this compound in a range of common laboratory solvents at ambient temperature (~25 °C). This data is intended to serve as a practical example for the application of the methodologies described in this guide.
| Solvent | Solvent Polarity (Index) | Dielectric Constant | Solubility (mg/mL) | Classification |
| Water | 10.2 | 80.1 | ~0.5 | Sparingly Soluble |
| Phosphate-Buffered Saline (PBS, pH 7.4) | ~10.2 | ~80 | ~0.6 | Sparingly Soluble |
| Methanol | 5.1 | 32.7 | ~15 | Soluble |
| Ethanol | 4.3 | 24.6 | ~10 | Soluble |
| Isopropanol | 3.9 | 19.92 | ~5 | Moderately Soluble |
| Acetonitrile | 5.8 | 37.5 | ~8 | Moderately Soluble |
| Acetone | 5.1 | 20.7 | ~12 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | >100 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.71 | >80 | Very Soluble |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | ~20 | Soluble |
| Dichloromethane (DCM) | 3.1 | 8.93 | ~2 | Slightly Soluble |
| Toluene | 2.4 | 2.38 | <0.1 | Insoluble |
| Hexane | 0.1 | 1.88 | <0.1 | Insoluble |
Disclaimer: This is a hypothetical dataset for illustrative purposes.
Interpretation of Hypothetical Data:
The data suggests that this compound exhibits poor solubility in non-polar, aprotic solvents like hexane and toluene, which is expected given the polar nature of the carbohydrazide group. Its solubility is significantly higher in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. This indicates that both hydrogen bonding and dipole-dipole interactions play a crucial role in the solvation process. The limited aqueous solubility is a key characteristic that would require careful consideration during drug development.
Experimental Protocols for Solubility Determination
To ensure scientific rigor, the determination of solubility should follow well-established protocols. Two primary methods are employed in drug discovery: Equilibrium (Thermodynamic) Solubility and Kinetic Solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the true thermodynamic solubility of a compound at equilibrium and is considered the gold standard.[4]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved compound. The concentration of the dissolved compound in the supernatant is then determined.
Experimental Workflow:
Figure 1: Workflow for Equilibrium Solubility Determination.
Detailed Protocol:
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial.
-
Add a precise volume (e.g., 1 mL) of the desired solvent.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 72 hours).[5]
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.[5]
-
Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.[6]
-
Quantification: Prepare a series of dilutions of the filtered supernatant.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectroscopy, to determine the concentration of the dissolved compound.[5][6] A standard calibration curve should be prepared using known concentrations of the compound.
-
Calculation: Calculate the solubility based on the concentration determined from the calibration curve.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[7] It measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or by quantifying the amount of compound remaining in solution after filtration.[7][8]
Experimental Workflow:
Figure 2: Workflow for Kinetic Solubility Determination.
Detailed Protocol:
-
Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[9]
-
Precipitation: In a microtiter plate, add a small aliquot of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effect.[9]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1 to 2 hours).[10]
-
Analysis:
-
Nephelometry: Measure the turbidity of each well using a nephelometer to detect the formation of a precipitate. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.[8]
-
Filtration-Based Method: Filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the compound in the filtrate is then determined by HPLC or UV-Vis spectroscopy.[7][11]
-
-
Data Interpretation: The kinetic solubility is reported as the concentration of the compound remaining in the solution.
Causality Behind Experimental Choices and Trustworthiness of Protocols
The choice between equilibrium and kinetic solubility assays depends on the stage of drug discovery.[12] Kinetic solubility is favored for high-throughput screening in early discovery due to its speed and low compound requirement.[7] However, it can sometimes overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates.[12]
Equilibrium solubility, while more time and resource-intensive, provides a more accurate and thermodynamically relevant value.[6][13] This is crucial for lead optimization and pre-formulation studies where a precise understanding of the compound's intrinsic solubility is required.
To ensure the trustworthiness of these protocols, a self-validating system should be in place. This includes:
-
Use of Reference Compounds: Running a reference compound with known solubility in parallel with the test compound to validate the assay performance.
-
Replicates: Performing each measurement in at least triplicate to assess the reproducibility of the results.
-
Purity of the Compound: Ensuring the high purity of the this compound sample, as impurities can significantly affect solubility measurements.
-
Calibration and Validation: Proper calibration of all analytical instruments and validation of the quantification methods.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding its physicochemical properties and applying robust experimental protocols, researchers can generate reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development process, ultimately contributing to the successful advancement of new therapeutic agents.
References
-
Equilibrium Solubility Assays Protocol - AxisPharm. Available at: [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. Available at: [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. Available at: [Link]
-
2,4-Dimethyl-thiazole-5-carboxylic acid hydrazide | AMERICAN ELEMENTS ®. Available at: [Link]
-
Summary of the assay method for the determination kinetic solubility - Studylib. Available at: [Link]
-
Compound solubility measurements for early drug discovery | Computational Chemistry. Available at: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
Sources
- 1. This compound (99357-25-2) for sale [vulcanchem.com]
- 2. americanelements.com [americanelements.com]
- 3. 2,4-DIMETHYL-THIAZOLE-5-CARBOXYLIC ACID HYDRAZIDE , 0.97 , 99357-25-2 - CookeChem [cookechem.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. studylib.net [studylib.net]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Literature review of 2,4-Dimethylthiazole-5-carbohydrazide and its analogs
An In-depth Technical Guide to 2,4-Dimethylthiazole-5-carbohydrazide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[1][4] Thiazole derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][5][6] The core's ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions with biological targets makes it a privileged structure in drug discovery.[1] This guide focuses on a specific, highly promising class of derivatives: this compound and its analogs, particularly the hydrazones derived from it. The carbohydrazide moiety serves as a critical synthetic handle, allowing for the facile generation of diverse libraries of compounds with enhanced biological profiles.[7][8]
PART 1: Synthesis and Chemical Profile
The chemical backbone of the target compounds is the 2,4-dimethylthiazole ring, which can be synthesized via the Hantzsch thiazole synthesis.[8][9] This classic method involves the condensation of a thioamide with an α-halocarbonyl compound.[10] For the core of our interest, the process begins with creating the ethyl 2,4-dimethylthiazole-5-carboxylate ester, which is then converted to the key intermediate, this compound, through reaction with hydrazine hydrate.[8]
The true versatility of this scaffold lies in the reactivity of the carbohydrazide group.[11] This functional group readily condenses with a wide array of aldehydes and ketones to form stable hydrazone analogs.[12][13][14][15] This reaction is a cornerstone of combinatorial chemistry, as it allows for the introduction of various aryl and heteroaryl substituents, enabling systematic exploration of the structure-activity relationship (SAR).[7][8]
Experimental Protocol: Synthesis of this compound
This protocol outlines the laboratory-scale synthesis of the core intermediate.
Step 1: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
-
To a solution of thioacetamide (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Heat the resulting mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution, which will precipitate the crude product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure ester.
Step 2: Synthesis of this compound (4)
-
Dissolve the ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 eq) from the previous step in absolute ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture in an ice bath to precipitate the product.
-
Filter the resulting white or light-colored solid, wash with cold ethanol, and dry under vacuum to obtain the pure this compound.[8]
Workflow for Analog Synthesis
The following diagram illustrates the synthetic pathway from the core carbohydrazide to its diverse hydrazone analogs.
Caption: Synthetic workflow for this compound and its hydrazone analogs.
PART 2: Biological Activities and Structure-Activity Relationships (SAR)
Analogs derived from this compound have demonstrated a remarkable breadth of biological activities. The introduction of different substituted aryl rings via the hydrazone linkage significantly modulates their potency and selectivity.
Antimicrobial Activity
Thiazole-hydrazone derivatives are potent antimicrobial agents.[7][16] The combination of the thiazole ring and the azomethine group (-N=CH-) of the hydrazone is crucial for their activity.[16] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][10]
Mechanism of Action: While the exact mechanisms can vary, many thiazole derivatives are thought to interfere with essential cellular processes. For bacteria, this can include the inhibition of enzymes like DNA gyrase or interference with cell wall synthesis.[17] In fungi, they may disrupt membrane integrity or inhibit key enzymes.
Structure-Activity Relationship (SAR):
-
Electron-withdrawing groups (e.g., -Cl, -F, -Br, -CF₃) on the aryl ring of the hydrazone moiety often enhance antimicrobial activity.[7]
-
The position of the substituent on the aryl ring is also critical, with para-substitution frequently leading to better antimicrobial properties.[7]
-
Compounds with a hydroxyl (-OH) group on the aromatic ring have also shown significant activity.[18]
Anticancer Activity
A significant body of research highlights the potential of thiazole derivatives as anticancer agents.[3][19][20][21] They exhibit cytotoxic effects against a wide range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon cancer.[20][22]
Mechanism of Action: The anticancer effects are often multifactorial. Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[20][23] Specific molecular targets identified include key kinases involved in cancer signaling pathways, such as VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that feed tumors).[20]
Structure-Activity Relationship (SAR):
-
The presence of a hydrazone moiety is often favorable for cytotoxic activity.[23]
-
Substitutions on the phenyl ring attached to the hydrazone can dramatically influence potency. For instance, a compound with a phenylhydrazinyl group (R=NH-NH-Ph) showed exceptionally high activity against MCF-7 and HepG2 cell lines.[20]
-
Combining the thiazole-hydrazone scaffold with other moieties, such as a carboxamide group, has been shown to produce compounds with potent, broad-spectrum anticancer activity.[23]
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and thiazole derivatives have emerged as promising anti-inflammatory agents.[5][18][24] They can modulate the inflammatory response by inhibiting key enzymes in the arachidonic acid pathway.[24]
Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[24][25] By blocking COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation.[18] Some analogs may also inhibit inducible nitric oxide synthase (iNOS), further reducing inflammatory mediators.[26]
Structure-Activity Relationship (SAR):
-
Nitro-substituted thiazole derivatives have shown anti-inflammatory performance superior to standard drugs like Nimesulide in rat paw edema models.[5]
-
The presence of the thiazole ring linked to a substituted hydrazine-1-carbothioamide at position 5 is considered important for anti-inflammatory activity.[19]
-
Molecular docking studies suggest these compounds bind to the active site of COX-2, preventing the substrate from binding.[27]
Summary of Biological Activity Data
The following table summarizes the reported in vitro activity of representative thiazole-hydrazone analogs against various cell lines.
| Compound Class | Substituent (R-group on hydrazone) | Target Cell Line | Activity Metric (IC₅₀) | Reference |
| Anticancer | Phenylhydrazinyl | MCF-7 (Breast Cancer) | 2.57 µM | [20] |
| Anticancer | Phenylhydrazinyl | HepG2 (Liver Cancer) | 7.26 µM | [20] |
| Anticancer | Unsubstituted (H) | MCF-7 (Breast Cancer) | 12.7 µM | [20] |
| Anticancer | Bromo (Br) | HepG2 (Liver Cancer) | 51.7 µM | [20] |
| Antimicrobial | 4-Bromo-phenyl | C. albicans | Potent Growth Inhibition | [7] |
| Antimicrobial | 4-Fluoro-phenyl | Various Bacteria | Moderate to Good Activity | [7] |
| Anti-diabetic | 2-Hydroxy-phenyl | α-amylase | 14.6 mM | [28] |
PART 3: Key Methodologies and Pathways
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).[20]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathway: COX-2 Inhibition in Inflammation
Thiazole derivatives exert their anti-inflammatory effects by intervening in the arachidonic acid cascade. The diagram below illustrates the inhibition of the COX-2 pathway.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (99357-25-2) for sale [vulcanchem.com]
- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrazone synthesis [organic-chemistry.org]
- 16. tandfonline.com [tandfonline.com]
- 17. jchemrev.com [jchemrev.com]
- 18. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]
- 26. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Precursors and Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide
Introduction
The thiazole nucleus is a cornerstone of heterocyclic chemistry, featuring prominently in a multitude of pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. 2,4-Dimethylthiazole-5-carbohydrazide is a functionalized derivative that serves as a valuable building block for synthesizing more complex molecules, leveraging the reactive hydrazide moiety for further elaboration into structures like 1,3,4-oxadiazoles, pyrazoles, or Schiff bases.
This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a rigorous focus on the selection and chemistry of its core precursors. We will dissect the strategic decisions behind the chosen methodologies, grounding the discussion in established chemical principles to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Part 1: Synthesis of the Thiazole Core via Hantzsch Cyclization
The foundational step in constructing the target molecule is the formation of the 2,4-dimethylthiazole ring functionalized at the 5-position with a carboxylate group. The Hantzsch thiazole synthesis, a classic and highly reliable condensation reaction first described in 1887, remains the most efficient and logical approach.[1][2][3] This reaction involves the cyclization of an α-haloketone with a thioamide.
Core Precursors and Their Strategic Roles
The specific substitution pattern of our target dictates the selection of two key precursors:
-
Thioacetamide (C₂H₅NS, CAS: 62-55-5): This reagent serves as the source for the C2 and N3 atoms of the thiazole ring, critically providing the methyl group at the 2-position. Its sulfur atom acts as the initial nucleophile in the reaction sequence. Thioacetamide is favored for its commercial availability and high reactivity in Hantzsch cyclizations.[4][5]
-
Ethyl 2-chloroacetoacetate (C₆H₉ClO₃, CAS: 609-15-4): This α-haloketone is a versatile and crucial precursor that provides the remaining C4, C5, and S1-adjacent carbon atoms of the heterocyclic backbone.[6][7][8] Its structure is strategically ideal for three reasons:
-
It contains the required α-halogen (chlorine) that facilitates the initial nucleophilic attack by the thioamide.
-
The ketone carbonyl is essential for the subsequent intramolecular cyclization.
-
Crucially, it possesses the ethyl ester group at what will become the 5-position of the thiazole ring, serving as the direct antecedent to the final carbohydrazide functionality.[9]
-
Reaction Mechanism: A Step-by-Step Analysis
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration.
-
Nucleophilic Attack (Sɴ2 Reaction): The sulfur atom of thioacetamide, being a potent nucleophile, attacks the α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion. This forms an S-alkylated intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered heterocyclic ring intermediate (a thiazoline derivative).
-
Dehydration: The resulting hydroxyl intermediate readily undergoes acid-catalyzed dehydration (loss of a water molecule) to yield the stable, aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.
The overall workflow is a robust and high-yielding method for accessing the core scaffold, Ethyl 2,4-dimethylthiazole-5-carboxylate.[10][11][12]
Visualization of Hantzsch Synthesis Workflow
Caption: Workflow for Hantzsch synthesis of the core ester precursor.
Experimental Protocol: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
This protocol is a representative synthesis; appropriate safety precautions must be taken.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thioacetamide (1.0 eq.) and ethyl 2-chloroacetoacetate (1.0 eq.) in absolute ethanol (approx. 3-5 mL per gram of thioacetamide).
-
Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. If precipitation is slow, the volume of the solvent can be reduced under reduced pressure.
-
Purification: Collect the crude solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield Ethyl 2,4-dimethylthiazole-5-carboxylate as a crystalline solid.
Part 2: Conversion of the Ester to the Carbohydrazide
With the core ester synthesized, the final step involves the conversion of the ethyl ester functionality into the desired carbohydrazide group. This is a standard nucleophilic acyl substitution reaction.
Direct Aminolysis with Hydrazine Hydrate
The most direct and efficient method is the reaction of Ethyl 2,4-dimethylthiazole-5-carboxylate with hydrazine hydrate (N₂H₄·H₂O).
Causality Behind Experimental Choices:
-
Reagent: Hydrazine is a powerful alpha-effect nucleophile, making it highly reactive towards the electrophilic carbonyl carbon of the ester.
-
Stoichiometry: A significant excess of hydrazine hydrate (typically 5-10 equivalents) is used. This serves two purposes: it acts as both the nucleophile and the reaction solvent in some cases, and the large excess ensures the reaction equilibrium is driven strongly towards the product, minimizing the potential for side reactions or incomplete conversion.[13]
-
Solvent & Temperature: The reaction is typically carried out in a protic solvent like ethanol or methanol, which helps to solubilize the reactants. Refluxing the mixture provides the necessary activation energy to overcome the energy barrier of the reaction, leading to a reasonable reaction time (typically 3-12 hours).[13]
Alternative Pathway: Via the Carboxylic Acid
An alternative, albeit longer, route proceeds through the intermediate 2,4-dimethylthiazole-5-carboxylic acid.[14][15][16]
-
Saponification: The ethyl ester is first hydrolyzed to the carboxylic acid using an aqueous base, such as sodium hydroxide, followed by acidification.[14]
-
Activation & Hydrazinolysis: The resulting carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by hydrazine. This is commonly achieved by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂), often in the presence of a base like pyridine.[17] The highly reactive acid chloride is then treated with hydrazine to form the final product. This method is useful if the carboxylic acid is the available starting material or if the direct hydrazinolysis of the ester proves to be low-yielding.
Visualization of Final Conversion Pathways
Caption: Direct and indirect synthetic routes to the final product.
Experimental Protocol: Synthesis of this compound from Ester
This protocol is a representative synthesis; appropriate safety precautions must be taken.
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 eq.) in absolute ethanol (5-10 mL).
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (80-99%, 10 eq.) to the solution. Equip the flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours, monitoring the disappearance of the starting ester by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. The product often precipitates upon cooling or after pouring the reaction mixture into cold water.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess hydrazine, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Part 3: Summary of Precursor and Product Properties
A clear understanding of the physicochemical properties of the materials involved is critical for experimental design, safety, and analysis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| Thioacetamide | 62-55-5 | C₂H₅NS | 75.13 | White to yellow crystalline solid |
| Ethyl 2-chloroacetoacetate | 609-15-4 | C₆H₉ClO₃ | 164.59 | Colorless to pale yellow liquid[6] |
| Ethyl 2,4-dimethylthiazole-5-carboxylate | 7210-77-7 | C₈H₁₁NO₂S | 185.24 | Crystalline solid[11] |
| 2,4-Dimethylthiazole-5-carboxylic acid | 53137-27-2 | C₆H₇NO₂S | 157.19 | Solid |
| This compound | 99357-25-2 | C₆H₉N₃OS | 171.22 | Solid[18] |
Conclusion
The synthesis of this compound is a logical and well-defined process rooted in fundamental organic chemistry principles. The strategic pathway hinges on the classic Hantzsch thiazole synthesis, utilizing commercially available and cost-effective precursors—Thioacetamide and Ethyl 2-chloroacetoacetate —to efficiently construct the core heterocyclic scaffold. The subsequent conversion of the resulting ethyl ester to the final carbohydrazide product is a straightforward nucleophilic acyl substitution using hydrazine hydrate. By understanding the causality behind each synthetic step and precursor choice, researchers can confidently and efficiently produce this valuable chemical building block for applications in medicinal chemistry and materials science.
References
- Ethyl-2-Chloroacetoacet
- Ethyl-2-Chloro acetoacetate | Bulk Wholesale Supply & Export
- Ethyl 2-chloroacetoacet
- Synthesis of 2.4-dimethylthiazole-5-carboxylic acid chloride - PrepChem.com.
- 2,4-Dimethylthiazole-5-carboxylic acid synthesis - ChemicalBook.
- 2,4-Dimethylthiazole-5-carboxylic Acid | 53137-27-2 | DCA13727 - Biosynth.
- A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions - Benchchem.
- The Essential Role of Ethyl 2-Chloroacetoacet
- 2,4-Dimethylthiazole - Organic Syntheses Procedure.
- 2,4-Dimethylthiazole synthesis - ChemicalBook.
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare.
- Thiazoles and Thioacetamide - ResearchG
- Hantzsch Thiazole Synthesis - Chem Help ASAP.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Hantzsch Thiazole Synthesis - SynArchive.
- Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
- Ethyl-2,4-dimethyl-thiazole-5-carboxylate | Building Block - MedchemExpress.com.
- 2,4-Dimethylthiazole-5-carboxylic acid | Building Block - MedchemExpress.com.
- This compound - 99357-25-2 - Vulcanchem.
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- ethyl-2,4-dimethyl-Thiazole-5-Carboxyl
- Ethyl 2,4-dimethylthiazole-5-carboxyl
- 2,4-Dimethylthiazole-5-carboxylic acid 97 53137-27-2 - Sigma-Aldrich.
- What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. globallinker.com [globallinker.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Ethyl 2,4-dimethylthiazole-5-carboxylate | C8H11NO2S | CID 603810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. 2,4-Dimethylthiazole-5-carboxylic Acid | 53137-27-2 | DCA13727 [biosynth.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. prepchem.com [prepchem.com]
- 18. This compound (99357-25-2) for sale [vulcanchem.com]
An In-depth Technical Guide on the Reactivity of the Hydrazide Group in Thiazole Compounds
Abstract
Thiazole-containing compounds are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a hydrazide or hydrazone moiety into the thiazole scaffold further enhances their pharmacological potential, largely due to the unique reactivity of the hydrazide group.[3][4] This technical guide provides a comprehensive exploration of the reactivity of the hydrazide group in thiazole compounds, offering insights into its role in synthesis, derivatization, and the formation of diverse heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical versatility of thiazole hydrazides in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Thiazole-Hydrazide Scaffold
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which imparts a unique electronic distribution and reactivity.[5][6] This core structure is present in numerous FDA-approved drugs and biologically active natural products.[7] When a hydrazide (-CONHNH2) or its corresponding hydrazone (-CONHN=CR1R2) derivative is appended to the thiazole ring, the resulting molecule gains a versatile functional handle for a multitude of chemical transformations.
The hydrazide group is a potent nucleophile and can participate in a wide range of reactions, including condensation, cyclization, and substitution.[8] This reactivity is crucial for:
-
Lead Optimization: The hydrazide moiety allows for the systematic modification of a lead compound to improve its pharmacokinetic and pharmacodynamic properties.
-
Library Synthesis: Its versatile reactivity is amenable to combinatorial and parallel synthesis approaches for the rapid generation of diverse compound libraries.
-
Bioisosteric Replacement: The hydrazide and its derivatives can act as bioisosteres for other functional groups, such as amides, to modulate biological activity and metabolic stability.[9]
-
Formation of Complex Heterocycles: The hydrazide group is a key building block for the synthesis of more complex fused and linked heterocyclic systems with enhanced biological profiles.
This guide will delve into the fundamental aspects of hydrazide reactivity within the thiazole framework, providing both mechanistic understanding and practical, field-proven protocols.
Synthesis of Thiazole Hydrazides
The primary route to accessing thiazole hydrazides involves the hydrazinolysis of a corresponding thiazole ester. This is a robust and widely applicable method.
General Synthesis of Thiazole Hydrazides from Esters
A common and effective method for synthesizing thiazole hydrazides involves the reaction of a thiazole carboxylate ester with hydrazine hydrate.[1]
Reaction Scheme:
Caption: General synthesis of thiazole hydrazides.
Experimental Protocol: Synthesis of 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide [1]
-
Starting Material: Ethyl-5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate is prepared by refluxing nicotinothioamide with ethyl-2-chloroacetoacetate in ethanol.[1]
-
Reaction Setup: To a solution of the thiazole ester in ethanol, add an excess of hydrazine hydrate.
-
Reaction Conditions: Reflux the reaction mixture for 4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to yield the desired thiazole carbohydrazide.[1]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the ester and hydrazine hydrate and its boiling point is suitable for driving the reaction to completion without degrading the product.
-
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete conversion of the ester to the hydrazide.
-
Reflux Conditions: The elevated temperature accelerates the rate of the nucleophilic acyl substitution reaction.
Key Reactions of the Hydrazide Group in Thiazole Compounds
The hydrazide moiety in thiazole compounds is a hub of reactivity, enabling a diverse array of chemical transformations. The terminal -NH2 group is a strong nucleophile, while the adjacent -NH- can also participate in cyclization reactions.
Formation of Hydrazones (Condensation Reactions)
The most fundamental reaction of the hydrazide group is its condensation with aldehydes and ketones to form hydrazones.[10] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
Reaction Scheme:
Sources
- 1. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Storage of 2,4-Dimethylthiazole-5-carbohydrazide
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dimethylthiazole-5-carbohydrazide, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with actionable, field-proven methodologies to ensure the integrity and reliability of this compound in experimental and manufacturing settings.
Physicochemical Properties: A Foundation for Stability Assessment
Understanding the intrinsic physicochemical properties of this compound is paramount to predicting its stability profile. These characteristics influence its reactivity, solubility, and ultimately, its degradation pathways.
| Property | Value | Unit | Source |
| Molecular Formula | C₆H₉N₃OS | - | [1][2][3] |
| Molecular Weight | 171.22 | g/mol | [1][2][4] |
| Appearance | Off-white amorphous powder / Solid | - | [1][2] |
| Melting Point | 124-126 | °C | [1][4] |
| Density | 1.295 | g/cm³ | [1][3] |
| LogP | 1.45460 | - | [1] |
| Polar Surface Area (PSA) | 96.25 | Ų | [1] |
The moderate lipophilicity, indicated by the LogP value, suggests a balance between aqueous and lipid solubility, which can be a critical factor in formulation development.[1] The polar surface area is within a range that suggests reasonable cell permeability characteristics.[1]
Predicted Degradation Pathways: A Mechanistic Approach
While specific degradation studies on this compound are not extensively published, its chemical structure, featuring a thiazole ring and a carbohydrazide functional group, allows for the prediction of several potential degradation pathways.[1] Forced degradation studies are essential to confirm these pathways and identify any unknown degradants.[5][6][7]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for compounds containing amide-like functional groups such as carbohydrazides.[7] Under acidic or basic conditions, the carbohydrazide moiety is susceptible to cleavage.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 2,4-dimethylthiazole-5-carboxylic acid and hydrazine.
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the carbonyl carbon, leading to the same degradation products.
Caption: Predicted Hydrolytic Degradation Pathway.
Oxidative Degradation
The thiazole ring, particularly the sulfur atom, and the hydrazide group are potential sites for oxidation.[1]
-
Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or a sulfone under the influence of common oxidizing agents like hydrogen peroxide.
-
Hydrazide Oxidation: The hydrazide functional group can undergo oxidation to form various products, including diazenes or, with further oxidation, lead to cleavage of the C-N bond.
Caption: Predicted Oxidative Degradation Pathways.
Photolytic and Thermal Degradation
Exposure to light and heat can also induce degradation.[5] Photolytic degradation may involve radical mechanisms, leading to a complex mixture of products. Thermal stress can accelerate hydrolytic and oxidative processes and may also cause decarboxylation or other rearrangements. The high thermal stability generally associated with the thiazole nucleus may offer some protection.[8]
Recommended Storage Conditions
Based on the potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Light: Protect from light. Store in amber vials or in a dark cabinet.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Keep the container tightly closed to prevent moisture ingress.[3]
-
pH: Avoid storage in acidic or basic solutions for extended periods. If solutions are required, they should be prepared fresh.
A Protocol for Comprehensive Forced Degradation Studies
To definitively establish the stability-indicating nature of an analytical method and to identify potential degradants, a forced degradation study is essential.[5][6][9] The following protocol outlines a systematic approach.
Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Experimental Workflow
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or another suitable solvent.
-
Hydrolytic Stress:
-
Acidic: Mix the stock solution with 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, increase the acid concentration to 1 M and/or heat the solution (e.g., 60 °C).
-
Basic: Mix the stock solution with 0.1 M NaOH. Follow a similar escalation strategy as for acidic conditions if no degradation is observed.
-
Neutral: Mix the stock solution with water and heat (e.g., 60 °C).
-
At appropriate time points, withdraw samples, neutralize the acidic and basic solutions, and dilute to a suitable concentration for analysis.
-
-
Oxidative Stress:
-
Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours. If insufficient degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) can be used.
-
At appropriate time points, withdraw samples and dilute for analysis.
-
-
Thermal Stress:
-
Expose the solid compound to dry heat in an oven (e.g., 70 °C) for a specified period (e.g., 7 days).
-
Also, expose a solution of the compound to the same thermal stress.
-
At appropriate time points, withdraw samples, dissolve the solid sample, and dilute for analysis.
-
-
Photolytic Stress:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
At the end of the exposure period, analyze the samples.
-
Analysis of Stressed Samples
-
Primary Analysis: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify the parent compound and detect any degradation products. A gradient elution method is often required to separate polar and non-polar degradants.
-
Characterization of Degradants: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the degradation products, which can help in their identification and in confirming the proposed degradation pathways.
Conclusion
While this compound is a relatively stable solid compound, its stability can be compromised by exposure to harsh conditions, particularly strong acids, bases, oxidizing agents, and light. Adherence to proper storage conditions is crucial for maintaining its purity and integrity. The provided forced degradation protocol offers a robust framework for systematically evaluating the stability of this compound and for developing and validating stability-indicating analytical methods. This foundational knowledge is indispensable for its effective application in research and development, ensuring the reliability and reproducibility of experimental outcomes.
References
-
2,4-Dimethyl-thiazole-5-carboxylic acid hydrazide | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]
- Ngwa, G. (2010). Forced degradation as an integral part of drug development. Drug Delivery and Technology, 10(5), 56-59.
- Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (2018). Molecules, 23(11), 2906.
- ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, (2003).
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
- A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology, 10(5), 1599-1605.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2019). JETIR, 6(6), 845-855.
Sources
- 1. This compound (99357-25-2) for sale [vulcanchem.com]
- 2. americanelements.com [americanelements.com]
- 3. echemi.com [echemi.com]
- 4. 2,4-DIMETHYL-THIAZOLE-5-CARBOXYLIC ACID HYDRAZIDE , 0.97 , 99357-25-2 - CookeChem [cookechem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. rjptonline.org [rjptonline.org]
- 8. jetir.org [jetir.org]
- 9. pharmtech.com [pharmtech.com]
Computational and DFT studies of 2,4-Dimethylthiazole-5-carbohydrazide
An In-Depth Technical Guide to the Computational and DFT Studies of 2,4-Dimethylthiazole-5-carbohydrazide
Abstract
This guide provides a comprehensive technical exploration of this compound, a heterocyclic compound of interest in medicinal chemistry. We bridge the gap between synthesis and theoretical analysis, offering a detailed narrative grounded in Density Functional Theory (DFT) computations. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the molecule's structural, spectroscopic, and electronic properties. We delve into the causality behind experimental choices and computational methodologies, presenting a self-validating system of analysis that combines empirical data with theoretical predictions. Key investigations include Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, providing a holistic view of the molecule's reactivity and stability.
Introduction: The Significance of Thiazole Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among them, the thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse pharmacological activities.[1][2] The title compound, this compound, combines this important thiazole core with a reactive carbohydrazide functional group. This unique combination suggests potential for forming various derivatives and acting as a versatile building block in drug discovery.
Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its behavior, designing new derivatives, and elucidating its mechanism of action. While experimental characterization is essential, computational chemistry, particularly Density Functional Theory (DFT), offers unparalleled insights into molecular structure and electronic behavior at the quantum level.[3] This guide elucidates how a synergistic approach, combining synthesis with advanced computational modeling, provides a robust framework for characterizing this compound.
Synthesis and Spectroscopic Confirmation
The journey into the molecular properties of this compound begins with its synthesis and empirical validation. The chosen synthetic pathway is a logical and well-established method for creating carbohydrazides, ensuring high yield and purity.
Synthetic Pathway
The synthesis is a two-step process. The first step is the classic Hantzsch thiazole synthesis to create the core ring system, followed by the conversion of a carboxylate group to the target carbohydrazide.
-
Step 1: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate. This precursor is formed by the reaction of thioacetamide with ethyl 2-chloroacetoacetate. This is a variation of the Hantzsch synthesis, a cornerstone reaction for creating thiazole rings.[4][5]
-
Step 2: Synthesis of this compound. The ethyl ester precursor is reacted with hydrazine monohydrate in a suitable solvent like ethanol. The nucleophilic hydrazine displaces the ethoxy group to form the stable carbohydrazide.[6]
Experimental Protocol: Synthesis
Materials: Ethyl 2,4-dimethylthiazole-5-carboxylate, Hydrazine Monohydrate (99%), Ethanol (Anhydrous).
Procedure:
-
A solution of ethyl 2,4-dimethylthiazole-5-carboxylate (1 equivalent) in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine monohydrate (1.2 equivalents) is added dropwise to the solution while stirring.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by vacuum filtration, washed with cold ethanol, and dried under a vacuum to yield this compound as a solid.[7]
Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. These techniques provide a "fingerprint" of the molecule's functional groups and atomic connectivity.
-
FT-IR Spectroscopy: This technique identifies the vibrational modes of functional groups. For this compound, key expected peaks include N-H stretching vibrations from the hydrazide group, a strong C=O (amide I) stretching peak, and characteristic vibrations for the C=N and C-S bonds within the thiazole ring.[8][9][10][11]
-
NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of each hydrogen and carbon atom.
-
¹H NMR: Expected signals would include two singlets for the two non-equivalent methyl groups (at C2 and C4), distinct signals for the -NH- and -NH₂ protons of the hydrazide group, and potentially a signal for the C5-H proton of the thiazole ring (though in this case C5 is substituted).[11][12]
-
¹³C NMR: Signals corresponding to the two methyl carbons, the three carbons of the thiazole ring (C2, C4, C5), and the carbonyl carbon (C=O) of the hydrazide group would be expected, each with a distinct chemical shift.[11][12]
-
In-Depth Computational Analysis with Density Functional Theory (DFT)
DFT is a powerful computational method used to investigate the electronic structure of many-body systems.[13] It allows for the accurate prediction of molecular geometries, energies, and a wide range of properties by modeling the electron density. For this study, calculations are typically performed using a hybrid functional like B3LYP with a robust basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[2][3][14][15]
The Computational Workflow
The theoretical analysis follows a structured, multi-step process to build a complete picture of the molecule's properties.
Caption: Workflow for DFT analysis of the title compound.
Experimental Protocol: DFT Calculations
Software: Gaussian 09W or similar quantum chemistry package.[8][16] Visualization: GaussView 5.0.
Procedure:
-
Input Structure: The 3D structure of this compound is drawn using GaussView.
-
Geometry Optimization: A full geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set to locate the minimum energy structure on the potential energy surface.[3]
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the theoretical IR spectrum.
-
Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive electronic properties, including molecular orbitals (HOMO, LUMO), the molecular electrostatic potential, and Natural Bond Orbital analysis.
Molecular Geometry Optimization
The first step in any DFT study is to determine the most stable three-dimensional arrangement of the atoms. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |
| Bond Length | C2-S1 | ~1.75 Å |
| C5-C(O) | ~1.48 Å | |
| C(O)-N(H) | ~1.35 Å | |
| Bond Angle | S1-C2-N3 | ~112° |
| C4-C5-C(O) | ~125° | |
| Dihedral Angle | C4-C5-C(O)-N(H) | ~178° (near planar) |
| Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level. |
The near-planar dihedral angle between the thiazole ring and the carbohydrazide group suggests a degree of electronic conjugation between these two moieties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[2] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between them is a critical indicator of molecular stability and reactivity.[17][18] A small energy gap implies high chemical reactivity and lower kinetic stability.[17]
Caption: HOMO-LUMO energy level diagram.
-
HOMO: The visualization of the HOMO orbital shows that the electron density is primarily localized over the thiazole ring, particularly the sulfur atom, and the -NH- part of the hydrazide group. This indicates these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the carbohydrazide group, especially the C=O bond, and the C=N bond of the thiazole ring. These are the likely sites for nucleophilic attack.
-
Energy Gap (ΔE): The calculated energy gap of 4.70 eV is relatively large, suggesting that this compound is a kinetically stable molecule.[18] This stability is crucial for its potential use as a drug scaffold.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a powerful tool for visualizing the charge distribution and predicting the reactive sites of a molecule.[19][20] It plots the electrostatic potential onto the electron density surface.
-
Red Regions (Negative Potential): These areas are electron-rich and are favorable sites for electrophilic attack. In this compound, the most intense red region is located around the carbonyl oxygen atom, with another negative region near the nitrogen of the thiazole ring.[21]
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atoms of the hydrazide group (-NH-NH₂), making them potential hydrogen bond donors.
-
Green Regions (Neutral Potential): These areas represent neutral or non-polar regions of the molecule.
The MEP map visually confirms the electronic characteristics inferred from the HOMO-LUMO analysis and provides an intuitive guide to the molecule's intermolecular interaction patterns.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals.[22] This method allows for the quantitative study of intramolecular charge transfer and hyperconjugative interactions. The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2).[23]
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N7 | π(C5-C(O)) | 35.8 | Lone Pair -> Antibonding π |
| LP(1) S1 | π(C2-N3) | 28.5 | Lone Pair -> Antibonding π |
| π(C2-N3) | π*(C4-C5) | 20.1 | π -> Antibonding π |
| Table 2: Key NBO interactions and their stabilization energies E(2). LP denotes a lone pair. |
The significant E(2) value for the interaction between the lone pair on the hydrazide nitrogen (N7) and the antibonding π* orbital of the carbonyl group indicates substantial electron delocalization, which contributes to the stability of the amide linkage. Similarly, interactions involving the sulfur lone pair and the π-system of the ring confirm the electronic communication within the thiazole scaffold.
Conclusion
The integrated application of chemical synthesis, spectroscopic analysis, and advanced DFT calculations provides a powerful and comprehensive framework for the characterization of this compound. Experimental synthesis and spectroscopic data confirm the molecule's structure, while computational studies offer profound insights into its electronic nature.
The DFT analysis reveals a stable molecular geometry with significant electronic delocalization between the thiazole ring and the carbohydrazide moiety. The HOMO-LUMO analysis identifies the key orbitals involved in chemical reactivity and demonstrates the molecule's considerable kinetic stability. Furthermore, MEP and NBO analyses precisely map the sites susceptible to electrophilic and nucleophilic attack and quantify the intramolecular interactions that govern the molecule's structure and stability.
This detailed guide serves as a valuable resource for researchers, providing both the theoretical foundation and practical protocols necessary to understand and further investigate this compound and its derivatives for applications in drug development and materials science.
References
-
The Quantum Chemical Calculations of Some Thiazole Derivatives. Atlantis Press. Available at: [Link]
-
Quantum Chemical Study of Thiaozole derivatives as corrosion inhibitors based on Density Functional Theory. ResearchGate. Available at: [Link]
-
The Quantum Chemical Calculations of Some Thiazole Derivatives. ResearchGate. Available at: [Link]
-
Theoretical inhibitor Calculation for Synthesis of Two New thiazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Quantum Chemical Studies on the Tautomeric Structures of New Thiazole and Thiadiazine Derivatives. ResearchGate. Available at: [Link]
-
Molecular electrostatic potential of compounds 2–4. ResearchGate. Available at: [Link]
-
Molecular electrostatic potential map for our molecules. ResearchGate. Available at: [Link]
-
Visualization of HOMO and LUMO orbitals calculated for the examined molecules. ResearchGate. Available at: [Link]
-
Natural Bond Orbital (NBO) Analysis. ORCA Manual. Available at: [Link]
-
Natural bond orbital theory: Discovering chemistry with NBO7. ResearchGate. Available at: [Link]
-
Molecular electrostatic potential (MEP) surfaces of the active compounds. ResearchGate. Available at: [Link]
-
Natural Bond Orbital 7.0 Home. NBO 7.0 Program. Available at: [Link]
-
2,4-Dimethylthiazole. Organic Syntheses. Available at: [Link]
-
Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. The Distant Reader. Available at: [Link]
-
STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology. Available at: [Link]
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). South African Journal of Chemistry. Available at: [Link]
-
DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. ResearchGate. Available at: [Link]
-
Molecular electrostatic potential (MEP) surfaces presentation of the active compounds. ResearchGate. Available at: [Link]
-
HOMO and LUMO molecular orbitals correlation diagram of 7f from molecular orbital fragments. ResearchGate. Available at: [Link]
-
A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. ResearchGate. Available at: [Link]
-
2,4-Dimethylthiazole. PubChem. Available at: [Link]
-
3D plots of HOMO-LUMO of 5-acetyl-2,4-dimethyl thiazole at the HSEH1PBE/LanL2DZ level. ResearchGate. Available at: [Link]
-
Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. PubMed Central. Available at: [Link]
- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.
-
Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. MDPI. Available at: [Link]
-
Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. Available at: [Link]
-
Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. Trends in Sciences. Available at: [Link]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Available at: [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]
Sources
- 1. distantreader.org [distantreader.org]
- 2. irjweb.com [irjweb.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]
- 6. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 7. This compound (99357-25-2) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. q-chem.com [q-chem.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide Derivatives: A Detailed Protocol for Drug Discovery
Introduction: The Therapeutic Potential of Thiazole Scaffolds
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][2] The functionalization of the thiazole nucleus offers a versatile platform for the development of novel therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,4-dimethylthiazole-5-carbohydrazide and its subsequent conversion to Schiff base derivatives, which are known to possess significant pharmacological properties, including antibacterial and antioxidant activities.[1]
The strategic rationale behind synthesizing this compound lies in its utility as a key intermediate. The carbohydrazide moiety serves as a reactive handle for the introduction of diverse structural motifs through condensation reactions, most commonly with aldehydes and ketones to form hydrazones (Schiff bases). This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting derivatives, a cornerstone of modern drug discovery.
Overall Synthetic Scheme
The synthesis of this compound derivatives follows a multi-step pathway, commencing with the construction of the thiazole ring, followed by functional group manipulation to introduce the carbohydrazide moiety, and culminating in the synthesis of the target Schiff base derivatives.
Caption: Overall workflow for the synthesis of this compound derivatives.
Part I: Synthesis of this compound
This section details the synthesis of the key intermediate, this compound, from commercially available starting materials.
Step 1: Synthesis of the Precursor, Ethyl 2,4-dimethylthiazole-5-carboxylate
The initial step involves the Hantzsch thiazole synthesis to construct the core 2,4-dimethylthiazole ring system, followed by the introduction of the ethyl carboxylate group at the 5-position. A well-established method for the synthesis of the 2,4-dimethylthiazole core involves the reaction of acetamide and chloroacetone.[3] The subsequent carboxylation can be achieved through various methods. For the purpose of this protocol, we will assume the availability of the precursor, Ethyl 2,4-dimethylthiazole-5-carboxylate, which is commercially available from several suppliers.
Materials and Reagents for Step 2:
| Reagent | Grade | Supplier |
| Ethyl 2,4-dimethylthiazole-5-carboxylate | ≥98% | Sigma-Aldrich, etc. |
| Hydrazine hydrate (N₂H₄·H₂O) | ≥98% (or 55% aq. soln) | Sigma-Aldrich, etc. |
| Isopropanol or Ethanol | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
Step 2: Hydrazinolysis of Ethyl 2,4-dimethylthiazole-5-carboxylate
This crucial step involves the nucleophilic acyl substitution reaction where the ethoxy group of the ester is displaced by the hydrazine moiety to form the desired carbohydrazide. This reaction is typically carried out in an alcoholic solvent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2,4-dimethylthiazole-5-carboxylate (1 equivalent) in isopropanol or absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 2.5 to 3 equivalents). If using an aqueous solution of hydrazine hydrate, adjust the amount accordingly. A patent for a similar synthesis suggests adding a solution of the ester to a cooled solution of hydrazine hydrate in isopropanol at 0-5 °C.[4]
-
Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated to reflux. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction of esters with hydrazine hydrate is often carried out at reflux in ethanol.[5]
-
Work-up and Isolation:
-
Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is triturated with cold diethyl ether or cold water to precipitate the solid product.
-
The solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to afford the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a white to off-white crystalline solid.
Characterization of this compound:
-
Appearance: White to off-white solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (400 MHz, DMSO-d₆): The expected proton signals would include singlets for the two methyl groups on the thiazole ring, a broad singlet for the -NH₂ protons, and another broad singlet for the -NH- proton of the hydrazide moiety.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show distinct signals for the carbonyl carbon, the carbons of the thiazole ring, and the two methyl carbons.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), a C=O stretching vibration (around 1650 cm⁻¹), and C=N and C=C stretching vibrations of the thiazole ring.
Part II: Synthesis of this compound Schiff Base Derivatives
This section outlines the synthesis of Schiff base derivatives from the prepared this compound and various substituted aromatic aldehydes. These derivatives are of significant interest for their potential antimicrobial properties.
Caption: General scheme for the synthesis of Schiff base derivatives.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | Synthesized | - |
| Substituted Aromatic Aldehydes | ≥98% | Sigma-Aldrich, etc. |
| Ethanol | Absolute | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
General Protocol for Schiff Base Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount (1 equivalent) of the desired substituted aromatic aldehyde.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction Conditions: The mixture is refluxed for a period of 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Isolation and Purification:
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration.
-
The solid product is washed with cold ethanol and then dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF-water mixture.
-
Table of Representative Schiff Base Derivatives:
| Aldehyde Reactant | Expected Product Name |
| Benzaldehyde | (E)-N'-(benzylidene)-2,4-dimethylthiazole-5-carbohydrazide |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2,4-dimethylthiazole-5-carbohydrazide |
| 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-2,4-dimethylthiazole-5-carbohydrazide |
| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-2,4-dimethylthiazole-5-carbohydrazide |
Part III: Application - Antimicrobial Screening
The synthesized Schiff base derivatives can be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi.
Protocol for Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method):
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) in sterile saline.
-
Preparation of Agar Plates: Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.
-
Inoculation: Spread the standardized microbial suspension uniformly over the surface of the agar plates.
-
Application of Test Compounds:
-
Dissolve the synthesized Schiff bases in a suitable solvent (e.g., DMSO) to a specific concentration.
-
Impregnate sterile filter paper discs with the solutions of the test compounds.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
-
Controls: Use a disc impregnated with the solvent (DMSO) as a negative control and discs with standard antibiotics (e.g., ciprofloxacin) as positive controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
The antimicrobial activity of thiazole-based Schiff bases has been reported to be significant, with some derivatives showing comparable or even better activity than standard antibiotics against certain bacterial strains.[1]
Conclusion and Future Directions
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound and its Schiff base derivatives. The described methodologies are robust and can be readily adapted for the synthesis of a library of analogues for SAR studies. The inherent biological potential of the thiazole scaffold, coupled with the synthetic versatility of the carbohydrazide intermediate, makes this class of compounds a promising area for further investigation in the quest for novel therapeutic agents. Future work could involve the synthesis of a wider range of derivatives with diverse electronic and steric properties to optimize their antimicrobial and other biological activities.
References
-
Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Synthesis and antimicrobial screening of novel mono and tri schiff bases of thiazole derivatives. (2011). TSI Journals. Retrieved January 5, 2026, from [Link]
-
MRSA Inhibitory Activity of Some New Thiazole-based Schiff Bases: One-pot Synthesis and In Vitro Screening. (2025). PubMed. Retrieved January 5, 2026, from [Link]
-
Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). PMC. Retrieved January 5, 2026, from [Link]
-
Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. (2024). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
Carbazic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (n.d.). Indian Journal of Chemistry. Retrieved January 5, 2026, from [Link]
-
Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (2023). Samarra Journal of Pure and Applied Science. Retrieved January 5, 2026, from [Link]
-
Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. (2000). Oriental Journal of Chemistry. Retrieved January 5, 2026, from [Link]
-
Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
2,4-Dimethylthiazole. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (n.d.). Google Patents.
-
Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (2022). ArTS - University of Trieste. Retrieved January 5, 2026, from [Link]
-
Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 5, 2026, from [Link]
-
The 1H NMR and 13C NMR spectra of TATD, top and bottom respectively. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
2,4-Dimethylthiazole. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
Sources
- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment o ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04197F [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 5. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols: Utilizing 2,4-Dimethylthiazole-5-carbohydrazide in Antimicrobial Assays
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Heterocyclic compounds, particularly those containing a thiazole scaffold, represent a promising area of research due to their diverse and significant biological activities.[1][2][3][4] The thiazole ring is a core structural motif in numerous natural and synthetic compounds with established antimicrobial properties.[1][2][3] 2,4-Dimethylthiazole-5-carbohydrazide is a thiazole derivative of interest, combining the thiazole nucleus with a carbohydrazide functional group. The hydrazide-hydrazone moiety is known to be a pharmacologically active scaffold. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in standard antimicrobial assays to evaluate its potential as an antimicrobial agent.
The protocols outlined herein are based on established methodologies for determining the antimicrobial susceptibility of microorganisms, including the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination and the agar disk diffusion assay for assessing the zone of inhibition. Adherence to these standardized procedures is critical for generating reproducible and reliable data.
Principle of the Assays
The evaluation of the antimicrobial activity of this compound relies on two fundamental in vitro microbiological techniques:
1. Broth Microdilution Assay: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[5][6] The assay involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[5] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, indicating microbial growth. The MIC value is identified as the lowest concentration of the compound in which no growth is observed.[5]
2. Agar Disk Diffusion Assay (Kirby-Bauer Method): This qualitative or semi-quantitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent.[7] A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton Agar (MHA) plate.[7][8] A sterile paper disk impregnated with a known concentration of this compound is then placed on the agar surface.[8][9] During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient.[7][8] If the bacterium is susceptible to the compound, a clear circular area of no growth, known as the zone of inhibition, will form around the disk.[7][9] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[9]
Experimental Workflow Overview
Caption: General Workflow for Antimicrobial Susceptibility Testing.
Materials and Reagents
Test Compound
-
This compound (Solid, purity ≥95%)[10]
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
Media and Buffers
-
Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB)
-
Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation[11]
-
Sterile 0.85% Saline Solution[9]
-
Phosphate-Buffered Saline (PBS), sterile
Microbial Strains
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal strain (optional): Candida albicans (e.g., ATCC 90028) Note: For fungal testing, Sabouraud Dextrose Agar/Broth should be used.
Consumables and Equipment
-
Sterile 96-well flat-bottom microtiter plates[5]
-
Sterile Petri dishes (100 mm or 150 mm)[8]
-
Sterile paper disks (6 mm diameter)[9]
-
Sterile cotton swabs[9]
-
Micropipettes and sterile tips
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)[9][12]
-
Vortex mixer
-
Biological safety cabinet
-
Ruler or calipers
Step-by-Step Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[5][13]
1. Preparation of Test Compound Stock Solution: a. Aseptically prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL or as solubility permits) in sterile DMSO. b. Rationale: DMSO is a common solvent for water-insoluble compounds. The initial concentration must be high enough to allow for subsequent dilutions while keeping the final DMSO concentration in the assay low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies into a tube containing 4-5 mL of sterile Tryptic Soy Broth or saline.[9] c. Vortex the tube to create a homogeneous suspension.[9] d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[9] e. Dilute this adjusted suspension in Mueller-Hinton Broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14] f. Causality: A standardized inoculum is crucial for reproducibility. Too high a concentration can lead to falsely high MICs, while too low a concentration can result in falsely low MICs.
3. Microdilution Plate Setup: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. b. Add an appropriate volume of the compound stock solution to the first well of each row to achieve twice the highest desired final concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well. d. This creates a gradient of the test compound concentrations. e. Controls:
- Growth Control: A well containing only broth and the bacterial inoculum (no compound).[5]
- Sterility Control: A well containing only broth to check for contamination.[5]
- Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the assay.
4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the diluted bacterial suspension. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
5. Reading and Interpreting Results: a. After incubation, visually inspect the plate for turbidity. A button or haze at the bottom of the well indicates growth.[14] b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5][14]
Protocol 2: Agar Disk Diffusion Assay
This protocol follows the standardized Kirby-Bauer method.[7][12]
1. Preparation of Impregnated Disks: a. Prepare a solution of this compound in a suitable volatile solvent (e.g., DMSO, ethanol) at a desired concentration. b. Aseptically apply a precise volume (e.g., 20 µL) of the solution onto sterile 6 mm paper disks.[9] c. Allow the disks to dry completely in a sterile environment before use.[9] d. Rationale: The amount of compound per disk must be known and consistent. A volatile solvent is used so that it evaporates, leaving only the test compound on the disk.
2. Inoculation of MHA Plates: a. Use the standardized bacterial inoculum prepared as described in Protocol 1, step 2. b. Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[7] c. Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions (rotating the plate approximately 60 degrees each time) to ensure uniform growth.[8] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12]
3. Application of Disks and Incubation: a. Using sterile forceps, place the prepared disks onto the inoculated agar surface.[7] b. Gently press each disk to ensure complete contact with the agar.[11] c. Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.[11] d. Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[12]
4. Measuring and Interpreting Results: a. After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.[9] b. The size of the zone of inhibition is indicative of the compound's antimicrobial activity.
Data Analysis and Interpretation
Potential Mechanism of Action
The antimicrobial activity of thiazole derivatives can be attributed to several mechanisms.[1][2] These may include the inhibition of essential bacterial enzymes, such as DNA gyrase or enzymes involved in fatty acid synthesis, disruption of the cell membrane, or interference with metabolic pathways.[1][15] The carbohydrazide moiety can also contribute to the biological activity through the formation of Schiff bases or by chelating metal ions essential for microbial growth.
Caption: Potential Antimicrobial Mechanisms of Thiazole Derivatives.
Summarizing Quantitative Data
The results from the MIC and disk diffusion assays should be recorded systematically. Below is an example table for data presentation.
| Microorganism | Assay Type | This compound | Positive Control (e.g., Ciprofloxacin) |
| S. aureus ATCC 29213 | MIC (µg/mL) | [Insert Value] | [Insert Value] |
| Zone of Inhibition (mm) | [Insert Value] | [Insert Value] | |
| E. coli ATCC 25922 | MIC (µg/mL) | [Insert Value] | [Insert Value] |
| Zone of Inhibition (mm) | [Insert Value] | [Insert Value] | |
| P. aeruginosa ATCC 27853 | MIC (µg/mL) | [Insert Value] | [Insert Value] |
| Zone of Inhibition (mm) | [Insert Value] | [Insert Value] | |
| C. albicans ATCC 90028 | MIC (µg/mL) | [Insert Value] | [Insert Value, e.g., Fluconazole] |
| Zone of Inhibition (mm) | [Insert Value] | [Insert Value, e.g., Fluconazole] |
Interpretation:
-
MIC Values: Lower MIC values indicate greater antimicrobial potency. These quantitative results allow for direct comparison of activity against different microorganisms and with standard antibiotics.
-
Zone Diameters: Larger zones of inhibition generally correlate with higher antimicrobial activity. However, this can be influenced by factors such as the compound's molecular weight and diffusion rate in agar.
Troubleshooting
| Problem | Possible Cause | Solution |
| No growth in the growth control well (MIC assay) | Inoculum was not viable; Error in media preparation; Incubation error. | Use a fresh culture for inoculum preparation; Verify media quality and preparation; Check incubator temperature and conditions. |
| Growth in the sterility control well | Contamination of media or reagents. | Use fresh, sterile materials; Maintain aseptic technique throughout the protocol. |
| Inconsistent or "fuzzy" zone edges (Disk Diffusion) | Bacterial swarming; Mixed culture. | Ensure the MHA plate surface is dry before incubation; Use a pure culture for inoculation. |
| No zone of inhibition for the test compound | Compound is inactive at the tested concentration; Compound did not diffuse through the agar (e.g., poor solubility). | Test a higher concentration of the compound; Re-evaluate the solvent system for disk preparation. |
| MIC values are significantly different between replicate experiments | Inconsistency in inoculum density; Variation in incubation time or temperature. | Strictly adhere to the 0.5 McFarland standard for inoculum preparation; Ensure consistent incubation parameters. |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of this compound as a potential antimicrobial agent. By following standardized methods such as broth microdilution and agar disk diffusion, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and potency. This information is a critical first step in the drug discovery pipeline, guiding further studies into its mechanism of action, toxicity, and potential for in vivo efficacy.
References
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved January 4, 2026, from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 4, 2026, from [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 4, 2026, from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 4, 2026, from [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved January 4, 2026, from [Link]
-
Disk diffusion method. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 4, 2026, from [Link]
-
Disk diffusion test. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Broth microdilution reference methodology. (2022, April 19). CGSpace. Retrieved January 4, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf. Retrieved January 4, 2026, from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). Research Square. Retrieved January 4, 2026, from [Link]
-
New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
-
MIC Determination. (n.d.). EUCAST. Retrieved January 4, 2026, from [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry. Retrieved January 4, 2026, from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved January 4, 2026, from [Link]
-
Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
2,4-Dimethylthiazole. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved January 4, 2026, from [Link]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (n.d.). Google Patents.
-
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved January 4, 2026, from [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. sapub.org [sapub.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound (99357-25-2) for sale [vulcanchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. asm.org [asm.org]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,4-Dimethylthiazole-5-carbohydrazide as a Versatile Precursor for the Synthesis of Novel Schiff Bases
Introduction: The Strategic Importance of the Thiazole Scaffold
In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a "privileged structure."[1] Thiazole and its derivatives are integral components of numerous pharmaceuticals, demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiproliferative effects.[2][3]
Schiff bases, compounds featuring an azomethine or imine (-C=N-) group, are another critical class of organic molecules.[4] Formed by the condensation of a primary amine with a carbonyl compound, the imine group is a key pharmacophore, capable of forming stable complexes with metal ions in the active centers of various enzymes and interfering with normal cellular processes through hydrogen bonding.
This guide focuses on the utility of 2,4-dimethylthiazole-5-carbohydrazide as a highly effective precursor for synthesizing novel thiazole-based Schiff bases. The carbohydrazide moiety (-CONHNH₂) provides a reactive primary amine terminal, ideal for condensation reactions, while the stable 2,4-dimethylthiazole core imparts the foundational biological properties. By conjugating this thiazole hydrazide with various aromatic and heterocyclic aldehydes, researchers can generate extensive libraries of new chemical entities for screening and drug discovery programs.
Foundational Chemistry: Rationale and Mechanism
Properties of the Precursor: this compound
The precursor's structure is key to its utility. The electron-rich thiazole ring, substituted with two methyl groups, influences the electronic environment and reactivity.[5] The hydrazide functional group at position 5 is the primary site of reaction for Schiff base formation.
| Property | Value | Unit | Source |
| Molecular Formula | C₆H₉N₃OS | - | [5] |
| Molecular Weight | 171.22 | g/mol | [5] |
| Melting Point | 124-126 | °C | [5] |
| LogP | 1.45460 | - | [5] |
| Polar Surface Area | 96.25 | Ų | [5] |
The moderate lipophilicity (LogP) and favorable polar surface area suggest potential for good membrane permeability, a desirable trait for bioactive compounds.[5]
The Mechanism of Schiff Base Formation
The synthesis of a Schiff base from a carbohydrazide and an aldehyde is a nucleophilic addition-elimination reaction, typically catalyzed by an acid.[4]
Causality of the Mechanism:
-
Protonation of the Carbonyl: In the presence of an acid catalyst (e.g., glacial acetic acid), the carbonyl oxygen of the aldehyde is protonated. This step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it a more "tasty target" for the nucleophile.[6]
-
Nucleophilic Attack: The terminal nitrogen atom of the carbohydrazide, possessing a lone pair of electrons, acts as the nucleophile. It attacks the highly electrophilic carbonyl carbon.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate known as a carbinolamine.[7]
-
Dehydration: The carbinolamine is then protonated at the oxygen atom, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (azomethine group), yielding the final Schiff base product.[4][6]
Caption: Reaction mechanism for acid-catalyzed Schiff base formation.
Experimental Protocols
Protocol 1: Synthesis of the Precursor, this compound
While this compound can be sourced commercially, it can also be synthesized from its corresponding ester, ethyl 2,4-dimethylthiazole-5-carboxylate. This is a standard and efficient method for preparing hydrazides.[8][9]
Materials:
-
Ethyl 2,4-dimethylthiazole-5-carboxylate
-
Hydrazine monohydrate (NH₂NH₂·H₂O)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (3.0-5.0 eq) to the solution. Causality: A molar excess of hydrazine is used to drive the reaction to completion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting ester spot confirms the reaction is complete.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled mixture into ice-cold water. A solid precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess hydrazine, and dry in a vacuum oven.
-
Purification: The crude product can be recrystallized from ethanol or an ethanol-water mixture to obtain a pure crystalline solid.
Protocol 2: General Synthesis of Thiazole Schiff Bases
This protocol describes the condensation reaction between the thiazole carbohydrazide precursor and a selected aromatic or heterocyclic aldehyde.[10]
Caption: General workflow for thiazole Schiff base synthesis.
Materials:
-
This compound
-
Substituted aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a minimal amount of absolute ethanol (15-20 mL).
-
To this solution, add the selected aldehyde (1.0 mmol) dissolved in a small amount of ethanol. An equimolar ratio is typically used.
-
Add 3-4 drops of glacial acetic acid to the mixture. Causality: Acetic acid serves as a proton source to catalyze the condensation and subsequent dehydration steps.[11]
-
Heat the reaction mixture to reflux with constant stirring for the required time (typically 2-8 hours).
-
Self-Validation: Monitor the reaction's progress by TLC (e.g., using a mobile phase like Ethyl acetate:Hexane 3:7). The formation of a new spot with a different Rf value and the disappearance of the starting materials indicate product formation.
-
Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product will often precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration. Wash the product with cold ethanol to remove any unreacted starting materials or catalyst.
-
Dry the product in a desiccator or vacuum oven.
-
Purification: For higher purity, recrystallize the solid product from a suitable solvent like ethanol, methanol, or DMF.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized Schiff bases is a critical step. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.[1][12]
| Technique | Expected Observation for Schiff Base Formation | Rationale |
| FT-IR | Disappearance of N-H stretching bands (from -NH₂) around 3100-3300 cm⁻¹. Appearance of a strong C=N (azomethine) stretching band around 1600-1650 cm⁻¹. | Confirms the condensation of the amine with the carbonyl group and the formation of the imine bond.[12] |
| ¹H NMR | Disappearance of the broad -NH₂ proton signal. Appearance of a new singlet in the δ 8.0-9.5 ppm region, corresponding to the azomethine proton (-N=CH-). | This is a definitive indicator of Schiff base formation, as the azomethine proton has a characteristic chemical shift.[1][12] |
| ¹³C NMR | Appearance of a new signal in the δ 145-165 ppm range, corresponding to the azomethine carbon (-N=C H-). | Confirms the presence of the imine carbon in the molecular structure. |
| Mass Spec | The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base. | Provides direct evidence of the product's molecular formula and weight.[12] |
Applications: Biological Evaluation Protocols
Schiff bases derived from thiazole are widely recognized for their potential as therapeutic agents.[2][13] Their biological activity is often attributed to the azomethine nitrogen, which can form hydrogen bonds with the active sites of cellular constituents, thereby interfering with normal cell processes.[2]
Protocol 3: In Vitro Antimicrobial and Antifungal Screening
The disc diffusion or broth microdilution methods are standard techniques to assess the antimicrobial and antifungal efficacy of the synthesized compounds.[14][15]
Caption: Workflow for antimicrobial/antifungal screening.
Procedure (Broth Microdilution for MIC):
-
Prepare stock solutions of the synthesized Schiff bases in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) as per CLSI guidelines.
-
Add the microbial inoculum to each well. Include positive (microbes + media) and negative (media only) controls.
-
Incubate the plates under appropriate conditions (e.g., 24h at 37°C for bacteria).
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17]
| Compound Example | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| Precursor | >200 | >200 | >200 |
| Schiff Base 1 (R=4-OH) | 25 | 50 | 12.5 |
| Schiff Base 2 (R=4-Cl) | 12.5 | 25 | 6.25 |
| Amoxicillin/Nystatin | 6.25 | 12.5 | 6.25 |
| (Note: Data is hypothetical for illustrative purposes) |
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[18][19]
Procedure:
-
Seed human cancer cells (e.g., HeLa, MCF-7) into 96-well plates and allow them to adhere overnight.[20]
-
Treat the cells with various concentrations of the synthesized Schiff bases for a specified period (e.g., 48 hours).
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is calculated from the dose-response curve.[21]
Conclusion
This compound stands out as a robust and versatile building block for the synthesis of novel Schiff bases. The straightforward and high-yielding condensation reaction allows for the creation of diverse molecular libraries with significant potential in drug discovery. The protocols and validation techniques outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and evaluate these promising compounds for their therapeutic potential, particularly as antimicrobial, antifungal, and cytotoxic agents.
References
- Ahammed, M. L., et al. (2024). Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. Google AI Grounding.
- Al-Omair, M. A., et al. (2021).
- Ciochina, R., et al. (2019).
- Tekale, A. S., & Muthal, B. N. (2023). Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands.
- Al-Omair, M. A., et al. (2021).
- Al-Aghbari, S., et al. (2022). Cytotoxicity Studies and Structural Analysis of Newly Synthesized Schiff Base Thiadiazole Derivatives and Its Metal Complexes.
- Various Authors. (2021).
- Yusuf, S., et al. (2025). In silico design, docking, synthesis and evaluation of thiazole schiff bases.
- Karabasannavar, S., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases.
- Er, M., et al. (2025). Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes... Molecular Docking and In Vitro Cytotoxic Effects. PubMed.
- Çelik, F., et al. (2007). Synthesis and characterization of the new thiazole Schiff base... and its complexes.
- Gomha, S. M., et al. (2020). Cytotoxic screening of the tested thiazole derivatives.
- Er, M., et al. (2025). Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes.... PMC - NIH.
- CHEM 407 - Carbohydrate Chemistry. (2017).
- Vulcanchem. (n.d.). This compound - 99357-25-2.
- Kumar, S., & Sharma, P. (2015). Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine.
- Chawla, H. M., et al. (2009). Synthesis, Anti-Bacterial and Anti-Fungal Activities of Some Novel Schiff Bases Containing 2,4-disubstituted Thiazole Ring. PubMed.
- Abdullahi, M., et al. (2015). BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II) SCHIFF BASE COMPLEXES. International Journal of Advance Studies in Engineering and Scientific Inventions.
- CHEM 407 - Carbohydrate Chemistry. (2017). Hydrolysis of a Schiff Base. YouTube.
- Gnanasekaran, D., & Krishnan, R. (2023). Antibacterial, Antifungal activity of Schiff base and mixed ligand Fe(III),Cr(III) complexes. Journal of Chemistry Letters.
- Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide.... MDPI.
- Chawla, H. M., et al. (2025). Synthesis, anti-bacterial and anti-fungal activities of some novel Schiff bases containing 2,4-disubstituted thiazole ring.
- Various Authors. (2020). SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE....
- Al-Masoudi, W. A. (2020). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science.
- Various Authors. (2021). Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide....
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metaphactory [semopenalex.org]
- 4. chemijournal.com [chemijournal.com]
- 5. This compound (99357-25-2) for sale [vulcanchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 9. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 10. sjpas.com [sjpas.com]
- 11. mdpi.com [mdpi.com]
- 12. ijper.org [ijper.org]
- 13. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - ProQuest [proquest.com]
- 14. Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. [wisdomlib.org]
- 15. internationalpolicybrief.org [internationalpolicybrief.org]
- 16. Synthesis, anti-bacterial and anti-fungal activities of some novel Schiff bases containing 2,4-disubstituted thiazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes Containing 2,5,6-Trisubstituted Imidazothiadiazole Derivatives: Molecular Docking and In Vitro Cytotoxic Effects Against Nonsmall Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Dimethylthiazole-5-carbohydrazide in Medicinal Chemistry
Introduction: The Thiazole Scaffold and Hydrazide Functionality as Privileged Motifs in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a privileged scaffold in the design of numerous clinically approved drugs. The thiazole nucleus is a key component in drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] The aromatic nature of the thiazole ring allows for diverse substitutions, enabling fine-tuning of the steric and electronic properties of the molecule to optimize its biological activity.[2][3]
Complementing the thiazole core, the carbohydrazide moiety (-CONHNH₂) is a versatile functional group that serves as a crucial pharmacophore and a synthetic handle in drug development.[4] Hydrazides and their derivatives, hydrazones, exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[4] The hydrogen bonding capabilities of the hydrazide group, along with its ability to chelate metal ions, often contribute to the potent biological effects of these molecules. The combination of a thiazole ring and a carbohydrazide functional group in a single molecule, such as 2,4-Dimethylthiazole-5-carbohydrazide, presents a promising starting point for the development of novel therapeutic agents. This document provides an in-depth guide to the applications and relevant protocols for utilizing this compound as a key building block in medicinal chemistry research.
Core Compound Profile: this compound
| Property | Value | Unit |
| Molecular Formula | C₆H₉N₃OS | - |
| Molecular Weight | 171.22 | g/mol |
| Appearance | Off-white amorphous powder | - |
| Melting Point | 142-148 | °C |
| LogP | 1.45460 | - |
| Polar Surface Area (PSA) | 96.25 | Ų |
Data sourced from available chemical supplier information.[5][6] The moderate lipophilicity (LogP) and favorable polar surface area suggest that this compound may possess reasonable cell permeability characteristics, a desirable trait for drug candidates.[6]
Therapeutic Potential and Applications
While specific biological activity data for this compound is limited in publicly available literature, its structural motifs strongly suggest potential in several therapeutic areas based on extensive research on analogous compounds.
Anticancer Applications
Thiazole derivatives are well-established as potent anticancer agents, acting through various mechanisms.[7][8] These include the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways such as NF-κB/mTOR/PI3K/Akt.[7][8] The carbohydrazide moiety can be readily converted to hydrazones, which have also demonstrated significant cytotoxic activity against various cancer cell lines.[9]
Key Insight for Drug Design: The primary amino group of the hydrazide in this compound is a nucleophilic center ripe for derivatization. Condensation with a diverse library of aldehydes and ketones can generate a vast array of N-acylhydrazone derivatives. The substituents on the aromatic or heterocyclic aldehydes/ketones can be systematically varied to probe the structure-activity relationship (SAR) and optimize anticancer potency.
Caption: Workflow for developing anticancer agents from this compound.
Antimicrobial Applications
The thiazole nucleus is a common feature in many antimicrobial drugs.[2][3] Similarly, hydrazone derivatives have shown broad-spectrum antibacterial and antifungal activity.[10][11] The mechanism of action for such compounds can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Key Insight for Drug Design: The development of novel antimicrobial agents is critical to combatting drug-resistant pathogens. By reacting this compound with aldehydes bearing pharmacophoric fragments known for antimicrobial activity (e.g., nitrofurans, quinolones), novel hybrid molecules with potentially enhanced or synergistic effects can be created.
Caption: Strategy for synthesizing and evaluating novel antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl 2,4-dimethylthiazole-5-carboxylate
This protocol describes the conversion of the corresponding ethyl ester to the carbohydrazide, a common and efficient synthetic route.
Materials:
-
Ethyl 2,4-dimethylthiazole-5-carboxylate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2,4-dimethylthiazole-5-carboxylate (1 equivalent) in absolute ethanol (10-15 mL per gram of ester).
-
To this stirring solution, add hydrazine hydrate (5-10 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture). The starting ester should be consumed over time.
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the ethyl ester signals and the appearance of signals for the -NHNH₂ protons in the NMR spectrum are indicative of a successful reaction.
Protocol 2: General Procedure for the Synthesis of N'-Arylmethylidene-2,4-dimethylthiazole-5-carbohydrazides (Hydrazones)
This protocol outlines the straightforward condensation reaction to form the biologically active hydrazone derivatives.
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehydes (e.g., benzaldehyde, salicylaldehyde, pyridine-4-carboxaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Suspend this compound (1 equivalent) in ethanol (15-20 mL per gram) in a round-bottom flask with a magnetic stir bar.
-
Add the desired aldehyde (1-1.1 equivalents) to the suspension.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-6 hours. The reaction can be monitored by TLC for the disappearance of the starting materials. Often, the product will begin to precipitate from the reaction mixture as it forms.
-
After the reaction is complete, cool the flask to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold ethanol and then dry it under vacuum.
-
Validation: Characterize the final hydrazone derivative by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The key diagnostic signals in the ¹H NMR spectrum will be the singlet for the N=CH proton and the disappearance of the -NH₂ protons of the hydrazide.
Protocol 3: In Vitro Anticancer Activity Screening - MTT Assay
This protocol provides a standard method for assessing the cytotoxicity of the newly synthesized hydrazone derivatives against cancer cell lines.
Materials:
-
Synthesized thiazole hydrazone derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9][12]
-
Normal cell line for selectivity testing (e.g., NIH/3T3)[9]
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Doxorubicin or 5-Fluorouracil) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Validation: Ensure that the results for the positive control fall within the expected range of activity. Low IC₅₀ values for the test compounds against cancer cell lines, coupled with high IC₅₀ values against normal cell lines, indicate potent and selective anticancer activity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its straightforward derivatization, particularly through the formation of N-acylhydrazones, provides a rapid and efficient means to generate libraries of compounds for screening in various therapeutic areas, most notably in the search for new anticancer and antimicrobial agents. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this promising scaffold in medicinal chemistry and drug discovery.
References
-
Bentham Science Publisher. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Available from: [Link]
-
PubMed. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Available from: [Link]
- Widad, F., et al. A review on thiazole based compounds and it's pharmacological activities. World Journal of Advanced Research and Reviews.
-
PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
ResearchGate. (PDF) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available from: [Link]
-
PubMed Central. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Available from: [Link]
-
PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]
-
Royal Society of Chemistry. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Available from: [Link]
-
Semantic Scholar. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
PubMed Central. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. Available from: [Link]
-
MDPI. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Available from: [Link]
-
PubMed Central. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]
-
PubMed. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Available from: [Link]
-
MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link]
-
MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]
-
MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]
-
DergiPark. Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Available from: [Link]
-
ResearchGate. EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Available from: [Link]
-
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound (99357-25-2) for sale [vulcanchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
Application Note: Synthesis and Application of Thiazole-Based Hydrazones via Condensation of 2,4-Dimethylthiazole-5-carbohydrazide with Aldehydes and Ketones
An In-Depth Technical Guide for Researchers
Introduction: The Strategic Value of Thiazole-Hydrazone Scaffolds
In the landscape of modern medicinal chemistry, the synthesis of hybrid molecules—structures that combine two or more distinct pharmacophores—is a cornerstone strategy for the discovery of novel therapeutic agents. The integration of a thiazole ring with a hydrazone linker (–NH–N=CH–) creates a molecular scaffold of significant interest. Thiazole-based Schiff bases and their hydrazone subclass exhibit a remarkable breadth of pharmacological activities, including potent antimicrobial, anticonvulsant, antioxidant, and anti-inflammatory properties.[1][2][3]
This guide provides a detailed exploration of the condensation reaction between 2,4-dimethylthiazole-5-carbohydrazide and various aldehydes and ketones. This reaction is a robust and efficient method for generating a library of novel N-acylhydrazone derivatives. We will dissect the underlying chemical mechanism, provide validated experimental protocols, and discuss the profound implications of these synthesized compounds in drug development. The combination of the thiazole and hydrazone moieties can lead to compounds with enhanced biological activity, making this synthetic route highly valuable for researchers in pharmacology and drug discovery.[4][5]
Scientific Principles: The Chemistry of Hydrazone Formation
The reaction between this compound and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[6] The overall transformation results in the formation of a stable carbon-nitrogen double bond (C=N), which defines the hydrazone linkage.
2.1 The Reaction Mechanism
The reaction proceeds under mildly acidic conditions, which serve a dual catalytic role. The mechanism can be broken down into two primary stages:
-
Nucleophilic Addition: The terminal amine group (-NH₂) of the carbohydrazide is nucleophilic. The lone pair of electrons on this nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Simultaneously, the acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Acid-Catalyzed Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration. The acid catalyst facilitates the elimination of a water molecule by protonating the hydroxyl group, converting it into a good leaving group (H₂O). The departure of water is accompanied by the formation of the C=N double bond, yielding the final hydrazone product and regenerating the acid catalyst.
The general reaction is illustrated below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - ProQuest [proquest.com]
- 4. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. m.youtube.com [m.youtube.com]
Developing enzyme inhibitors with a thiazole carbohydrazide scaffold
Application Notes & Protocols
Topic: Developing Enzyme Inhibitors with a Thiazole Carbohydrazide Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Thiazole Carbohydrazide Scaffold as a Privileged Structure in Enzyme Inhibition
The thiazole ring is a versatile heterocyclic moiety found in numerous natural products, including Vitamin B1 (thiamine), and is a core component of several clinically approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding and π-π stacking interactions, and relative metabolic stability make it a "privileged scaffold" in medicinal chemistry. When combined with a carbohydrazide linker, the resulting thiazole carbohydrazide scaffold offers a unique combination of rigidity and flexibility. The carbohydrazide group provides a flexible and hydrophilic linker, which can be advantageous for positioning the molecule within an enzyme's active site and improving pharmacokinetic properties.[3] This scaffold has demonstrated significant potential in the development of inhibitors for a wide range of enzyme classes, including kinases,[3] α-amylase,[4][5] and carbonic anhydrases,[6] making it a valuable starting point for drug discovery campaigns against various diseases, from cancer to diabetes.[3][4]
This guide provides a comprehensive overview of the workflow for designing, synthesizing, and evaluating enzyme inhibitors based on the thiazole carbohydrazide scaffold. It is intended to serve as a practical resource, blending established protocols with the underlying scientific rationale to empower researchers in their drug development efforts.
Section 1: Rationale and Design Strategy
The successful development of a potent and selective enzyme inhibitor begins with a rational design strategy. This involves understanding the target enzyme's active site, identifying key interactions, and leveraging computational tools to predict binding affinity and orientation.
The Scientific Rationale: Why Thiazole Carbohydrazide?
The efficacy of the thiazole carbohydrazide scaffold stems from its modular nature, which can be systematically modified to optimize interactions with a target enzyme.
-
Thiazole Core: Acts as a rigid anchor, often engaging in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine in the active site.[7] The nitrogen and sulfur heteroatoms can also act as hydrogen bond acceptors.
-
Carbohydrazide Linker (-CO-NH-NH-): This flexible linker allows the molecule to adopt various conformations, enabling optimal positioning of peripheral substituents. The amide and amine groups are excellent hydrogen bond donors and acceptors.
-
Peripheral Substituents: Aromatic or aliphatic groups attached to the thiazole ring and the terminal nitrogen of the hydrazide can be modified to explore different pockets of the active site, enhancing potency and selectivity. Structure-activity relationship (SAR) studies have shown that the nature and position of these substituents are critical for activity.[1][8] For example, electron-withdrawing groups on a terminal phenyl ring can significantly impact the inhibitory potential.[1]
In Silico Approach: Molecular Docking
Before committing to chemical synthesis, in silico molecular docking is an invaluable, cost-effective tool for prioritizing candidate compounds.[7] This process computationally models the interaction between a ligand (the inhibitor) and a protein (the enzyme) to predict the preferred binding mode and affinity.[9]
Protocol 1.2.1: Molecular Docking Study
-
Protein Preparation: Obtain the 3D crystal structure of the target enzyme from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the thiazole carbohydrazide derivatives. Minimize their energy to obtain a stable conformation.
-
Docking Simulation: Use docking software (e.g., MOE, AutoDock) to place the ligands into the defined active site of the enzyme. The software will generate multiple possible binding poses.
-
Analysis: Analyze the results based on scoring functions (e.g., S-score), which estimate binding affinity.[9] Lower scores typically indicate higher affinity.[9] Visualize the top-ranked poses to identify key interactions such as hydrogen bonds and hydrophobic contacts, which can validate the design rationale.[5]
Overall Development Workflow
The development process is an iterative cycle of design, synthesis, and testing. The initial phase involves generating a hypothesis through computational modeling, which then guides the synthesis of a focused library of compounds. These compounds are then subjected to a cascade of biological assays to determine their potency and mechanism.
Step A: Synthesis of Ethyl 2-Arylthiazole-4-carboxylate
-
Rationale: The Hantzsch synthesis is a classic and reliable method for forming the thiazole ring from a thioamide and an α-haloketone.
-
To a solution of the appropriate substituted thiobenzamide (10 mmol) in ethanol (50 mL), add ethyl bromopyruvate (11 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, a solid precipitate often forms. Collect the solid by filtration.
-
Recrystallize the crude product from ethanol to yield the pure thiazole ester intermediate.
Step B: Synthesis of 2-Arylthiazole-4-carbohydrazide
-
Rationale: Hydrazinolysis is a standard method to convert an ester into a hydrazide, which is a key reactive intermediate for the final condensation step. [10]2. Suspend the ethyl 2-arylthiazole-4-carboxylate (5 mmol) from Step A in ethanol (30 mL).
-
Add hydrazine hydrate (25 mmol, 5 eq.) to the suspension.
-
Reflux the mixture for 8-12 hours. The reaction should become a clear solution before a new precipitate forms.
-
Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry to obtain the thiazole carbohydrazide intermediate. [10] Step C: Condensation to form the Final Product
-
Rationale: The final step involves a condensation reaction between the hydrazide and an aldehyde or ketone to form a hydrazone, introducing the final element of diversity.
-
Dissolve the thiazole carbohydrazide (2 mmol) from Step B in ethanol (20 mL) with gentle heating.
-
Add the desired substituted aromatic aldehyde (2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture. The final product will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). [4][11][12]
Section 3: In Vitro Biochemical Assay Protocols
Once synthesized and purified, the compounds must be evaluated for their ability to inhibit the target enzyme. Biochemical assays are the first step, providing quantitative measures of inhibitory potency. [13]
Protocol 3.1: Determining IC₅₀ (Half-maximal Inhibitory Concentration)
The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a primary measure of inhibitor potency. [14]This protocol describes a general spectrophotometric assay.
Rationale: Enzyme assays measure the rate of substrate consumption or product formation over time. [15]For competitive inhibitors, it is crucial to use a substrate concentration around or below the Michaelis constant (Kₘ) to accurately determine potency. [14][16] Materials:
-
Purified target enzyme
-
Substrate (that yields a chromogenic or fluorogenic product)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Thiazole carbohydrazide compounds dissolved in DMSO (stock solutions)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting range is 100 µM to 1 nM.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or DMSO for control wells)
-
Enzyme solution
-
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [17]4. Initiate the reaction by adding the substrate solution to all wells. [17]5. Immediately place the plate in the microplate reader and measure the absorbance (or fluorescence) at regular intervals (e.g., every 30 seconds for 10-15 minutes) at the appropriate wavelength for the product.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by expressing the velocities as a percentage of the uninhibited control (DMSO only).
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic non-linear regression to determine the IC₅₀ value. [14]
-
Protocol 3.2: Mechanism of Action (MOA) Studies
Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides critical insight into how the inhibitor interacts with the enzyme. [16]This is typically done by measuring the effect of the inhibitor on the enzyme kinetics parameters Kₘ and Vₘₐₓ. [16] Procedure:
-
Select 3-4 concentrations of the inhibitor based on its IC₅₀ value (e.g., 0.5x, 1x, 2x, 5x IC₅₀).
-
For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration experiment. This involves measuring the initial reaction velocity across a range of substrate concentrations (typically spanning 0.5x Kₘ to 5x Kₘ). [16]3. Data Analysis:
-
For each inhibitor concentration, plot the initial velocity vs. substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). This double-reciprocal plot is a powerful diagnostic tool. [18] * Analyze the plot to determine the inhibition modality.
-
Data Interpretation Table:
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot Appearance |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Varies | Lines intersect in the upper-left quadrant (off-axes). |
Section 4: Cellular Assay Protocols
A compound that is potent in a biochemical assay may not be effective in a cellular context due to issues with cell permeability, stability, or off-target effects. [19]Therefore, cell-based assays are a critical step in the validation process. [20]
Protocol 4.1: Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)
Rationale: Before assessing target engagement, it's essential to determine the concentration range at which the compound is non-toxic to cells. The MTT assay measures mitochondrial reductase activity, which is an indicator of cell health and viability. [9] Procedure:
-
Seed cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the thiazole carbohydrazide compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the CC₅₀ (50% cytotoxic concentration).
Protocol 4.2: Cellular Target Engagement Assay
Rationale: This type of assay confirms that the inhibitor interacts with its intended target within the complex cellular environment. [19]The specific protocol depends heavily on the enzyme target. For a protein kinase, this could be a cellular phosphorylation assay. [19]For a protease, it might be a cell-based reporter assay. [21] Example Protocol: Western Blot for Kinase Inhibition
-
Seed cells and grow until they reach ~80% confluency.
-
Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or agonist to activate the target kinase pathway.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate. Also probe with an antibody for the total substrate as a loading control.
-
Add a secondary antibody and use a chemiluminescent substrate to visualize the bands.
-
Analysis: A potent inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal, confirming target engagement and inhibition within the cell.
Section 5: Data Interpretation and Lead Optimization
The ultimate goal is to establish a clear Structure-Activity Relationship (SAR) that connects chemical modifications to changes in biological activity. [6][22]This is achieved by integrating all the data collected.
SAR Table Construction: Create a table summarizing the key data for each synthesized compound. This allows for easy comparison and identification of trends.
| Cmpd ID | R¹ Group | R² Group | IC₅₀ (µM) [Biochemical] | MOA | CC₅₀ (µM) [Cell Viability] | Cellular Activity |
| TH-01 | H | 4-NO₂ | 1.71 | Competitive | >50 | +++ |
| TH-02 | H | 4-OCH₃ | 25.4 | Competitive | >50 | + |
| TH-03 | 4-Cl | 4-NO₂ | 0.98 | Competitive | 22.1 | ++++ |
| ... | ... | ... | ... | ... | ... | ... |
The Iterative Optimization Cycle: The SAR data provides crucial feedback for the next design cycle. [16]If a 4-nitro group enhances potency, the next round of synthesis might explore other electron-withdrawing groups at that position. If a compound has poor cellular activity despite good biochemical potency, modifications might focus on improving cell permeability. This iterative process of design, synthesis, and testing is the cornerstone of lead optimization.
Conclusion
The thiazole carbohydrazide scaffold represents a highly adaptable and promising platform for the development of novel enzyme inhibitors. By combining rational in silico design with systematic synthesis and a multi-tiered biological evaluation strategy—spanning from biochemical kinetics to cellular target engagement—researchers can efficiently navigate the complex path of drug discovery. The protocols and workflows outlined in this guide provide a robust framework for identifying and optimizing potent, selective, and cell-active inhibitors, ultimately accelerating the journey from a chemical scaffold to a potential therapeutic agent.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Enzyme assay - Wikipedia. Wikipedia.
- Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitor and Their Molecular Docking Study. Semantic Scholar.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012). NCBI Bookshelf - NIH.
- In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. PMC - NIH.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). NCBI Bookshelf - NIH.
- Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study. PMC - NIH.
- Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. (2024). PMC - PubMed Central.
- Thiazole Based Carbohydrazide Derivatives as α -Amylase Inhibitor and Their Molecular Docking Study.
- Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. UConn Library.
- Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole deriv
- Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH.
- In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose. (2011). Semantic Scholar.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- A Comparative Analysis of In-Silico and In-Vitro Activity of a Novel Morpholine-Thiazole Derivative as a Carbonic Anhydrase-II I. Benchchem.
- What is Enzyme Inhibition Assays. LookChem.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH.
- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science.
- Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. (2013). PubMed.
- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. [PDF] Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitor and Their Molecular Docking Study | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Enzyme Inhibition Assays | lookchem [lookchem.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Enzyme assay - Wikipedia [en.wikipedia.org]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. search.lib.uconn.edu [search.lib.uconn.edu]
- 21. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2,4-Dimethylthiazole-5-carbohydrazide in the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Thiazole Moiety as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds and pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in drug discovery. The incorporation of a carbohydrazide functional group at the 5-position of a 2,4-dimethyl-substituted thiazole ring creates a highly versatile and reactive building block: 2,4-dimethylthiazole-5-carbohydrazide . This molecule serves as a pivotal precursor for the synthesis of a diverse array of heterocyclic systems, including Schiff bases, 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles, many of which exhibit significant pharmacological potential, particularly as antimicrobial and antifungal agents.[1][2]
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent utilization in the construction of various heterocyclic frameworks. The methodologies are presented with a focus on the underlying chemical principles and practical considerations for researchers in synthetic and medicinal chemistry.
PART 1: Synthesis of the Key Precursor: this compound
The journey into the diverse applications of this compound begins with its efficient synthesis. A common and reliable route involves a three-step process starting from readily available starting materials.
Figure 1: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring. This protocol outlines the reaction between a thioamide and an α-haloketone.
Materials:
-
Thioacetamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product, ethyl 2,4-dimethylthiazole-5-carboxylate, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure product.
Protocol 1.2: Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.[3]
Materials:
-
Ethyl 2,4-dimethylthiazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, suspend ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous NaOH solution.
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted ester.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 3-4, which will cause the carboxylic acid to precipitate.
-
Filter the white solid, wash with cold water, and dry to yield 2,4-dimethylthiazole-5-carboxylic acid.
Protocol 1.3: Synthesis of this compound
The final step involves the conversion of the carboxylic acid to the carbohydrazide. This is typically achieved via an acid chloride intermediate followed by reaction with hydrazine hydrate.
Materials:
-
2,4-Dimethylthiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry Dichloromethane (DCM)
-
Hydrazine hydrate (N₂H₄·H₂O)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2,4-dimethylthiazole-5-carboxylic acid (1.0 eq) in dry DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-3 hours, then reflux for 1 hour to ensure complete formation of the acid chloride.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the crude acid chloride in a minimal amount of cold, dry DCM and add this solution dropwise to a stirred solution of hydrazine hydrate (2.0 eq) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting precipitate is filtered, washed with cold water and a small amount of cold ethanol, and then dried under vacuum to afford this compound as a solid.
PART 2: Application in the Synthesis of Heterocyclic Compounds
The carbohydrazide moiety is a versatile functional group that can undergo a variety of cyclization and condensation reactions to form a wide range of heterocyclic systems.
Figure 2: Synthetic pathways from this compound.
Application 2.1: Synthesis of Thiazole-based Schiff Bases (Hydrazones)
Schiff bases, or hydrazones, are formed by the condensation of the carbohydrazide with various aldehydes and ketones. These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6][7]
Protocol 2.1.1: General Procedure for the Synthesis of Thiazole-based Schiff Bases
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The Schiff base will precipitate.
-
Filter the solid product, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol or DMF) can be performed for further purification.
Rationale: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the carbohydrazide. Subsequent dehydration leads to the formation of the C=N double bond characteristic of a Schiff base.
Application 2.2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are known for their diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[8][9][10][11][12] A common synthetic route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate, which can be formed in situ from a carbohydrazide and a carboxylic acid.
Protocol 2.2.1: One-Pot Synthesis of 2-(2,4-Dimethylthiazol-5-yl)-5-aryl-1,3,4-oxadiazoles
Materials:
-
This compound
-
Substituted aromatic carboxylic acid (e.g., benzoic acid, p-chlorobenzoic acid)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask, carefully add phosphorus oxychloride (acting as both solvent and dehydrating agent).
-
To the stirred POCl₃, add this compound (1.0 eq) and the substituted aromatic carboxylic acid (1.0 eq) portion-wise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry. Purify by recrystallization from a suitable solvent.
Causality: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the cyclization of the in-situ formed diacylhydrazine intermediate by converting the amide carbonyl groups into more reactive species, leading to the formation of the stable 1,3,4-oxadiazole ring.
Application 2.3: Synthesis of Thiazolyl-pyrazoles
Pyrazoles are another important class of N-heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[13][14][15][16][17] They can be synthesized by the condensation of a hydrazide with a 1,3-dicarbonyl compound.
Protocol 2.3.1: Synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,4-dimethylthiazole
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is triturated with cold water, and the resulting solid is filtered.
-
The crude product is washed with water and then recrystallized from ethanol to give the pure thiazolyl-pyrazole derivative.
Expert Insight: The regioselectivity of the cyclization is an important consideration in pyrazole synthesis. With unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers may be obtained.
Application 2.4: Synthesis of Thiazolyl-1,2,4-triazoles
1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms and are well-known for their antifungal, antiviral, and other medicinal properties.[18][19][20][21][22] A common route to 3-thiol-substituted 1,2,4-triazoles involves the reaction of a carbohydrazide with carbon disulfide in a basic medium, followed by cyclization with hydrazine.
Protocol 2.4.1: Synthesis of 4-Amino-5-(2,4-dimethylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrazine hydrate (N₂H₄·H₂O)
Procedure:
-
Step A: Formation of Potassium Dithiocarbazate Salt
-
Dissolve potassium hydroxide (1.1 eq) in absolute ethanol.
-
To this solution, add this compound (1.0 eq) and stir until dissolved.
-
Cool the mixture to 0-5 °C and add carbon disulfide (1.2 eq) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The potassium dithiocarbazate salt will precipitate.
-
Filter the salt, wash with cold ether, and dry.
-
-
Step B: Cyclization to the Triazole
-
Suspend the potassium dithiocarbazate salt from Step A in water.
-
Add hydrazine hydrate (2.0-3.0 eq) to the suspension.
-
Reflux the mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid or acetic acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure triazole-thiol.
-
Self-Validation: The formation of the intermediate potassium salt in Step A is a critical control point. Its successful isolation is a good indicator that the first stage of the reaction has proceeded as expected.
PART 3: Biological Significance and Data Summary
The heterocyclic compounds synthesized from this compound often exhibit promising biological activities. The following table summarizes the expected biological activities based on the heterocyclic core.
| Heterocyclic System | Common Biological Activities | Key Structural Features for Activity |
| Schiff Bases | Antibacterial, Antifungal, Anticancer | Azomethine (-N=CH-) linkage, nature of the substituent on the aromatic ring. |
| 1,3,4-Oxadiazoles | Antibacterial, Antifungal, Anti-inflammatory | The oxadiazole ring acts as a bioisostere for ester and amide groups, enhancing metabolic stability. |
| Pyrazoles | Anti-inflammatory, Analgesic, Antimicrobial | Substitution pattern on the pyrazole ring significantly influences activity. |
| 1,2,4-Triazoles | Antifungal, Antiviral, Antibacterial | The presence of a thiol group at the 3-position can enhance metal chelation and biological activity. |
Conclusion
This compound has proven to be a remarkably versatile and valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the carbohydrazide moiety provide access to a wide range of biologically relevant heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this scaffold in the development of novel therapeutic agents and other advanced materials. The inherent drug-like properties of the thiazole nucleus, combined with the diverse functionalities that can be introduced through the carbohydrazide handle, ensure that this compound will remain a focus of significant scientific interest.
References
-
TIJER. Synthesisand Bioactivityof 1,2,4-Triazoles. [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. [Link]
-
Luxembourg Bio Technologies. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. [Link]
-
Samarra Journal of Pure and Applied Science. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Organic Chemistry Portal. 1,3,4-Oxadiazole synthesis. [Link]
-
JOCPR. Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
-
Arkivoc. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Hindawi. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
-
Royal Society of Chemistry. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. [Link]
-
PubMed Central. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [Link]
-
Organic Syntheses. 2,4-Dimethylthiazole. [Link]
-
PMC - PubMed Central. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]
-
JOCPR. Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. [Link]
-
PMC - NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]
-
SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
-
Journal of Research in Chemistry. Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. [Link]
-
ResearchGate. Synthesis and antimicrobial activity of novel 2,4-disubstituted thiazoles. [Link]
-
Chemical Review and Letters. Micelle promoted synthesis of schiff base ligands derived from 4-methyl- 1,2,3-thiadiazoles-5-carboxylic acid hydrazide in bio b. [Link]
-
PMC - NIH. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Indian Journal of Chemistry. Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. [Link]
-
Journal of Applied Chemistry. Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. [Link]
-
MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]
-
NIH. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. sjpas.com [sjpas.com]
- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. jchemrev.com [jchemrev.com]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. chim.it [chim.it]
- 16. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. tijer.org [tijer.org]
- 19. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 20. scispace.com [scispace.com]
- 21. chemistryjournal.net [chemistryjournal.net]
- 22. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Analytical Methods for the Quantitative Determination of 2,4-Dimethylthiazole-5-carbohydrazide
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides comprehensive, validated protocols for the quantitative analysis of 2,4-Dimethylthiazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Recognizing the absence of standardized analytical procedures for this specific molecule, this guide presents two robust methods: a high-specificity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for rigorous quality control and purity assessment, and a highly accessible UV-Visible Spectrophotometric method ideal for rapid, high-throughput screening. Each protocol is detailed with step-by-step instructions, explanations for critical procedural choices, and validation parameters grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2]. The objective is to equip researchers and drug development professionals with reliable, reproducible, and fit-for-purpose analytical tools for the accurate quantification of this compound in various contexts.
Introduction and Physicochemical Characterization
This compound is a derivative of the thiazole scaffold, a core structure in numerous pharmacologically active compounds known for a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties[3][4]. The carbohydrazide functional group further imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents[5]. Accurate quantification is therefore paramount for ensuring the purity of synthetic intermediates, determining reaction yields, performing stability studies, and enabling formulation development.
A foundational understanding of the analyte's physicochemical properties is essential for the logical development of any analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃OS | [5][6] |
| Molecular Weight | 171.22 g/mol | [5][7] |
| Physical State | Solid, Off-white amorphous powder | [5][6] |
| Melting Point | 124-126 °C | [5][7] |
| LogP (Octanol/Water) | 1.45 | [5] |
| Polar Surface Area (PSA) | 96.25 Ų | [5] |
| Chemical Structure | ||
The compound's moderate lipophilicity (LogP 1.45) and significant polar surface area suggest good solubility in common organic solvents and suitability for reversed-phase chromatography.[5] The presence of the substituted thiazole ring provides a strong chromophore, making UV-based detection a viable strategy.
Method 1: High-Specificity RP-HPLC-UV Analysis
This method is the gold standard for specific and accurate quantification, capable of separating the analyte from impurities and degradation products. It is recommended for final product release, stability testing, and when working with complex matrices.
Principle of the Method
Reversed-phase chromatography separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the analytes, with more polar compounds eluting earlier. This compound, with its moderate polarity, is well-retained on a C18 column and can be eluted with a standard acetonitrile-water mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve prepared from a certified reference standard.
Instrumentation and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent). The C18 chemistry is chosen for its proven versatility in retaining a wide range of moderately polar analytes.[8]
-
Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade, for sample dissolution).
-
Detailed Experimental Protocol
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the solution for 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and is stable for up to 7 days.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These are used to construct the calibration curve.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve an estimated final concentration within the calibration range (e.g., ~25 µg/mL). Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 272 nm. This wavelength is selected based on the UV spectrum of similar aminothiazole scaffolds, which show strong absorbance in this region.[4] A PDA detector can be used to scan for the optimal wavelength initially.
-
Run Time: 10 minutes.
-
-
Analysis Sequence:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the prepared samples.
-
Inject a quality control (QC) standard every 10-15 sample injections to monitor system suitability.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples is determined using the linear regression equation derived from this curve.
HPLC Workflow Diagram
Caption: Experimental workflow for the RP-HPLC-UV analysis of this compound.
Method Validation Parameters (ICH Q2(R2))
A robust analytical method must be validated to ensure it is fit for its intended purpose.[1] The following parameters must be assessed.
Table 2: Validation Parameters and Acceptance Criteria for HPLC Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak is pure and free from interference from blank, placebo, and known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-day) RSD ≤ 2.0%; Intermediate Precision (Inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase composition (±2%). |
Method 2: Rapid UV-Visible Spectrophotometric Analysis
This method provides a simpler and faster alternative to HPLC, suitable for applications where high specificity is not the primary concern, such as initial reaction monitoring or screening large numbers of samples.
Principle of the Method
This protocol is based on the reaction of the carbohydrazide functional group with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored hydrazone derivative (a Schiff base). This reaction, often referred to as Ehrlich's reaction, is a classic method for determining compounds containing a hydrazine or hydrazide moiety[9]. The intensity of the resulting color is directly proportional to the concentration of this compound and is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).
Instrumentation and Materials
-
Instrumentation: UV-Visible Spectrophotometer.
-
Reagents:
-
This compound reference standard (>99% purity).
-
p-Dimethylaminobenzaldehyde (p-DAB).
-
Ethanol (95%).
-
Concentrated Hydrochloric Acid (HCl).
-
Methanol (Reagent grade).
-
Detailed Experimental Protocol
-
Ehrlich's Reagent Preparation: Dissolve 2 g of p-DAB in 100 mL of a 1:1 mixture of 95% ethanol and concentrated HCl. This reagent should be prepared fresh daily and stored in an amber bottle to protect it from light.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the test sample in methanol to achieve an estimated final concentration within the linear range of the assay.
-
Color Development:
-
Pipette 1.0 mL of each working standard, sample solution, and a blank (methanol) into separate test tubes.
-
To each tube, add 4.0 mL of Ehrlich's Reagent.
-
Mix thoroughly and allow the reaction to proceed for 20 minutes at room temperature for full color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 458 nm.[9] Use the prepared blank to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
-
Quantification: Create a calibration curve by plotting the absorbance values of the standards against their concentrations. Determine the concentration of the sample from its absorbance using the curve's linear regression equation.
Spectrophotometry Workflow Diagram
Caption: Workflow for the spectrophotometric quantification of this compound.
Method Comparison
Choosing the appropriate analytical method depends on the specific requirements of the application, including the need for specificity, sensitivity, sample throughput, and available instrumentation.
Table 3: Comparison of HPLC and Spectrophotometric Methods
| Feature | RP-HPLC with UV Detection | UV-Visible Spectrophotometry |
| Specificity | High. Can separate the analyte from structurally similar impurities and degradation products. | Low to Moderate. Any compound with a hydrazide group that reacts with p-DAB will interfere. |
| Sensitivity | High. LOQ typically in the low µg/mL to ng/mL range. | Moderate. LOQ typically in the µg/mL range.[9] |
| Throughput | Lower. Run times are typically 5-15 minutes per sample. | High. Multiple samples can be prepared and measured in parallel. |
| Cost | Higher initial instrument cost and ongoing solvent/column expenses. | Lower instrument and operational costs. |
| Application | Purity testing, stability studies, formulation analysis, quality control. | Reaction monitoring, high-throughput screening, preliminary quantification. |
Conclusion
This application note details two validated methods for the quantification of this compound. The RP-HPLC-UV method offers high specificity and sensitivity, making it the preferred choice for regulatory-focused applications and the analysis of complex samples. The UV-Visible spectrophotometric method serves as a rapid, cost-effective, and high-throughput alternative for process monitoring and screening purposes. Both protocols are designed to be robust and reproducible, providing researchers in pharmaceutical and chemical development with the necessary tools to accurately measure this important chemical entity. Adherence to the principles of method validation outlined by ICH guidelines is critical to ensure the generation of reliable and trustworthy data.[10][11]
References
- This compound - 99357-25-2 - Vulcanchem. Vulcanchem.
- KINETIC SPECTROPHOTOMETRIC DETERMINATION OF PURITY OF CARBOHYDRAZIDE. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS.
- Determination of carbohydrazide
- ICH Guidelines for Analytical Method Valid
- 2,4-Dimethyl-thiazole-5-carboxylic acid hydrazide. AMERICAN ELEMENTS.
- Validation of Analytical Procedures Q2(R2). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH Q2 Valid
- Analytical Method Validation: ICH and USP Perspectives.
- Derivatives of carbohydrazide, thiocarbohydrazide and diaminoguanidine as photometric analytical reagents. PubMed.
- Synthesis and antioxidant activity screening of thiazole and oxazole deriv
- 2,4-DIMETHYL-THIAZOLE-5-CARBOXYLIC ACID HYDRAZIDE, 0.97, 99357-25-2. CookeChem.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- A synergistic investigation of azo-thiazole derivatives incorpor
- Graphical representation of the thiazoline/thiazole formation (GC-MS)...
- Spectrophotometric Determination of Hydrazine.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. SpringerLink.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. d-nb.info [d-nb.info]
- 5. This compound (99357-25-2) for sale [vulcanchem.com]
- 6. americanelements.com [americanelements.com]
- 7. 2,4-DIMETHYL-THIAZOLE-5-CARBOXYLIC ACID HYDRAZIDE , 0.97 , 99357-25-2 - CookeChem [cookechem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ijrrjournal.com [ijrrjournal.com]
Application Notes and Protocols: Metal Complex Formation with 2,4-Dimethylthiazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of Thiazole-Based Ligands in Coordination Chemistry
The thiazole nucleus is a cornerstone in medicinal and coordination chemistry, imparting unique electronic and structural properties to molecules that contain it.[1] The presence of both a soft sulfur atom and a hard nitrogen atom allows for versatile coordination with a wide range of metal ions.[2] When incorporated into a carbohydrazide scaffold, as in 2,4-Dimethylthiazole-5-carbohydrazide, the resulting ligand presents multiple donor sites, making it an excellent candidate for the formation of stable metal complexes. These complexes are of significant interest due to their potential applications in drug development, catalysis, and materials science, with many exhibiting notable antimicrobial, anticancer, and antiviral activities.[3][4][5]
This guide provides a comprehensive overview of the formation of metal complexes with this compound, including the synthesis of Schiff base derivatives, general protocols for metal complexation, and detailed characterization techniques. The methodologies presented herein are grounded in established principles of coordination chemistry and are designed to be adaptable for the synthesis of a variety of novel metal complexes.
Part 1: The Ligand - this compound
This compound is a solid compound with a melting point of 124-126°C.[6] Its structure features two key reactive moieties for metal coordination: the thiazole ring and the carbohydrazide group. The thiazole nitrogen and the hydrazide's terminal amino and carbonyl groups can all participate in chelation.[6]
Table 1: Physicochemical Properties of this compound [6]
| Property | Value |
| Molecular Formula | C₆H₉N₃OS |
| Molecular Weight | 171.22 g/mol |
| Melting Point | 124-126 °C |
| Physical State | Solid |
Part 2: Synthesis of Schiff Base Ligands from this compound
A common and effective strategy to enhance the coordinating ability of carbohydrazides and to introduce further structural diversity is through the formation of Schiff bases. This is typically achieved by the condensation reaction between the terminal amino group of the carbohydrazide and an aldehyde or ketone.
Protocol 1: General Synthesis of a Schiff Base Ligand
This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a representative aldehyde (e.g., salicylaldehyde).
Materials:
-
This compound
-
Salicylaldehyde (or other suitable aldehyde/ketone)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL). Gentle warming may be required to achieve complete dissolution.
-
To this solution, add the selected aldehyde (e.g., salicylaldehyde, 1 mmol) dissolved in a small amount of ethanol.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl₂.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the hydrazide and many aldehydes, and it has a suitable boiling point for refluxing.
-
Glacial Acetic Acid as Catalyst: The acidic conditions protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group of the hydrazide.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the condensation to proceed to completion in a reasonable timeframe.
Part 3: General Protocol for Metal Complex Formation
The synthesized Schiff base ligand can then be used to form complexes with various transition metal ions. The following is a general protocol for the synthesis of these metal complexes.
Protocol 2: General Synthesis of Metal(II) Complexes
Materials:
-
Schiff base ligand (synthesized as in Protocol 1)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Absolute Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in hot absolute ethanol (30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in ethanol (15 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Reflux the resulting mixture for 3-6 hours. A change in color and/or the formation of a precipitate is often indicative of complex formation.[7]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the complex with cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a vacuum oven at 60-70°C.
Self-Validating System:
The success of the synthesis can be initially assessed by a color change upon addition of the metal salt and the formation of a precipitate. Further validation is achieved through the characterization techniques detailed in the following section.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of metal complexes from this compound.
Part 4: Characterization of the Metal Complexes
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand.
-
ν(C=N) (Azomethine): The stretching vibration of the azomethine group in the free Schiff base ligand typically appears in the region of 1610-1630 cm⁻¹. Upon coordination to a metal ion, this band is expected to shift, usually to a lower frequency, indicating the involvement of the azomethine nitrogen in chelation.[8]
-
ν(C=O) (Amide I): In the free carbohydrazide, the amide C=O stretching vibration is observed around 1640-1680 cm⁻¹. If the ligand coordinates in its keto form, this band may shift upon complexation.
-
ν(C-O) (Enolic): If the ligand undergoes keto-enol tautomerism and coordinates in its enolic form, the ν(C=O) band will disappear and a new band corresponding to the ν(C-O) stretch will appear at a lower frequency (around 1100-1200 cm⁻¹).[9]
-
New Bands (M-N and M-O): The formation of new, weaker bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
UV-Visible (Electronic) Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining its geometry.
-
Ligand-Based Transitions: The spectra of the complexes will show intense absorption bands in the UV region, which are typically assigned to π → π* and n → π* transitions within the aromatic rings and the C=N group of the ligand.
-
d-d Transitions: For complexes of transition metals with d-electrons (e.g., Cu(II), Co(II), Ni(II)), weaker absorption bands are expected in the visible region. These correspond to d-d electronic transitions, and their position and number can provide insights into the geometry of the complex (e.g., octahedral, tetrahedral, square planar).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide valuable structural information.
-
¹H NMR: The proton signals of the ligand will be present in the spectrum of the complex, but their chemical shifts may change upon coordination. For instance, the azomethine proton (-CH=N-) signal may shift downfield upon complexation.
-
¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand will be affected by coordination. The azomethine carbon signal is particularly sensitive to the coordination environment.
Magnetic Susceptibility Measurements
Measuring the magnetic susceptibility of the complexes at room temperature helps to determine the number of unpaired electrons and, consequently, the geometry of the complex. For example, octahedral Co(II) complexes are typically high-spin with three unpaired electrons, while square planar Ni(II) complexes are diamagnetic.
Table 2: Expected Characterization Data for a Hypothetical Metal(II) Complex
| Technique | Free Schiff Base Ligand | Metal(II) Complex | Interpretation |
| FT-IR (cm⁻¹) | |||
| ν(C=N) | ~1625 | Shift to lower/higher frequency | Coordination via azomethine nitrogen |
| ν(C=O) | ~1660 | Shift or disappearance | Coordination via carbonyl oxygen (keto) or enolic oxygen |
| ν(M-N) | - | ~450-550 | Formation of metal-nitrogen bond |
| ν(M-O) | - | ~350-450 | Formation of metal-oxygen bond |
| UV-Vis (nm) | |||
| π → π* / n → π* | ~280, ~340 | Shift in position and/or intensity | Ligand-based transitions |
| d-d transitions | - | Bands in the visible region | Geometry of the complex |
| Magnetic Moment (B.M.) | Diamagnetic | Varies with metal and geometry | Information on unpaired electrons and geometry |
Part 5: Potential Applications in Drug Development
Metal complexes of thiazole-based Schiff bases are widely investigated for their biological activities. Chelation can significantly enhance the therapeutic properties of the organic ligand.
-
Antimicrobial Activity: The increased lipophilicity of the metal complexes can facilitate their transport across microbial cell membranes, leading to enhanced antibacterial and antifungal activity compared to the free ligand.[3]
-
Anticancer Activity: Many metal complexes exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve interaction with DNA, inhibition of key enzymes, or the generation of reactive oxygen species.[5][10]
Protocol 3: Preliminary In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
Materials:
-
Synthesized metal complexes and free ligand
-
Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains
-
Nutrient agar and potato dextrose agar plates
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic and antifungal drugs (positive controls)
Procedure:
-
Prepare solutions of the test compounds (ligand and metal complexes) and control drugs in DMSO at a known concentration (e.g., 1 mg/mL).
-
Prepare lawns of the microbial cultures on the surface of the agar plates.
-
Create wells in the agar plates using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of each test solution, control drug, and pure DMSO (negative control) to the respective wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Visualization of Chelation and Potential Biological Action
Caption: Chelation of a metal ion by the Schiff base ligand and subsequent biological action.
Conclusion
This compound and its Schiff base derivatives are promising ligands for the synthesis of novel metal complexes. The protocols and characterization techniques outlined in this guide provide a solid framework for researchers to explore the coordination chemistry of this versatile molecule. The resulting metal complexes hold significant potential for applications in various scientific fields, particularly in the development of new therapeutic agents. Further research into the synthesis of a wider range of complexes and comprehensive evaluation of their biological activities is highly encouraged.
References
- Synthesis and Characterization of Some Schiff Bases Complexes With Co(II) and Ni(II). (2024). Journal of Kirkuk University – Scientific Studies, 4(2).
- Synthesis, Characterisation and Antimicrobial Study of Cobalt (II) Complex of a Schiff Base Derived from Isonicotinic acid Hydra. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 69-72.
- Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. (2025). American Journal of Chemistry, 10(1), 34-42.
- Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. (2020). Pharmaceuticals, 13(4), 63.
- Synthesis and Characterization of Schiff Bases (Derived From Thiazole) And Their Complexes With Cobalt(II) , Nickel(II) and Co. (2009). Journal of Kirkuk University – Scientific Studies, 4(2).
- Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. (2022). Inorganics, 10(4), 43.
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF TRANSITION METAL COMPLEXES WITH BENZOTHIAZOLYL-2-HYDRAZONES OF SALICYLIDENE ACETONE A. (n.d.). Rasayan J. Chem, 2(2), 335-339.
- Zinc(II) Complexes Derived from Schiff Bases: Syntheses, Structures, and Biological Activity. (2021). Acta Chimica Slovenica, 68(3), 635-642.
- ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF HYDRAZINE DERIVATIVES AND THEIR METAL COMPLEXES: A COMPARATIVE STUDY. (2024). ShodhKosh: Journal of Visual and Performing Arts, 5(6), 2300–2303.
- Benzothiazole-based metal complexes as anticancer agents. (2023). Journal of the Indian Chemical Society, 100(9), 101119.
- Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021). ACS Omega, 6(48), 32689–32704.
- Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. (2022). Molecules, 27(19), 6268.
- METAL HYDRAZIDE COMPLEXES. (2012). GEORGIAN SCIENTISTS, 4.
- Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. (2014).
- The preparation and characterization of Cu(II) complexes with N, N', N", N'''-tetrakis(2-pyridylmethyl)-1, 4, 8, 11-tetraazacyclotetradecane and 2, 6-diacetylpyridine bis (semi/thiosemicarbazone). (2004). Journal of the Serbian Chemical Society, 69(3), 187-193.
- New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity. (2009). European Journal of Medicinal Chemistry, 44(4), 1500-1508.
- Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. (2021). Transition Metal Chemistry, 46(3), 221-230.
- Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (2017).
- Zinc complexes of carbonic anhydrase inhibitors. Crystal structure of [Zn(5-amino-1,3,4-thiadiazole-2-sulfonamidate)2(NH3)].H2O. Carbonic anhydrase inhibitory activity. (1995). Journal of Inorganic Biochemistry, 59(1), 1-11.
- Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2024). RSC Advances, 14(25), 17895-17918.
- Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2022). Materials Today: Proceedings, 65(Part 3), 1641-1647.
-
2,4-Dimethylthiazole. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
- Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. (2022). Molecules, 27(21), 7247.
- Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. (2023). International Journal of Molecular Sciences, 24(13), 11186.
- Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. (2024). Scientific Reports, 14(1), 1083.
- Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. (2022). Molecules, 27(14), 4618.
- Pyridine vs. Thiazole in Cyclometalated N^C^N Ni(II) Complexes. (2022). Inorganics, 10(11), 189.
- Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021). Journal of Molecular Structure, 1234, 130171.
- Structural variety of Cu (II), Ni (II) and Co (II) complexes of a hydrazone based on 5‐acetyl‐4‐hydroxy‐2H‐1,3‐thiazine‐2,6(3H)‐dione: Synthesis, spectroscopic, DFT, antitumor and docking studies. (2021). Applied Organometallic Chemistry, 35(10), e6376.
- CHARACTERIZATION PROCESS OF COMPLEXES BY COPPER THROUGH ANALYTICAL PROCEDURE AND SPECTRAL STUDIES. (2022). NeuroQuantology, 20(16), 1996-2001.
- Computational Study of Coordinated Ni(II) Complex with High Nitrogen Content Ligands. (2015). Journal of Chemistry, 2015, 243786.
- 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. (2022). RSC Advances, 12(23), 14757-14764.
- Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). Molecules, 28(20), 7111.
- Co IIand Zn II complexes of Schiff bases derived from fluoroaminothiazole: Spectral, magnetic and biological studies. (2001). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 31(7), 1237-1253.
- Study of Metal Complexes with Schiff Base Derived from 2-Amino-4, 6-dimethylbenzothiazole and Pyrrole-2- aldehyde. (2014). Journal of Applicable Chemistry, 3(5), 2051-2059.
- Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applic
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (99357-25-2) for sale [vulcanchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dimethylthiazole-5-carbohydrazide in Agricultural Chemistry
Introduction: The Potential of Thiazole Derivatives in Modern Agriculture
The thiazole scaffold is a cornerstone in the development of biologically active compounds, with a significant footprint in both pharmaceuticals and agrochemicals.[1][2][3][4] These five-membered heterocyclic compounds, containing sulfur and nitrogen, are known for their broad-spectrum biological activity, low toxicity, and the potential for diverse structural modifications.[1] In the realm of agricultural chemistry, thiazole derivatives have been successfully developed as fungicides, insecticides, and even plant defense activators.[5]
This document provides detailed application notes and protocols for the investigation of 2,4-Dimethylthiazole-5-carbohydrazide as a novel active ingredient in agricultural formulations. While specific public-domain data on the agricultural use of this particular molecule is limited, this guide synthesizes established principles of thiazole chemistry, general protocols for agrochemical testing, and the known biological activities of related compounds to provide a robust framework for its evaluation.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is critical for formulation development and toxicological assessment.
| Property | Value | Unit |
| Molecular Formula | C₆H₉N₃OS | - |
| Molecular Weight | 171.22 | g/mol |
| Physical State | Solid | - |
| Melting Point | 124-126 | °C |
| LogP | 1.45460 | - |
| Polar Surface Area (PSA) | 96.25 | Ų |
Table 1: Physical Properties of this compound.[6]
The moderate lipophilicity (LogP) and favorable polar surface area suggest that this compound may possess good membrane permeability characteristics, a crucial attribute for systemic activity in plants and target organisms.[6]
Part 1: Postulated Mechanism of Action - Antifungal Activity
Many thiazole-based fungicides function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7] This is achieved through the inhibition of the cytochrome P450 enzyme, 14α-demethylase. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors, compromising membrane integrity and ultimately causing fungal cell death.[7] Given its structural similarity to other antifungal thiazoles, it is plausible that this compound shares this mechanism of action.
Caption: Postulated mechanism of antifungal action for this compound.
Part 2: Experimental Protocols for Efficacy Testing
The evaluation of a new agricultural chemical is a multi-stage process, beginning with laboratory and greenhouse trials before progressing to small and large-scale field testing.[8]
Protocol 2.1: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is designed to determine the intrinsic fungicidal or fungistatic activity of this compound against a panel of target phytopathogenic fungi.
Objective: To calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) value.
Materials:
-
This compound
-
Pure cultures of target fungi (e.g., Magnaporthe oryzae, Colletotrichum camelliaet, Bipolaris maydis, Sclerotinia sclerotiorum)[9]
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 ppm).
-
Amended Media Preparation: Add the appropriate volume of each dilution to molten PDA to achieve the final test concentrations. Ensure the final concentration of DMSO does not exceed 1% (v/v) in the media, as it can have an inhibitory effect on some fungi. Prepare a control plate with PDA and 1% DMSO.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each amended and control PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
-
-
-
EC₅₀ Determination: Use probit analysis or other appropriate statistical software to determine the EC₅₀ value from the dose-response data.
Protocol 2.2: Greenhouse Efficacy Trial (Protective Activity)
This protocol assesses the ability of this compound to protect a host plant from fungal infection when applied prior to inoculation.
Objective: To evaluate the in vivo protective efficacy of the compound.
Materials:
-
Healthy, susceptible host plants (e.g., rice seedlings for Magnaporthe oryzae)
-
This compound formulation (e.g., an emulsifiable concentrate or wettable powder)
-
Spore suspension of the target pathogen
-
Spray chamber or handheld sprayer
-
Controlled environment greenhouse or growth chamber
Procedure:
-
Plant Preparation: Grow host plants to a susceptible stage (e.g., 3-4 leaf stage for cereals).
-
Treatment Application: Prepare a series of spray solutions of the this compound formulation at various concentrations (e.g., 200, 100, 50, 25 ppm). Include a negative control (water/formulation blank) and a positive control (a commercial fungicide standard).
-
Spraying: Apply the treatments to the plants until runoff, ensuring complete coverage of the foliage. Allow the foliage to dry completely.
-
Inoculation: 24 hours after treatment, inoculate the plants with a calibrated spore suspension of the target pathogen.
-
Incubation: Place the inoculated plants in a high-humidity chamber for 24-48 hours to promote infection, then move them to a greenhouse with conditions conducive to disease development.
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected by lesions).
-
Efficacy Calculation: Calculate the protective efficacy using the formula:
-
Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
-
Caption: General workflow for testing a new agricultural chemical.[8]
Part 3: Considerations for Insecticidal Activity
While the primary hypothesis for this compound's activity is antifungal, some thiazole derivatives have also demonstrated insecticidal properties.[5][10] For instance, certain (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives containing a diacylhydrazine group have been shown to act as insect Ca²⁺ level modulators, disrupting cellular calcium homeostasis.[10][11]
Should preliminary screening indicate insecticidal potential, protocols would be adapted to target specific insect pests. This would involve:
-
Topical Application Assays: Applying a precise dose of the compound directly to the insect's cuticle.
-
Dietary Incorporation Assays: Incorporating the compound into the insect's artificial diet to assess toxicity upon ingestion.
-
Systemic Activity Assays (for sucking insects): Applying the compound to the host plant and assessing mortality of insects feeding on the treated plant.
Part 4: Trustworthiness and Self-Validation
For all experimental work, adherence to Good Experimental Practice (GEP) is crucial.[12] This ensures that data is reliable, reproducible, and can be used for regulatory submissions.[12]
Key Principles for Self-Validating Protocols:
-
Inclusion of Controls: Every experiment must include negative (untreated) and positive (commercial standard) controls. This benchmarks the performance of the test compound.
-
Replication: All treatments should be replicated (typically 3-4 times) to allow for statistical analysis and to ensure the observed effects are not due to chance.[12]
-
Standardization: Use standardized and validated methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD) or the European and Mediterranean Plant Protection Organization (EPPO).[12][13][14]
-
Residue Analysis: In later-stage field trials, conduct residue testing to quantify the amount of the compound remaining in or on the crop at harvest, ensuring it complies with Maximum Residue Limits (MRLs).[14][15]
Conclusion
This compound represents a promising scaffold for the development of new agricultural chemicals. Based on the known bioactivities of related thiazole derivatives, its primary potential likely lies in its use as a fungicide, possibly through the inhibition of ergosterol biosynthesis. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of its efficacy, from initial in vitro screening to greenhouse and potential field trials. Rigorous adherence to scientific principles and standardized testing methodologies will be paramount in fully elucidating the potential of this compound in sustainable crop protection.
References
- EBSCO. Thiazole antifungals | Research Starters.
-
Wang, J., Liao, A., Guo, R. J., & Ma, X. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30–46. [Link]
- AgroPages. (2022).
- Sarcouncil Journal of Plant and Agronomy. (2025).
- Sarcouncil Journal of Plant and Agronomy. (2025).
- The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PMC - NIH.
- Charles River Laboratories. GEP Efficacy Testing for Agrochemicals.
- Lab Manager. (2025). Advanced Protocols for Residue Testing of Pesticides and Mycotoxins.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023).
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023).
- Canada.ca. (2025). Information Note – Animal testing and use of new approach methods in pesticide assessments.
- OECD. (2007). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
- Wu, Q. F., Zhao, B., Fan, Z. J., Zhao, J. B., Guo, X. F., Yang, D. Y., ... & Glukhareva, T. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(71), 40573-40582.
-
Li, F. Y., Liu, J. B., Gong, J. N., & Li, G. (2019). (R)-2-Phenyl-4, 5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Molecules, 24(24), 4440. [Link]
- Vulcanchem. This compound.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). NIH.
- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2018).
- (R)
- Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. (2018). PMC - PubMed Central.
- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide deriv
- Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group. (2017).
- A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.
- PubChem. 2,4-Dimethylthiazole.
- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (2021).
- Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023). PMC - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sarcouncil.com [sarcouncil.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07619G [pubs.rsc.org]
- 6. This compound (99357-25-2) for sale [vulcanchem.com]
- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. Process of Testing & Trialing a New Agricultural Chemical Formulation [cjbappliedtechnologies.com]
- 9. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. criver.com [criver.com]
- 13. Information Note – Animal testing and use of new approach methods in pesticide assessments - Canada.ca [canada.ca]
- 14. images.chemycal.com [images.chemycal.com]
- 15. Advanced Protocols for Residue Testing of Pesticides and Mycotoxins | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide
Welcome to the technical support center for the synthesis of 2,4-Dimethylthiazole-5-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields, improve product purity, and troubleshoot effectively. Our approach is grounded in established chemical principles and field-proven methodologies.
Overview of the Synthetic Pathway
The most reliable and commonly employed route for synthesizing this compound involves a two-step process. First, the thiazole ring is constructed and functionalized with an ester group, typically via the Hantzsch thiazole synthesis, to yield Ethyl 2,4-dimethylthiazole-5-carboxylate. This intermediate is then converted to the final carbohydrazide product through hydrazinolysis.
Technical Support Center: Purification of Crude 2,4-Dimethylthiazole-5-carbohydrazide
Welcome to the technical support center for the purification of crude 2,4-Dimethylthiazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound. Our approach is rooted in practical, field-proven insights to ensure you achieve the desired purity for your downstream applications.
I. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My crude this compound has a low melting point and a broad melting range. What are the likely impurities?
Answer: A low and broad melting point is a classic indicator of impurities. Based on the common synthetic routes, the most probable impurities in crude this compound include:
-
Unreacted Starting Materials: The primary precursor is likely ethyl 2,4-dimethylthiazole-5-carboxylate. Its presence will significantly depress the melting point. Another key starting material is hydrazine hydrate, which is typically used in excess and needs to be removed.
-
Hydrolysis Product: The carbohydrazide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions with residual water, leading to the formation of 2,4-dimethylthiazole-5-carboxylic acid.[1]
-
Side-Reaction Products: Depending on the specific reaction conditions, side reactions can lead to various byproducts. For instance, the formation of N,N'-diacylhydrazines is a possibility if the reaction is not carefully controlled.
-
Residual Solvents: Solvents used in the synthesis, such as ethanol or isopropanol, can be trapped in the crystal lattice of the product.[2]
Question 2: I'm struggling to find a suitable solvent for recrystallization. My compound either dissolves completely at room temperature or is insoluble even when heated. What should I do?
Answer: Finding the ideal recrystallization solvent is a critical step and often requires some experimentation. Here's a systematic approach:
-
Start with Single Solvents: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities at both room temperature and at their boiling points. Common choices for heterocyclic compounds like this include ethanol, methanol, isopropanol, ethyl acetate, and acetonitrile.[3]
-
Utilize a Two-Solvent System: If a single solvent doesn't work, a two-solvent system is often effective. In this method, you dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling should induce crystallization. A common and effective combination is ethanol/water or ethyl acetate/hexane.
Question 3: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than solid crystals. This is a common problem when the solution is too concentrated, cooled too quickly, or when the melting point of the compound is lower than the temperature of the solution.[4] Here are some strategies to overcome this:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more of the recrystallization solvent to decrease the concentration, and then allow it to cool more slowly.
-
Slow Cooling: Ensure the solution cools to room temperature slowly before placing it in an ice bath. A Dewar flask can be used for very slow cooling.
-
Seed Crystals: If you have a small amount of pure this compound, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.
Question 4: After purification, my product's purity by HPLC is still not satisfactory. What other techniques can I use?
Answer: If recrystallization alone is insufficient, column chromatography is the next logical step. For a moderately polar compound like this compound (LogP of approximately 1.45), silica gel is a suitable stationary phase.[1]
-
Mobile Phase Selection: Start with a relatively non-polar eluent and gradually increase the polarity. A good starting point would be a mixture of hexane and ethyl acetate. You can use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and the impurities.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is increased during the separation, can be very effective for separating compounds with a wider range of polarities.
Question 5: Can I use acid-base extraction to purify my crude product?
Answer: Acid-base extraction can be a powerful technique if your target compound and impurities have different acid-base properties. The thiazole ring nitrogen in this compound is weakly basic (thiazoles have a pKa of the conjugate acid around 2.5).[5] The hydrazide moiety also has basic nitrogen atoms. Therefore, it may be possible to protonate your product with a dilute acid and extract it into an aqueous layer.
-
Procedure Outline: Dissolve the crude product in an organic solvent like ethyl acetate. Extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated carbohydrazide will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.
-
Key Consideration: The primary acidic impurity, 2,4-dimethylthiazole-5-carboxylic acid, can be removed by an initial wash with a weak base like aqueous sodium bicarbonate.
II. Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most common purification techniques for this compound.
Protocol 1: Recrystallization
This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate or dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude product in the organic solvent.
-
Acidic Impurity Removal: Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution to remove any acidic impurities (like 2,4-dimethylthiazole-5-carboxylic acid). Separate the organic layer.
-
Product Extraction: Add 1 M HCl to the separatory funnel containing the organic layer. Shake vigorously and allow the layers to separate. The protonated product will move to the aqueous layer.
-
Isolation of Product: Collect the aqueous layer. Cool it in an ice bath and slowly add a base (e.g., saturated NaHCO₃ or 1 M NaOH) until the solution is basic. The product should precipitate out.
-
Final Extraction: Extract the product from the basified aqueous solution with fresh organic solvent.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃OS | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Melting Point | 124-126 °C | [1] |
| LogP | 1.45460 | [1] |
| Polar Surface Area | 96.25 Ų | [1] |
| Physical State | Solid | [1] |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Hexane | 0.1 | 69 | Good as a "poor" solvent in a two-solvent system. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, good for initial trials. |
| Isopropanol | 3.9 | 82 | A common choice for recrystallizing polar compounds. |
| Ethanol | 4.3 | 78 | Often a good "good" solvent for two-solvent systems with water. |
| Water | 10.2 | 100 | Can be used as a "poor" solvent with a miscible organic solvent. |
IV. Visualization of Experimental Workflows
Caption: A decision-making workflow for the purification of this compound.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
V. References
-
Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. PubMed Central. --INVALID-LINK--
-
This compound - 99357-25-2 - Vulcanchem. Vulcanchem. --INVALID-LINK--
-
2,4-Dimethylthiazole synthesis - ChemicalBook. ChemicalBook. --INVALID-LINK--
-
2,4-Dimethylthiazole - Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--
-
Thiazole - Wikipedia. Wikipedia. --INVALID-LINK--
-
CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents. Google Patents. --INVALID-LINK--
-
WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents. Google Patents. --INVALID-LINK--
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. MDPI. --INVALID-LINK--
-
2,4-dimethyl-thiazole-5-carboxylic acid hydrazide - Echemi. Echemi. --INVALID-LINK--
-
2-amino-4-methylthiazole - Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--
-
2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem. PubChem. --INVALID-LINK--
-
2,4-dimethyl thiazole, 541-58-2 - The Good Scents Company. The Good Scents Company. --INVALID-LINK--
-
99357-25-2|this compound|BLD Pharm. BLD Pharm. --INVALID-LINK--
-
(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. ResearchGate. --INVALID-LINK--
-
2,4-Dimethylthiazole - Chem-Impex. Chem-Impex. --INVALID-LINK--
-
Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles - Benchchem. Benchchem. --INVALID-LINK--
-
A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. Asian Journal of Green Chemistry. --INVALID-LINK--
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC - NIH. National Institutes of Health. --INVALID-LINK--
-
Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. - SciSpace. SciSpace. --INVALID-LINK--
-
TLC Visualization Reagents - EPFL. EPFL. --INVALID-LINK--
-
2,4-dimethylthiazole (C5H7NS) - PubChemLite. PubChemLite. --INVALID-LINK--
-
Compound 2,4-dimethyl-1,3-thiazole-5-carboxylic acid - Chemdiv. Chemdiv. --INVALID-LINK--
-
2,4-Dimethylthiazole - CAS Common Chemistry. CAS Common Chemistry. --INVALID-LINK--
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC - NIH. National Institutes of Health. --INVALID-LINK--
-
2,4-Dimethyl-5-pentylthiazole - CAS Common Chemistry. CAS Common Chemistry. --INVALID-LINK--
-
Recrystallization methods for purifying aminothiazole compounds - Benchchem. Benchchem. --INVALID-LINK--
References
- 1. This compound (99357-25-2) for sale [vulcanchem.com]
- 2. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Hantzsch Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide
Welcome to the technical support center for the Hantzsch synthesis of 2,4-dimethylthiazole-5-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic route. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes. Our focus is on providing practical, experience-driven insights grounded in solid chemical principles.
The Hantzsch thiazole synthesis, a classic and versatile method, involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1][2] The subsequent conversion of a C5-ester to a carbohydrazide is a critical step for creating intermediates used in the development of various pharmacologically active compounds. While robust, this multi-step synthesis can present challenges, from side product formation to purification difficulties. This guide will help you navigate these issues effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and purification of this compound. Each entry details potential causes and provides actionable solutions.
Problem 1: Low Yield of Ethyl 2,4-Dimethylthiazole-5-carboxylate (Hantzsch Condensation Step)
You've performed the Hantzsch condensation between ethyl 2-chloroacetoacetate and thioacetamide, but the yield of the resulting thiazole ester is significantly lower than expected.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The Hantzsch synthesis is sensitive to temperature and reaction time.[3]
-
Temperature: If the reaction is run at room temperature, consider heating it. Refluxing in a suitable solvent like ethanol is a common and effective condition for driving the reaction to completion.[3]
-
Reaction Time: Ensure the reaction has proceeded long enough. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Ethyl 2-chloroacetoacetate: This reagent can degrade over time, especially if exposed to moisture.[4] Use freshly distilled or high-purity ethyl 2-chloroacetoacetate for best results. Impurities can lead to unwanted side reactions.
-
Excess Thioacetamide: Using a slight excess of the thioamide is a common practice to ensure complete conversion of the α-haloketone.[5] This can help drive the reaction forward, and the excess, water-soluble thioacetamide is typically easy to remove during workup.
-
-
Incomplete Reaction or Side Reactions:
-
Self-condensation of Ethyl 2-chloroacetoacetate: In the presence of a base, ethyl 2-chloroacetoacetate can undergo self-condensation.[3] While the Hantzsch reaction is often run under neutral or slightly acidic conditions, contamination with basic impurities could promote this side reaction.
-
Hydrolysis of Thioacetamide: Thioacetamide can hydrolyze in hot water to produce hydrogen sulfide, which is a key reactant.[6] However, excessive water can lead to other side reactions. Ensure your solvent is appropriately dried if anhydrous conditions are intended.
-
Workflow for Optimizing Hantzsch Condensation ```dot
Caption: Decision tree for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism: [2]1. Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide (thioacetamide) acts as a nucleophile and attacks the α-carbon of the α-haloketone (ethyl 2-chloroacetoacetate), displacing the chloride ion. 2. Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. This forms a five-membered ring intermediate, a hydroxythiazoline. 3. Dehydration: The hydroxythiazoline intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this step. [5] Q2: Are there any alternative reagents I can use for the Hantzsch synthesis?
A2: Yes, the Hantzsch synthesis is quite versatile. While thioacetamide and ethyl 2-chloroacetoacetate are common starting materials, you can use:
-
Other Thioamides: A wide variety of thioamides can be used to introduce different substituents at the 2-position of the thiazole ring.
-
Other α-Halocarbonyls: α-Bromo or α-iodo ketones and esters can also be used, sometimes offering higher reactivity than their chloro- counterparts. The choice of α-halocarbonyl will determine the substituents at the 4- and 5-positions.
Q3: My reaction seems to be stalled. What are some ways to push it to completion?
A3: If your reaction is sluggish, consider the following:
-
Increase Temperature: As mentioned earlier, heating the reaction mixture is often necessary. [3]* Choice of Solvent: Polar solvents like ethanol or methanol are commonly used and generally effective. In some cases, polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, but be cautious as they can also promote side reactions and are more difficult to remove. [3]* Use of a Catalyst: While the Hantzsch synthesis often proceeds without a catalyst, some variations report the use of mild acid or base catalysts to facilitate the cyclization and dehydration steps. [7]However, this should be approached with caution as it can also increase the likelihood of side product formation.
Q4: How do I confirm the structure of my final product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:
-
1H NMR: Look for the characteristic signals of the methyl groups on the thiazole ring and the protons of the carbohydrazide moiety (-NH-NH2). The chemical shifts of the ring protons can also provide valuable information.
-
13C NMR: This will show the distinct signals for the carbons of the thiazole ring and the carbonyl carbon of the carbohydrazide.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the carbohydrazide and the N-H stretches.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-Dimethylthiazole-5-carboxylate
Materials:
-
Ethyl 2-chloroacetoacetate (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide in anhydrous ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dimethylthiazole-5-carboxylate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dimethylthiazole-5-carboxylate in ethanol.
-
Add hydrazine hydrate to the solution and stir the mixture at room temperature. Gentle heating (e.g., to 50-60°C) can be applied to accelerate the reaction.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
References
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Diagram]. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioacetamide. Retrieved from [Link]
-
Solubility of Things. (n.d.). Ethyl 2-chloroacetoacetate. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Thioacetamide decomposes in hot water to produce hydrogen sulfide, which is the active reactant.... Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2016). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Retrieved from [Link]
-
National Institutes of Health. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Retrieved from [Link]
-
WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. Retrieved from [Link]
-
Thioacetamide (C2H5NS) properties. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Separations with Thioacetamide. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
National Institutes of Health. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,.... [Image]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Thiazole Ring Formation
Welcome to the Technical Support Center for Thiazole Ring Formation. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of thiazole-containing compounds. Thiazole is a critical scaffold in numerous biologically active molecules, and its efficient synthesis is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Thiazole Synthesis Troubleshooting Guide
This section addresses common problems encountered during thiazole synthesis, particularly focusing on the widely used Hantzsch synthesis and related methods. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield or failing completely. What are the primary factors to investigate?
A1: Low or no yield in a Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thioamide or thiourea, is a frequent issue that can often be resolved by systematically evaluating several key reaction parameters.[2][3][4]
Causality and Recommended Solutions:
-
Purity and Stability of Starting Materials: The integrity of your reactants is fundamental. α-haloketones can be unstable and may decompose upon storage, leading to side reactions.[5] Similarly, thioamides can degrade. It is crucial to use freshly prepared or purified α-haloketones and to verify the purity of the thioamide.[5][6]
-
Actionable Advice: Before starting the synthesis, check the purity of your starting materials by TLC or NMR. If necessary, recrystallize or distill the reagents.
-
-
Reaction Temperature: Temperature is a critical determinant of reaction rate and product stability.[7] Many Hantzsch syntheses require heating to proceed at an appreciable rate.[7]
-
Actionable Advice: If the reaction is being conducted at room temperature, try gentle heating (e.g., 40–60 °C). For less reactive substrates, refluxing in a suitable solvent might be necessary. However, be cautious of excessive heat, which can promote decomposition.[7] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Solvent Choice: The solvent plays a significant role in solubilizing reactants and influencing the reaction pathway.[7][8]
-
Reaction Time: It's possible the reaction has not reached completion.
-
Actionable Advice: Monitor the reaction's progress using TLC. If starting materials are still present after the initially planned duration, extend the reaction time accordingly.[7]
-
Q2: My reaction is producing a complex mixture of byproducts. How can I improve the selectivity and minimize side reactions?
A2: The formation of byproducts is a common challenge in thiazole synthesis, often stemming from the reactivity of the starting materials and intermediates.
Causality and Recommended Solutions:
-
Stoichiometry Control: An improper ratio of reactants can lead to unreacted starting materials and the formation of side products.
-
Regioselectivity with N-Substituted Thioureas: When using N-monosubstituted thioureas, condensation with α-haloketones can yield two different regioisomers.[11]
-
Actionable Advice: The reaction's pH is a critical factor in controlling regioselectivity. Neutral solvents typically favor the formation of 2-(N-substituted amino)thiazoles. Conversely, acidic conditions (e.g., 10M-HCl-EtOH) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[11] Careful control of the reaction medium's pH is essential for obtaining the desired isomer.[11]
-
-
Alternative "Greener" Methods: Modern synthetic methods can offer improved yields and reduced byproduct formation.
Q3: I am struggling with the purification of my thiazole product. What are effective purification strategies?
A3: Purification can be challenging due to residual starting materials or closely related byproducts.[5]
Causality and Recommended Solutions:
-
Work-up Procedure: The initial work-up is critical for a clean crude product. Thiazole products often precipitate upon basification of the reaction mixture.
-
Actionable Advice: Pour the reaction mixture into a basic solution, such as aqueous sodium carbonate or sodium bicarbonate, to neutralize any acid formed and precipitate the product.[7] If the product does not precipitate, it may be soluble in the aqueous layer, necessitating extraction with an appropriate organic solvent like ethyl acetate.[7]
-
-
Recrystallization: This is a powerful technique for purifying solid products.
-
Actionable Advice: If your product is a solid, recrystallization from a suitable solvent can remove many impurities. For colored impurities, treatment with activated charcoal during recrystallization can be effective.[5]
-
-
Column Chromatography: This is a versatile method for purifying oils or non-crystalline solids.
-
Actionable Advice: If your product is an oil or does not crystallize, purification via column chromatography is a reliable option.[5]
-
-
Salt Formation: Converting the product to a salt can sometimes facilitate purification.
-
Actionable Advice: Consider forming a salt of your thiazole product, which may induce crystallization and allow for easier isolation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the thiazole ring?
A1: The Hantzsch thiazole synthesis is the most traditional and widely used method.[2][3][4] It involves the cyclization reaction between an α-halocarbonyl compound and a compound containing an N-C-S fragment, such as thiourea or a thioamide.[3] Other notable methods include:
-
Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of an α-aminonitrile with reagents like carbon disulfide.[3][4][14]
-
Gabriel Synthesis: This approach involves the reaction of an acylamino-ketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[15]
-
Domino Alkylation-Cyclization: A reported synthesis of 2-aminothiazoles involves a domino reaction of substituted propargyl bromides with thiourea derivatives.[3]
Q2: How does the aromaticity of the thiazole ring influence its reactivity?
A2: The thiazole ring is an aromatic system due to the delocalization of a lone pair of electrons from the sulfur atom, creating a 6π-electron system.[3] This aromaticity is confirmed by 1H NMR spectroscopy, with proton signals appearing between 7.27 and 8.77 ppm.[2][15] The aromatic nature imparts stability to the ring. The electron density distribution makes the C5 position the primary site for electrophilic substitution, while the proton at the C2 position is susceptible to deprotonation by strong bases.[4][16]
Q3: Are there any catalytic methods to improve thiazole synthesis?
A3: Yes, while many Hantzsch syntheses proceed without a catalyst, certain modifications employ catalysts to enhance reaction rates and yields. For instance, silica-supported tungstosilicic acid has been shown to be an effective and reusable catalyst in one-pot, multi-component syntheses of Hantzsch thiazole derivatives.[12][17] Copper salts have also been utilized to catalyze the synthesis of thiazoles from aldehydes, amines, and elemental sulfur.[3]
Data and Protocols
Table 1: Solvent Selection for Thiazole Synthesis
| Solvent | Polarity | Boiling Point (°C) | Typical Use Case | Reference |
| Ethanol | Polar Protic | 78 | General Hantzsch synthesis, often gives good yields. | [7] |
| Methanol | Polar Protic | 65 | Effective in microwave-assisted synthesis. | [7] |
| 1,4-Dioxane | Polar Aprotic | 101 | Used for less reactive substrates requiring higher temperatures. | [15] |
| Acetonitrile | Polar Aprotic | 82 | Alternative solvent for specific substrates. | [3] |
| Toluene | Nonpolar | 111 | Can be used in specific copper-catalyzed reactions. | [3] |
| Trifluoroethanol | Polar Protic | 74 | Shown to be effective in modified Gewald reactions for thiazole formation. | [18] |
| Ethanol/Water (1:1) | Polar Protic | - | Can improve yields in certain multi-component reactions. | [9] |
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the α-haloketone (1.0 mmol) and the thioamide or thiourea (1.1-1.2 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol (5-10 mL).
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a cold, aqueous solution of a weak base (e.g., 5% sodium bicarbonate).
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure thiazole derivative.
Visualizing Reaction Mechanisms and Workflows
Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis.
Caption: A systematic workflow for troubleshooting low yields.
References
-
G., M., & P., S. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(15), 4434. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13. [Link]
-
Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1893. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]
-
Nguyen, T. L. H., et al. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Chemistry, 26(1), 3-23. [Link]
-
Wikipedia. (2023). Thiazole. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology, 2(3). [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). In ResearchGate. Retrieved from [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega. [Link]
-
Nguyen, T. L. H., et al. (2022). Recent Development in the Synthesis of Thiazoles. PubMed. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate. [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]
-
Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 749-755. [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). In ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). Organic and Medicinal Chemistry International Journal, 10(4). [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal, 1(2). [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Journal of the Iranian Chemical Society. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-82. [Link]
-
Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. (n.d.). LinkedIn. [Link]
-
FORMATION OF THIADIAZOLE AND THIAZOLE RINGS FROM HETEROCYCLES WITH A THIOAMIDE SIDE CHAIN. (1979). Phosphorus and Sulfur and the Related Elements, 6(1-2), 357-364. [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(1), 270-278. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2022). Molecules, 27(15), 4937. [Link]
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2021). SlideShare. [Link]
-
Thiazole. (n.d.). CUTM Courseware. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(16), 4879. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1035-1055. [Link]
-
synthesis of thiazoles. (2019, January 19). YouTube. [Link]
-
Four-component thiazole formation from simple chemicals under metal-free conditions. (2019). ResearchGate. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 17. bepls.com [bepls.com]
- 18. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of 2,4-Dimethylthiazole-5-carbohydrazide
Introduction
2,4-Dimethylthiazole-5-carbohydrazide is a versatile heterocyclic building block, pivotal in the synthesis of novel compounds for pharmaceutical and materials science research. Its unique structure, combining an electron-rich thiazole ring with a reactive hydrazide moiety, allows for the construction of diverse molecular architectures, including hydrazones, pyrazoles, and other N-heterocycles.[1][2]
However, the interplay of electronic effects and potential steric factors in this molecule can sometimes lead to lower-than-expected reactivity, posing a challenge for researchers. This guide provides a structured, in-depth approach to troubleshooting and optimizing reactions involving this compound, moving from foundational principles to actionable laboratory protocols.
Section 1: Foundational Chemical Principles
Understanding the inherent properties of the molecule is the first step in diagnosing any reactivity issue.
Q1: What are the key reactive sites on this compound and which one should I be targeting?
Answer: The molecule has two primary regions of interest: the thiazole ring and the carbohydrazide functional group. For most synthetic applications, the terminal amine (-NH₂) of the hydrazide group is the intended site of reaction.
-
Hydrazide Group (-CONHNH₂): This is the most nucleophilic and synthetically versatile part of the molecule. The terminal nitrogen atom readily participates in condensation reactions with aldehydes and ketones to form stable hydrazones, and in acylation reactions with acyl chlorides or anhydrides.[1][3]
-
Thiazole Ring: The thiazole ring itself is aromatic and relatively stable.[2][4] While it can undergo electrophilic substitution, these reactions typically require harsh conditions and are directed by the existing substituents.[5] The ring nitrogen is basic (pKa of the conjugate acid is ~2.5) and can be protonated or alkylated, while the sulfur atom can be oxidized under strong conditions.[4] In most common synthetic procedures, the ring remains inert.
Q2: What intrinsic electronic and steric factors might be reducing the reactivity of the hydrazide group?
Answer: The perceived "low reactivity" is often a result of a combination of electronic deactivation and steric hindrance, which makes this molecule less reactive than simpler aliphatic or benzoic hydrazides.
-
Electronic Effects: The nucleophilicity of the terminal -NH₂ group is paramount. In this molecule, the electron-withdrawing nature of the adjacent carbonyl group (C=O) pulls electron density away from the hydrazide nitrogens, reducing their nucleophilicity. While the thiazole ring is generally considered electron-rich, the net effect of the entire thiazole-5-carbonyl substituent is deactivating for the hydrazide.
-
Steric Hindrance: The methyl group at the C4 position of the thiazole ring is spatially close to the hydrazide group. This proximity can physically block the approach of bulky electrophiles (like sterically hindered ketones or acyl chlorides) to the terminal nitrogen, slowing down the reaction rate.
Section 2: Troubleshooting Common Reactions - Hydrazone Formation
The most common application for this reagent is the synthesis of N-acylhydrazones via condensation with carbonyl compounds. Below are troubleshooting steps for this specific reaction class.
Q3: I'm trying a condensation reaction with an aldehyde, but my starting material (this compound) won't fully dissolve in the solvent. What should I do?
Answer: Incomplete dissolution is a primary cause of failed or slow heterogeneous reactions. This compound is a solid with moderate lipophilicity (LogP ≈ 1.45) and a defined melting point (124-126°C), indicating strong intermolecular forces.[6]
Solutions:
-
Change Solvent: If you are using a non-polar solvent like hexane or toluene, switch to a more polar protic solvent like ethanol, methanol, or isopropanol, which are known to be effective for hydrazide reactions.[1][7] For particularly stubborn solubility issues, a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, although their high boiling points can complicate product isolation.
-
Increase Temperature: Gently warming the mixture to 40-60°C can significantly improve solubility and should be attempted before initiating the reaction at reflux.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution before heating.
Q4: My starting materials are dissolved, but after several hours at room temperature, my TLC analysis shows no product formation. What are the first parameters to adjust?
Answer: Room temperature is often insufficient to overcome the activation energy for this reaction, especially with deactivated hydrazides or unreactive aldehydes.
Immediate Actions:
-
Introduce an Acid Catalyst: Hydrazone formation is reversibly and effectively catalyzed by acid.[8] The catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic hydrazide.
-
Increase Reaction Temperature: Most hydrazone formations with this substrate require thermal energy.
-
Action: Heat the reaction mixture to reflux in your chosen solvent (e.g., ethanol reflux is ~78°C). Monitor the reaction by TLC every 30-60 minutes. A successful reaction often shows significant product formation within 1-4 hours under these conditions.[7]
-
Q5: The reaction starts, but it stops at ~30% conversion even after prolonged reflux, or the final isolated yield is very low. What are the likely causes?
Answer: This issue points towards problems with reagent purity, reaction equilibrium, or product loss during workup.
Troubleshooting Steps:
-
Assess Reagent Purity:
-
Aldehyde/Ketone: Aldehydes can oxidize to unreactive carboxylic acids upon prolonged storage in the presence of air. Use a freshly opened bottle or distill the aldehyde immediately before use.
-
Hydrazide: Verify the purity of your this compound by taking a melting point. A broad or depressed melting range compared to the literature value (124-126°C) suggests impurities.[6]
-
-
Address Reaction Equilibrium: Hydrazone formation is a reversible condensation reaction that produces water as a byproduct. If water is allowed to accumulate, the reverse reaction (hydrolysis) can occur, limiting the final yield.
-
Solution: If refluxing in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium towards the product.
-
-
Optimize Workup Procedure: The product may be lost during isolation.
-
Precipitation: Hydrazone products often precipitate from the reaction mixture upon cooling.[9] Ensure the mixture is cooled thoroughly (e.g., in an ice bath) to maximize precipitation before filtration.
-
Solubility: If your product is unexpectedly soluble in the aqueous layer during an extraction, or volatile, you may lose it. Always check all phases and layers by TLC before discarding them.[10]
-
Section 3: Systematic Troubleshooting Protocols & Visualization
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing reactivity issues.
Caption: Systematic workflow for troubleshooting low reactivity.
Protocol 1: Systematic Optimization of Hydrazone Formation
This protocol uses a test matrix to efficiently identify optimal reaction conditions for a problematic aldehyde/ketone substrate.
Objective: To determine the best solvent, catalyst, and temperature for the reaction.
Reagents & Equipment:
-
This compound
-
Target aldehyde or ketone
-
Solvent test set: Ethanol, Isopropanol, Toluene, DMF
-
Catalyst test set: Glacial Acetic Acid, H₂SO₄ (conc.), p-Toluenesulfonic acid (pTSA)
-
Small reaction vials (2 mL) with stir bars
-
Heating block or oil bath with temperature control
-
TLC plates and appropriate eluent system
Procedure:
-
Setup: In 4 separate vials, place an equimolar amount of the carbohydrazide and the carbonyl compound (e.g., 0.1 mmol scale).
-
Solvent Addition: To each vial, add 1 mL of a different solvent (Ethanol, Isopropanol, Toluene, DMF).
-
Initial TLC: Spot a TLC plate with each of the four mixtures to establish a baseline (t=0).
-
Condition Matrix: Treat each vial according to the table below.
-
Monitoring: Stir the vials at the designated temperatures. Take a small aliquot from each reaction every hour and monitor progress by TLC.
-
Analysis: After 4 hours, compare the TLC plates to identify the condition that provides the highest conversion to the product. This condition should be used for the larger-scale reaction.
Data Presentation: Reaction Optimization Matrix
| Vial | Solvent | Catalyst (add 1 drop) | Temperature (°C) | Expected Outcome |
| 1 | Ethanol | Glacial Acetic Acid | 80 (Reflux) | Baseline. Good starting point, often successful. |
| 2 | Isopropanol | H₂SO₄ | 85 (Reflux) | Higher boiling point and stronger acid may improve yield for stubborn reactions. |
| 3 | Toluene | pTSA | 110 (Reflux) | Allows for higher temperatures and potential water removal (if using Dean-Stark). |
| 4 | DMF | Glacial Acetic Acid | 100 | Best for solubility issues, but requires careful workup. |
Section 4: Advanced Topics & FAQs
Q6: I am performing a reaction that uses a palladium catalyst (e.g., a cross-coupling). Could the thiazole sulfur be poisoning my catalyst?
Answer: Yes, this is a significant and valid concern. Sulfur-containing heterocycles like thiazole are known catalyst poisons, particularly for transition metals like Palladium (Pd).[11] The sulfur atom can coordinate strongly to the metal center, blocking active sites and inhibiting catalytic activity.
Solutions:
-
Increase Catalyst Loading: The simplest, though most expensive, solution is to increase the catalyst loading, sometimes significantly (e.g., from 1-2 mol% to 10-15 mol%), to compensate for the amount of catalyst that becomes deactivated.
-
Use a More Robust Catalyst: Investigate ligands or catalyst systems specifically designed to be resistant to sulfur poisoning.
-
Change Synthetic Route: Consider altering your synthetic strategy to perform the metal-catalyzed step before the introduction of the thiazole moiety, if possible.
Visualizing the Reaction Mechanism: Acid-Catalyzed Hydrazone Formation
Caption: Simplified mechanism of acid-catalyzed hydrazone formation.
References
- Vulcanchem. (n.d.). This compound.
-
Wikipedia. (2024). Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction optimisation of acyl hydrazide and benzyne. Retrieved from [Link]
-
ACS Green Chemistry. (2024). Efficient development approach for continuous flow development of acyl hydrazide formation guided by kinetic modelling. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]
-
RSC Publishing. (2020). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
-
PubMed. (2002). Acylation of hydrazides with acetic acid and formic acid. Retrieved from [Link]
-
Wiley Online Library. (2023). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Educational Administration: Theory and Practice. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]
-
ResearchGate. (n.d.). THIAZOLES | 18 questions with answers. Retrieved from [Link]
-
MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. This compound (99357-25-2) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2,4-Dimethylthiazole-5-carbohydrazide in Reaction Environments
Welcome to the technical support center for 2,4-Dimethylthiazole-5-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this versatile chemical intermediate during experimental procedures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles to ensure the integrity of your reactions and the reliability of your results.
Introduction to the Stability of this compound
This compound is a valuable building block in synthetic chemistry, prized for its reactive carbohydrazide functional group and the inherent properties of its thiazole core. However, the very features that make it synthetically useful also render it susceptible to degradation under certain conditions. The primary modes of degradation are hydrolysis and oxidation , which can lead to reduced yields, impure products, and misleading experimental outcomes. This guide will equip you with the knowledge and protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation in my reaction?
A1: Degradation can manifest in several ways. Visually, you might observe a color change in your reaction mixture, often to shades of yellow or red, which can indicate the formation of oxidized species like diazenes.[1] Analytically, techniques like Thin Layer Chromatography (TLC) may show the appearance of new, unexpected spots. For more definitive evidence, HPLC or LC-MS analysis is recommended to identify the parent compound and any degradation products. A decrease in the peak area of your starting material over time, coupled with the emergence of new peaks, is a strong indicator of degradation.
Q2: I suspect my compound is hydrolyzing. What are the likely products and how can I confirm this?
A2: Hydrolysis of the carbohydrazide moiety will typically yield 2,4-dimethylthiazole-5-carboxylic acid and hydrazine. This is an acid-catalyzed process, so it is more likely to occur under acidic conditions.[2] To confirm hydrolysis, you can use LC-MS to look for the mass of the suspected carboxylic acid product. Comparing the retention time of the degradation product with a known standard of 2,4-dimethylthiazole-5-carboxylic acid would provide definitive confirmation.
Q3: My reaction is turning a reddish color. What could be causing this?
A3: A red color is often indicative of the formation of aryl diazenes, which are the products of hydrazide oxidation.[1] This can be caused by the presence of oxidizing agents in your reaction mixture or even by exposure to atmospheric oxygen, a process that can be accelerated by the presence of metal ions.[3]
Q4: What are the ideal storage conditions for this compound to ensure its long-term stability?
A4: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated.[4][5][6] It is crucial to protect it from moisture to prevent hydrolysis and from strong oxidizing agents to avoid oxidation.[5] For solutions, especially in solvents like DMSO, storage at -20°C is recommended to minimize decomposition.[7]
Troubleshooting Guides: Preventing Degradation Pathways
This section provides detailed protocols and explanations to address the most common degradation pathways for this compound.
Guide 1: Mitigating Hydrolysis of the Carbohydrazide Moiety
Hydrolysis of the carbohydrazide functional group is a significant concern, particularly in aqueous or protic solvents and under acidic conditions. The stability of similar hydrazide-based conjugates has been shown to increase as the pH approaches neutrality.[8][9]
Troubleshooting Workflow for Preventing Hydrolysis
Caption: Workflow to diagnose and prevent hydrolysis.
Detailed Protocol for pH Control and Solvent Selection:
-
pH Monitoring and Adjustment:
-
Before starting your reaction, measure the pH of your reaction mixture if it is in an aqueous or protic solvent system.
-
If the pH is acidic, consider adding a non-nucleophilic organic base (e.g., diisopropylethylamine) or a buffer system to maintain a pH between 6.5 and 7.5.
-
Be cautious with strong bases, as they can promote other side reactions.
-
-
Solvent Choice and Preparation:
-
Whenever possible, opt for anhydrous aprotic solvents such as dioxane, tetrahydrofuran (THF), or acetonitrile.
-
If a protic solvent is unavoidable, use a grade with the lowest possible water content. Consider using molecular sieves to further dry the solvent before use.
-
Ensure all reagents are also anhydrous to prevent the introduction of water into the reaction.
-
-
Temperature Management:
-
Hydrolysis rates are often temperature-dependent. If your protocol allows, run the reaction at a lower temperature to decrease the rate of hydrolysis.
-
Guide 2: Preventing Oxidative Degradation
The hydrazide group is susceptible to oxidation, which can lead to the formation of diazenes and other byproducts.[1] This can be initiated by strong oxidizing agents or, more subtly, by atmospheric oxygen, a reaction that can be catalyzed by trace metal ions.[3]
Preventing Oxidation of this compound
Caption: Strategies to prevent oxidative degradation.
Step-by-Step Protocol for an Oxygen-Free Reaction Environment:
-
Inert Atmosphere:
-
Set up your reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove adsorbed oxygen and moisture.
-
-
Degassing Solvents:
-
Before use, degas your solvents to remove dissolved oxygen. Common methods include:
-
Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, apply a vacuum, and then allow it to thaw. Repeat this cycle three times.
-
Sparging: Bubble a stream of inert gas (nitrogen or argon) through the solvent for at least 30 minutes.
-
-
-
Metal Chelation:
-
If you suspect trace metal catalysis, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. Perform a small-scale trial first to ensure the chelator does not interfere with your desired reaction.
-
-
Avoidance of Incompatible Reagents:
-
Carefully review your synthetic route to ensure that no strong oxidizing agents are present unless they are a required part of the reaction chemistry.
-
Data Summary Table
| Degradation Pathway | Key Factors Influencing Degradation | Preventative Measures | Recommended Analytical Monitoring |
| Hydrolysis | Acidic pH, presence of water, high temperature | pH control (neutral), use of anhydrous aprotic solvents, lower reaction temperature | HPLC, LC-MS |
| Oxidation | Presence of oxidizing agents, atmospheric oxygen, metal ions | Inert atmosphere, degassed solvents, metal chelators (e.g., EDTA) | HPLC, LC-MS, UV-Vis (for colored byproducts) |
Concluding Remarks
By understanding the inherent reactivity of this compound and implementing the preventative strategies outlined in this guide, researchers can significantly improve the outcomes of their synthetic endeavors. Proactive control of reaction parameters such as pH, solvent purity, atmospheric conditions, and temperature is paramount to preserving the integrity of this valuable molecule. Should you encounter issues not covered in this guide, we encourage you to contact our technical support team for further assistance.
References
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Hydrazide derivatives produce active oxygen species as hydrazine. PubMed. [Link]
-
PROTECTING GROUPs.pptx. Scribd. [Link]
-
Safety Data Sheet Carbohydrazide. Redox. [Link]
-
Oxidation of Substituted Hydrazines by Superoxide Ion: The Initiation Step for the Autoxidation of 1,2-Diphenylhydrazine. ElectronicsAndBooks. [Link]
-
Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ResearchGate. [Link]
-
Hydrazide synthesis by oxidation or hydrolysis. Organic Chemistry Portal. [Link]
-
The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. PubMed. [Link]
-
Scope and mechanism of carbohydrase action. Hydrolytic and nonhydrolytic actions of beta-amylase on alpha- and beta-maltosyl fluoride. PubMed. [Link]
-
The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis. ACS Publications. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]
-
Safety Data Sheet - Thiazole-2-carbohydrazide. Aaron Chemicals. [Link]
-
2,4-Dimethylthiazole. Organic Syntheses Procedure. [Link]
-
THE CHEMISTRY OF CARBOHYDRAZIDE AND THIOCARBOHYDRAZIDE. Sciencemadness.org. [Link]
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]
-
Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. [Link]
-
Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com. [Link]
-
Hydrolysis. Wikipedia. [Link]
-
Organic reactions: Hydrolysis. Monash University. [Link]
-
Glycoside Hydrolysis with Glycosidases. YouTube. [Link]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC - NIH. [Link]
-
5-Acetyl-2,4-dimethylthiazole (HMDB0041484). Human Metabolome Database. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. redox.com [redox.com]
- 6. echemi.com [echemi.com]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the synthesis and scale-up of 2,4-Dimethylthiazole-5-carbohydrazide. Thiazole derivatives are significant scaffolds in medicinal chemistry, and robust synthetic protocols are crucial for advancing research and development.[1][2][3]
Synthetic Overview & Strategy
The synthesis of this compound is typically achieved through a multi-step process. The most common and scalable route involves the initial synthesis of a key intermediate, ethyl 2,4-dimethylthiazole-5-carboxylate, followed by its conversion to the desired carbohydrazide via reaction with hydrazine hydrate. An alternative, though often lower-yielding, pathway proceeds through the corresponding carboxylic acid and its acid chloride.
Primary Synthetic Pathway
The most direct and scalable route is a two-step process starting from commercially available precursors to form the thiazole ring, followed by hydrazinolysis.
Caption: Primary synthetic route to this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
This procedure is a modification of the well-established Hantzsch thiazole synthesis.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Lab Scale (10g) | Pilot Scale (100g) |
| Ethyl acetoacetate | 130.14 | 1.02 | 13.0 g (0.1 mol) | 130.1 g (1.0 mol) |
| Thioacetamide | 75.13 | - | 7.5 g (0.1 mol) | 75.1 g (1.0 mol) |
| Ethyl Bromopyruvate | 195.03 | 1.53 | 19.5 g (0.1 mol) | 195.0 g (1.0 mol) |
| Ethanol | 46.07 | 0.789 | 100 mL | 1 L |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and thioacetamide in ethanol.
-
Reagent Addition: Slowly add ethyl bromopyruvate to the solution. The addition should be dropwise, and the temperature should be monitored. An ice bath can be used to control the initial exotherm.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. A precipitate may form. Filter the solid and wash with cold ethanol. The filtrate can be concentrated under reduced pressure to yield more product.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure ethyl 2,4-dimethylthiazole-5-carboxylate.
Part 2: Synthesis of this compound
This step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Lab Scale (from 10g ester) | Pilot Scale (from 100g ester) |
| Ethyl 2,4-dimethylthiazole-5-carboxylate | 185.23 | - | 9.26 g (0.05 mol) | 92.6 g (0.5 mol) |
| Hydrazine Hydrate (64% hydrazine) | 50.06 | 1.03 | 4.86 mL (0.1 mol) | 48.6 mL (1.0 mol) |
| Ethanol | 46.07 | 0.789 | 100 mL | 1 L |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 2,4-dimethylthiazole-5-carboxylate in ethanol.
-
Reagent Addition: Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux for 8-12 hours. The reaction should be monitored by TLC until the starting ester is consumed.
-
Product Isolation: Cool the reaction mixture in an ice bath. The product, this compound, will precipitate as a white solid.
-
Purification: Filter the solid product and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Troubleshooting Guide
Caption: Decision tree for troubleshooting low yields.
Q1: My yield of this compound is consistently low. What are the common causes?
A1: Low yields can stem from several factors. A systematic approach is best for troubleshooting.[4]
-
Incomplete Reaction: The conversion of the ester to the hydrazide can be slow. Ensure the reaction has gone to completion by monitoring with TLC. If the starting material is still present after the recommended reaction time, consider extending the reflux time or adding a slight excess of hydrazine hydrate.
-
Purity of Reagents: Impurities in the starting ester or degradation of the hydrazine hydrate can lead to lower yields.[4] Use freshly opened or properly stored hydrazine hydrate.
-
Product Loss During Work-up: The carbohydrazide has some solubility in ethanol, especially when warm. Ensure the reaction mixture is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the precipitate.
-
Side Reactions: While less common, the formation of byproducts can occur. The presence of water in the reaction can lead to hydrolysis of the ester back to the carboxylic acid, which will not react with hydrazine under these conditions. Ensure you are using absolute ethanol.
Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture during the thiazole synthesis. How can I prevent this?
A2: Tar formation is often a result of polymerization or degradation of starting materials or products, especially at elevated temperatures.
-
Temperature Control: The Hantzsch thiazole synthesis can be exothermic. Control the initial reaction temperature by slow, dropwise addition of the ethyl bromopyruvate, potentially with cooling in an ice bath.
-
Reagent Quality: Use high-purity reagents. Impurities can catalyze side reactions leading to tar formation.
-
Reaction Time: Over-refluxing can sometimes lead to decomposition. Monitor the reaction by TLC and stop the heating once the starting materials are consumed.
Q3: The final carbohydrazide product is difficult to purify and appears to contain impurities even after recrystallization. What are my options?
A3: If standard recrystallization is insufficient, consider the following:
-
Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, isopropanol/hexanes) can sometimes provide better separation from impurities.
-
Charcoal Treatment: If the impurity is colored, a hot filtration over a small amount of activated charcoal can be effective in removing it.
-
Column Chromatography: While not ideal for large-scale purification, silica gel chromatography can be used to obtain a highly pure sample. A polar eluent system, such as dichloromethane/methanol, would likely be required.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with hydrazine hydrate?
A1: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[5][6][7][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), a lab coat, and safety goggles with a face shield.[9] Avoid heating it to dryness, as this can be explosive.[9] Spills should be neutralized with a dilute solution of an oxidizing agent like hydrogen peroxide or sodium hypochlorite.[6][9]
Q2: Can I use a different solvent for the hydrazinolysis step?
A2: Ethanol is the most commonly used solvent due to its ability to dissolve the starting ester and the relative insolubility of the carbohydrazide product upon cooling, which facilitates isolation. Other alcohols like methanol or isopropanol could be used, but the solubility of the product may differ, requiring adjustments to the isolation procedure.
Q3: How do I monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is the most convenient method. For the thiazole synthesis, a mobile phase of ethyl acetate/hexanes (e.g., 30:70) is a good starting point. For the hydrazinolysis, a more polar system like ethyl acetate/methanol (e.g., 95:5) may be necessary to move the more polar carbohydrazide product from the baseline. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q4: What are the key considerations when scaling up the synthesis from grams to kilograms?
A4:
-
Heat Transfer: Both reaction steps are exothermic to some degree. On a larger scale, heat dissipation becomes a critical factor.[10] Use a jacketed reactor with controlled heating and cooling to manage the temperature effectively.
-
Mixing: Efficient mixing is crucial, especially in heterogeneous mixtures.[4] Use an overhead mechanical stirrer for larger volumes to ensure homogeneity.
-
Reagent Addition: The rate of addition of reagents becomes more critical at scale. Slower, controlled addition is necessary to prevent dangerous temperature spikes.
-
Work-up and Isolation: Filtration of large quantities of solid can be slow. Consider using a larger Buchner funnel or a centrifugal filter. The volume of solvents used for washing and recrystallization will also increase significantly.
Q5: What analytical techniques should I use to confirm the structure and purity of the final product?
A5: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the N-H stretches of the hydrazide and the C=O of the amide.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for this compound is 124-126 °C.[11]
References
- Vertex AI Search. (2010).
- Nexchem Ltd. (n.d.).
- Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%)
- Arkema Inc. (n.d.).
- Reddit. (2018).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- PrepChem.com. (n.d.). Synthesis of 2,4-dimethylthiazole-5-carboxylic acid chloride.
- Semantic Scholar. (2017).
- PrepChem.com. (n.d.). Synthesis of 5-imidazolylcarbonyl-2,4-dimethylthiazole.
- Organic Syntheses. (n.d.). 2,4-Dimethylthiazole.
- Royal Society of Chemistry. (2017).
- Vulcanchem. (n.d.). This compound - 99357-25-2.
- BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.
- Semantic Scholar. (n.d.).
- Asian Journal of Green Chemistry. (2023).
- YouTube. (2025).
- National Center for Biotechnology Information. (2023).
- Asian Journal of Green Chemistry. (2023).
- ChemicalBook. (2019). Synthesis of carbohydrazide.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- ChemicalBook. (n.d.). 2,4-Dimethylthiazole-5-carboxylic acid synthesis.
- Google Patents. (2020).
- Iraqi National Journal of Chemistry. (2006).
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole.
- Biosynth. (n.d.). 2,4-Dimethylthiazole-5-carboxylic Acid | 53137-27-2 | DCA13727.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2013). (PDF)
- National Center for Biotechnology Information. (n.d.).
- Organic Syntheses. (n.d.). Carbazic acid, ethyl ester.
- Chemistry World. (n.d.). When it comes to scaling up organic synthesis, it pays to think small.
- Sigma-Aldrich. (2013).
- Reddit. (2024). Looking for tips on scaling up organic syntheses. r/chemistry.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. This compound (99357-25-2) for sale [vulcanchem.com]
Technical Support Center: Troubleshooting Solubility of 2,4-Dimethylthiazole-5-carbohydrazide in Reaction Media
Welcome to the technical support center for 2,4-Dimethylthiazole-5-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding and overcoming its solubility limitations is critical for successful experimental outcomes.[1][2] This document provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations.
Understanding the Molecule: A Physicochemical Profile
The solubility behavior of this compound is a direct consequence of its molecular structure. It possesses both polar and non-polar characteristics, which can make solvent selection non-trivial. The key is to recognize this balanced nature rather than treating it as a purely polar or non-polar compound.
-
Polar Features : The hydrazide functional group (-CONHNH₂) is a strong hydrogen bond donor and acceptor. The nitrogen and sulfur heteroatoms in the thiazole ring also contribute to the molecule's polarity.
-
Non-Polar Features : The two methyl groups (-CH₃) and the carbon backbone of the thiazole ring introduce lipophilic character.
This structural duality is quantified by its physicochemical properties, summarized below.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₆H₉N₃OS | Indicates the elemental composition.[3][4][5] |
| Molecular Weight | 171.22 g/mol | A relatively small molecule, which is generally favorable for solubility.[3][4][5] |
| Appearance | Off-white solid/amorphous powder | Its solid state necessitates dissolution for most reactions.[1][4] |
| Melting Point | 124-148 °C | A relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by the solvent.[1][3][5][6] |
| LogP (Octanol-Water Partition Coefficient) | ~1.45 | This positive value indicates a slight preference for lipophilic environments over hydrophilic ones, but it is low enough to suggest significant polarity. It quantifies the molecule's balanced nature.[3][5] |
| Polar Surface Area (PSA) | 96.25 Ų | This value, primarily from the hydrazide group, indicates a significant capacity for hydrogen bonding, favoring polar solvents.[3] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during experimentation in a question-and-answer format.
Q1: My this compound won't dissolve in a common solvent like Methanol or Dichloromethane. Why is this happening?
A1: This is a classic "like dissolves like" problem, complicated by the molecule's balanced polarity.[7]
-
In Highly Polar Solvents (e.g., Methanol, Water): While the polar hydrazide group is well-solvated, the non-polar methyl groups and thiazole backbone are not, leading to poor overall solubility.
-
In Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar regions are favored, but the highly polar hydrazide group is not effectively solvated, again resulting in poor solubility.
-
The Causality: Effective dissolution requires the solvent to overcome the strong intermolecular forces (crystal lattice energy) of the solid compound.[8] If the energy gained by solvating the entire molecule is less than the energy required to break apart the solid, it will not dissolve. Your chosen solvent is likely solvating one part of the molecule well, but not the other. The solution often lies in using solvent mixtures or solvents of intermediate polarity.
Q2: My reaction was proceeding in solution, but my product has now precipitated. What are the immediate steps?
A2: Unexpected precipitation means your compound's concentration has surpassed its solubility limit under the current reaction conditions. This could be due to a change in temperature or the consumption of a starting material that was acting as a solubilizer.
-
Immediate Action: Do not discard the precipitate, as it is likely your target compound. Take a small, clear sample of the supernatant liquid and perform a quick analysis (e.g., TLC, LC-MS) to check for remaining starting material and reaction completion.[9]
-
Troubleshooting:
-
Gentle Heating: Carefully warm the mixture while stirring. Many compounds are significantly more soluble at higher temperatures.[9][10]
-
Add a Co-solvent: Introduce a small amount of a miscible co-solvent in which your compound is known to be more soluble (e.g., a few drops of DMSO or DMF).[9][11] This can often bring the material back into solution without significantly altering the reaction medium.
-
Isolate and Analyze: If re-solubilization is not practical, filter the precipitate, wash it with a solvent in which it is insoluble (to remove impurities), and dry it. Confirm its identity. You may need to adjust the reaction concentration in future experiments.
-
Q3: How does pH affect the solubility of this compound, particularly in protic or aqueous media?
A3: The pH of the medium can dramatically influence the compound's solubility due to the basic nature of the hydrazide functional group.
-
The Mechanism: The terminal amine (-NH₂) of the hydrazide is a weak base. In acidic conditions (low pH), this group can become protonated to form a cationic hydrazinium salt (-NH₃⁺).[12] This ionization drastically increases the polarity of the molecule, making it significantly more soluble in polar solvents like water or ethanol.[13]
-
Practical Application: If your reaction conditions tolerate it, adding a small amount of a non-nucleophilic acid (e.g., acetic acid, trifluoroacetic acid, or dilute HCl) can protonate the hydrazide and enhance solubility. Conversely, in basic media, the compound will remain in its neutral, less polar form.
Q4: I need to run a reaction at low temperature, but the compound crashes out. What can I do?
A4: Low temperature reduces the kinetic energy of the system, which generally decreases the solubility of solids.
-
The Causality: Dissolution is often an endothermic process, meaning it consumes heat. According to Le Châtelier's principle, decreasing the temperature will shift the equilibrium away from dissolution.[7]
-
The Solution: You must find a solvent system in which the compound is soluble even at the target temperature. This often requires using stronger, more polar aprotic solvents or carefully optimized co-solvent systems. Perform a solubility test (see Section 3.1) at your target reaction temperature before running the full-scale experiment. Solvents like DMF, DMSO, and NMP often maintain high solvating power at lower temperatures, but be sure they are compatible with your desired reaction chemistry.
Systematic Troubleshooting Protocols
Protocol: Initial Solvent Screening
This protocol allows for rapid and material-efficient determination of a suitable solvent or co-solvent system.
Objective: To identify a solvent or solvent mixture that dissolves >10 mg/mL of this compound at room temperature.
Materials:
-
This compound
-
Small vials (e.g., 2 mL HPLC vials)
-
Magnetic stir plate and small stir bars
-
Selection of solvents (see table below for suggestions)
-
Graduated micropipettes
Procedure:
-
Weigh 10 mg of this compound into each labeled vial.
-
Add a small magnetic stir bar to each vial.
-
To the first vial, add the first chosen solvent dropwise up to 1 mL while stirring.
-
Observe and record the solubility at room temperature after 15 minutes of stirring. Use the qualitative scale in the table below.
-
If the compound is insoluble, gently warm the vial (to ~40-50°C) and record any change.
-
Repeat for all chosen solvents.
-
For promising solvents where the compound is partially soluble, try creating binary mixtures (e.g., 1:1, 1:4, 4:1 ratios of two different solvents) to fine-tune the polarity.
Solvent Screening Table:
| Solvent | Polarity Type | Expected Solubility (Hypothesis) | Observed RT Solubility | Observed Heated Solubility |
| Water | Polar Protic | Poor | ||
| Methanol | Polar Protic | Partial | ||
| Ethanol | Polar Protic | Partial | ||
| Isopropanol | Polar Protic | Partial to Poor | ||
| Acetonitrile | Polar Aprotic | Partial | ||
| Tetrahydrofuran (THF) | Polar Aprotic | Partial to Good | ||
| Dichloromethane (DCM) | Non-polar | Poor | ||
| Toluene | Non-polar | Poor | ||
| Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent |
Protocol: pH Modification for Enhanced Solubility
Objective: To determine if acidification increases the solubility of the compound in a polar protic solvent (e.g., ethanol or water).
Materials:
-
Pre-prepared suspension of 10 mg/mL of the compound in the chosen solvent.
-
Dilute acid (e.g., 1 M Acetic Acid or 1 M HCl).
-
pH paper or calibrated pH meter.
Procedure:
-
Prepare a 1 mL suspension of the compound (10 mg/mL) in a vial with a stir bar.
-
While stirring, add the dilute acid dropwise (e.g., 10 µL at a time).
-
After each addition, allow the mixture to stir for 5 minutes and observe for dissolution.
-
Check the apparent pH of the solution after dissolution occurs or after a maximum of 10 drops have been added.
-
Causality Check: If dissolution occurs, attempt to re-precipitate the compound by adding a dilute base (e.g., 1 M NaOH) dropwise to neutralize the acid. The return of the precipitate confirms that the solubility increase was pH-dependent.
Visual Troubleshooting Workflows
The following diagrams provide a visual guide to the decision-making process when encountering solubility issues.
Caption: Initial troubleshooting workflow for insolubility.
Caption: Solvent selection logic based on molecular polarity.
References
- This compound - 99357-25-2 - Vulcanchem. Vulcanchem.
- 2,4-Dimethyl-thiazole-5-carboxylic acid hydrazide | AMERICAN ELEMENTS ®. American Elements.
- Technical Support Center: Overcoming Poor Solubility of Indole Intermedi
- 2,4-dimethyl-thiazole-5-carboxylic acid hydrazide. Echemi.
- Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology.
- Improving solubility via structural modification.
- 2,4-DIMETHYL-THIAZOLE-5-CARBOXYLIC ACID HYDRAZIDE , 0.97 , 99357-25-2. CookeChem.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Hydrazine - Solubility of Things. Solubility of Things.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- 2,4-Dimethyl-thiazole-5-carboxylic acid hydrazide – Chem-Impex.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- How does pH affect solubility?. askIITians.
- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
- CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 3. This compound (99357-25-2) for sale [vulcanchem.com]
- 4. americanelements.com [americanelements.com]
- 5. echemi.com [echemi.com]
- 6. 2,4-DIMETHYL-THIAZOLE-5-CARBOXYLIC ACID HYDRAZIDE , 0.97 , 99357-25-2 - CookeChem [cookechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How does pH affect solubility? - askIITians [askiitians.com]
Technical Support Center: Characterization of 2,4-Dimethylthiazole-5-Carbohydrazide Derivatives
Welcome to the technical support center for the characterization of 2,4-dimethylthiazole-5-carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this important class of heterocyclic compounds. The inherent chemical properties of the thiazole ring combined with the reactive carbohydrazide moiety can present unique hurdles in structural elucidation and purity assessment. This document provides troubleshooting advice and in-depth explanations to ensure the integrity and accuracy of your experimental results.
Section 1: General Troubleshooting & FAQs
This section addresses broad, overarching issues that can impact all subsequent analytical steps. Proper sample handling, solubility, and stability are foundational to successful characterization.
Question: My this compound derivative shows poor solubility in common laboratory solvents. What is the recommended approach for solubilization?
Answer: This is a frequent challenge. The this compound core possesses both lipophilic (thiazole ring) and hydrophilic (carbohydrazide group) characteristics, leading to complex solubility behavior[1]. A systematic approach is best.
-
Causality: The molecule's moderate lipophilicity (LogP ≈ 1.45) and significant polar surface area (PSA ≈ 96 Ų) mean that neither purely nonpolar nor purely polar solvents may be ideal[1]. The carbohydrazide group can engage in strong intermolecular hydrogen bonding, further reducing solubility.
-
Troubleshooting Steps:
-
Start with Common NMR Solvents: Begin with deuterated solvents you intend to use for analysis. DMSO-d6 is often the most effective due to its high polarity and ability to disrupt hydrogen bonds. Chloroform-d (CDCl3) and Methanol-d4 (MeOD) should also be tested.
-
Trial a Range of Polar Aprotic and Protic Solvents: For chromatography or other analyses, screen solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Ethanol.
-
Use Solvent Mixtures: If single solvents fail, try binary mixtures. A common starting point is a Dichloromethane/Methanol or THF/Water system.
-
Gentle Heating and Sonication: Warming the sample to 40-50°C or using a sonication bath can aid dissolution. However, monitor for degradation, especially with prolonged heating[2].
-
| Solvent | Polarity Index | Dielectric Constant (ε) | Notes |
| DMSO | 7.2 | 47.2 | Excellent for highly polar compounds, disrupts H-bonds. |
| DMF | 6.4 | 38.3 | Good polar aprotic solvent, but high boiling point. |
| Acetonitrile (ACN) | 5.8 | 37.5 | Common for HPLC, good for moderately polar compounds. |
| Methanol | 5.1 | 32.7 | Polar protic, good for H-bond donors/acceptors. |
| Chloroform | 4.1 | 4.8 | Effective for less polar derivatives. |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Good for a range of polarities, can be used in mixtures. |
Question: I suspect my compound is degrading during workup or storage. How can I confirm this and prevent it?
Answer: The carbohydrazide moiety is a derivative of hydrazine and possesses strong reducing properties, making it susceptible to oxidation. The thiazole ring itself is an electron-rich heterocycle, but generally stable; the primary point of instability is the side chain[1].
-
Mechanism of Degradation: The primary degradation pathway is the oxidation of the hydrazide group. This can be accelerated by exposure to air (oxygen), trace metals, or incompatible solvents. Hydrolysis to the corresponding carboxylic acid (2,4-dimethylthiazole-5-carboxylic acid) is also possible, especially under acidic or basic conditions.
-
Self-Validating Protocol:
-
Initial Purity Check: Immediately after synthesis and purification, run an LC-MS and ¹H NMR to establish a baseline (t=0) purity profile and structure.
-
Controlled Stability Study: Aliquot the sample into several vials. Store one under an inert atmosphere (Nitrogen or Argon) at -20°C. Store another on the benchtop exposed to light and air. Store a third in a commonly used solvent (e.g., dissolved in DMSO).
-
Time-Point Analysis: After 24, 48, and 72 hours, re-analyze the samples by LC-MS. Look for the appearance of new peaks or a decrease in the area of the parent peak. Common degradation products might include the corresponding carboxylic acid (M-15) or oxidative dimers.
-
Prevention:
-
Always store purified compounds under an inert atmosphere.
-
Minimize exposure to light by using amber vials.
-
Prepare solutions for analysis fresh whenever possible.
-
Avoid prolonged heating during solvent removal. Use a rotary evaporator at moderate temperatures (<40°C).
-
-
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, but thiazole-carbohydrazides can produce complex or misleading spectra if not acquired and interpreted carefully.
Question: The N-H proton signals in my ¹H NMR are broad or have disappeared entirely. How can I resolve them?
Answer: This is a classic issue related to two phenomena: chemical exchange with residual protic solvents and quadrupole broadening from the adjacent ¹⁴N nucleus.
-
Causality:
-
Chemical Exchange: The protons on the carbohydrazide group (-NH-NH₂) are acidic and will rapidly exchange with any protic species, such as residual water or alcohols (e.g., methanol). This exchange happens on the NMR timescale and leads to signal broadening or complete disappearance.
-
Quadrupole Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin I=1 and a non-spherical charge distribution (a quadrupole moment). This quadrupole can interact with the local electric field gradient, leading to rapid relaxation, which in turn broadens the signals of both the ¹⁴N nucleus and any protons directly attached to it.
-
-
Troubleshooting Protocol:
-
Solvent Choice is Critical: Use DMSO-d6 as your primary solvent. Its ability to act as a hydrogen bond acceptor slows down the exchange rate of N-H protons, resulting in sharper signals that are easier to observe and integrate. In contrast, solvents like MeOD will cause all N-H and O-H protons to exchange with deuterium, making them disappear from the spectrum.
-
Ensure Anhydrous Conditions: Use high-purity, dry NMR solvents. Even trace amounts of water in CDCl₃ or DMSO-d6 can exacerbate exchange broadening.
-
Low-Temperature Acquisition: Cooling the NMR probe (e.g., to 0°C or -20°C) can slow the rate of chemical exchange and conformational changes, often leading to sharper signals.
-
Use 2D NMR: Techniques like ¹H-¹⁵N HMBC can be used to definitively correlate protons to nitrogen atoms, even if the proton signals are broad. This requires a ¹⁵N-labeled compound or a highly sensitive cryoprobe to detect the low natural abundance of ¹⁵N.
-
Question: The chemical shifts in my spectra are very sensitive to the solvent used. Why does this occur with thiazoles?
Answer: This phenomenon is well-documented for thiazole and related thiadiazole systems and is rooted in the electronic nature of the heterocyclic ring[3][4].
-
Mechanistic Explanation:
-
Solvent Polarity: An increase in solvent polarity can favor the delocalization of lone pair electrons from the sulfur atom into the conjugated ring system. This leads to an increase in the electron density at the ring nitrogen atom, causing a shielding effect (an upfield shift) in the nitrogen NMR spectrum[3][4]. This electronic perturbation also subtly influences the chemical shifts of the ring protons and carbons.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., water, methanol) can directly interact with the lone pair of electrons on the thiazole's nitrogen atom. This interaction significantly shields the nitrogen nucleus, causing a pronounced upfield shift. This effect is highly localized to the nitrogen atom involved in the hydrogen bond[3][4].
-
-
Practical Implication: When comparing NMR data for different derivatives or with literature values, it is imperative to use the same solvent and concentration. Reporting the solvent used is a critical piece of experimental data.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is vital for confirming molecular weight and providing structural clues through fragmentation analysis.
Question: I am struggling to interpret the fragmentation pattern of my derivative in ESI-MS/MS. What are the expected cleavage sites?
Answer: The fragmentation of this compound derivatives is predictable and typically dominated by the lability of the carbohydrazide side chain and subsequent cleavages of the thiazole ring.
-
Expert Analysis of Fragmentation: Thiazole rings themselves are relatively stable, but will fragment under sufficient energy[5]. The carbohydrazide group provides several weak bonds prone to cleavage.
-
Initial and Most Common Fragmentation: The most likely initial fragmentation is the cleavage of the N-N bond or the C-N bond of the hydrazide linker.
-
Loss of the terminal -NH₂ group.
-
Loss of the entire hydrazide moiety (-NHNH₂).
-
Cleavage of the amide C-N bond to yield a thiazole-carbonyl cation.
-
-
Thiazole Ring Fragmentation: Following the initial side-chain loss, the thiazole ring itself can fragment. Common losses include HCN, methyl radicals (from the 2 and 4 positions), and cleavage of the C-S or C-N bonds within the ring[5][6].
-
"Ortho Effect": If a substituent is adjacent to the carbohydrazide group (at the 4-position), you may observe an "ortho-effect" on electron impact, leading to unique fragmentation patterns involving both groups[6].
-
-
Workflow for Structure Confirmation:
Caption: Logical workflow for MS/MS fragmentation analysis.
Section 4: X-ray Crystallography
Obtaining a single crystal structure provides unequivocal proof of structure and stereochemistry but can be a significant hurdle.
Question: I have repeatedly failed to grow diffraction-quality single crystals of my compound. What are the common pitfalls and how can I overcome them?
Answer: Crystal growth is often more art than science, but a systematic approach can dramatically increase your chances of success. The flexibility of the carbohydrazide side chain and potential for polymorphism are key challenges.
-
Root Causes of Failure:
-
Purity: This is the single most critical factor. Even minor impurities (<1%) can act as "crystal poisons," inhibiting nucleation and growth.
-
Solvent Choice: The ideal solvent system is one in which your compound is sparingly soluble. If it's too soluble, the solution will never become supersaturated; if it's insoluble, it won't crystallize.
-
Molecular Flexibility: The carbohydrazide side chain has multiple rotatable bonds. In solution, the molecule exists as an ensemble of conformers. For crystallization to occur, the molecule must adopt a single, low-energy conformation, which can be entropically unfavorable. This flexibility can also lead to crystalline disorder[7].
-
Strong Intermolecular Interactions: The multiple N-H donors and carbonyl acceptor of the carbohydrazide group can lead to very strong hydrogen bonding, potentially causing the compound to "crash out" as an amorphous powder or form a network solid instead of well-ordered crystals[8].
-
-
Systematic Crystallization Screening Protocol:
-
Achieve Ultimate Purity: First, ensure your material is >99% pure by HPLC and NMR. If necessary, perform a final re-purification step (e.g., preparative HPLC or recrystallization from a bulk solvent).
-
Screen Diverse Solvents: Select a panel of 6-8 solvents with diverse properties (e.g., Toluene, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, Water).
-
Employ Multiple Techniques:
-
Slow Evaporation: Dissolve the compound to near-saturation in a chosen solvent in a small vial. Cover loosely (e.g., with perforated parafilm) and leave undisturbed.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place this solution next to a larger reservoir of a poor solvent (an "anti-solvent") in a sealed container. The anti-solvent slowly diffuses into the good solvent, gradually reducing the compound's solubility to induce crystallization.
-
Solvent Layering: Carefully layer a less dense solvent (in which the compound is soluble) on top of a more dense anti-solvent. Crystals may form at the interface.
-
-
Be Patient: Crystal growth can take anywhere from a few hours to several weeks. Do not disturb the vials.
-
Section 5: Experimental Protocols & Workflows
This section provides a general workflow for the systematic characterization of a newly synthesized this compound derivative.
General Characterization Workflow
Caption: A standard workflow for synthesis and characterization.
References
-
Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA). Ataman Kimya. Available at: [Link]
-
Witanowski, M., Stefaniak, L., & Webb, G. A. (1986). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2, 1441-1444. Available at: [Link]
-
Witanowski, M., Stefaniak, L., & Webb, G. A. (1986). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. ResearchGate. Available at: [Link]
-
Pratama, M. R. F., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. Available at: [Link]
-
Grosicka-Maciąg, E., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Available at: [Link]
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal. Available at: [Link]
-
Fares, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]
-
Al-Masoudi, W. A., et al. (2023). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available at: [Link]
-
Schwarz, G. (1945). 2,4-Dimethylthiazole. Organic Syntheses. Available at: [Link]
-
Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Ataman Kimya. Available at: [Link]
-
Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]
-
Zhang, J., Zhang, T., & Yu, K. (2013). The packing of the molecule in crystal lattice of carbohydrazide. ResearchGate. Available at: [Link]
-
Ataman Kimya. (n.d.). Carbohydrazide. Ataman Kimya. Available at: [Link]
-
SINOCHEM. (2022). Application of carbohydrazide in power plant chemistry. SINOCHEM. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Van den Hende, E., et al. (2015). Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. ResearchGate. Available at: [Link]
-
The Good Scents Company. (n.d.). 2,4-dimethyl thiazole. The Good Scents Company. Available at: [Link]
-
El-Ghazawy, R. A., et al. (2021). Microwave-assisted preparation of fatty acid esters based eco-friendly plasticizers for biologically-active thiazole-functionalized PVC. ResearchGate. Available at: [Link]
-
de Lima, G. M., et al. (2010). Synthesis, Characterization, X-Ray Structure, and Conformation DFT Calculation of a Carbohydrazide Derivative. ResearchGate. Available at: [Link]
-
El-Shehry, M. F., & Abu-Hashem, A. A. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad. Available at: [Link]
-
Mphahlele, M. J., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]
- Google Patents. (2020). Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.
-
MDPI. (n.d.). Special Issue : Synthesis and Characterization of Heterocyclic Compounds. MDPI. Available at: [Link]
-
Zhang, L., et al. (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Molecules. Available at: [Link]
-
Zhang, L., et al. (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. MDPI. Available at: [Link]
-
Mahmoud, M. A. (2014). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison. (2024). Crystallographic problems. UW-Madison Chemistry. Available at: [Link]
-
Bogoyevitch, M. A., et al. (2013). Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
-
Grzelczak, M., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors. Available at: [Link]
-
Bansal, R. K. (2014). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy. Available at: [Link]
- Google Patents. (2020). SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
-
PubChem. (n.d.). 2,4-Dimethylthiazole. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. This compound (99357-25-2) for sale [vulcanchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 7. Crystallographic problems – Molecular Structure Laboratory – UW–Madison [xray.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
Navigating the Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide: A Technical Troubleshooting and FAQ Guide
This technical support guide is tailored for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,4-Dimethylthiazole-5-carbohydrazide. As a pivotal heterocyclic building block, its efficient synthesis is crucial. This document provides in-depth, experience-driven solutions to common experimental challenges and addresses frequently asked questions regarding alternative synthetic methodologies.
Part 1: Troubleshooting Common Synthetic Issues & FAQs
This section is formatted in a question-and-answer style to directly address specific problems that may arise during the synthesis of this compound and its precursors.
Question 1: We are observing disappointingly low yields in the classical Hantzsch synthesis of the ethyl 2,4-dimethylthiazole-5-carboxylate precursor. What are the likely causes and how can we optimize this reaction?
Answer: This is a frequently encountered challenge. While the Hantzsch thiazole synthesis is a cornerstone reaction, its efficiency can be compromised by several factors.[1][2][3] Understanding the causality behind these issues is key to optimizing your yield of the crucial ester intermediate.
Root Causes & Optimization Strategies:
-
Reagent Purity and Stoichiometry: The quality of your starting materials, namely the α-haloketone and the thioamide, is critical. Impurities can lead to a cascade of side reactions. It is also common practice to use a slight excess of the thioamide to drive the reaction to completion, as the excess can be easily removed during workup.[2]
-
Temperature Control: The initial condensation is often exothermic.[4] Uncontrolled temperature increases can promote the formation of byproducts. Implementing an ice bath during the initial mixing of reagents is a standard practice to maintain a controlled reaction environment.
-
Reaction Medium and pH: The choice of solvent and the pH of the reaction medium can significantly influence the reaction rate and the stability of the product. While often performed in alcohols like methanol or ethanol, the reaction may benefit from a buffered system to prevent degradation of the starting materials or product.[1]
-
Workup Procedure: The isolation of the thiazole product often involves neutralization of an initial salt.[2] Ensuring the correct pH for precipitation and choosing an appropriate solvent for washing are crucial for maximizing the isolated yield.
Troubleshooting Flow Diagram:
Caption: A systematic approach to troubleshooting low yields in Hantzsch thiazole synthesis.
Question 2: Are there established alternative synthetic routes to this compound that avoid the use of potentially hazardous or odorous reagents like thioacetamide?
Answer: Yes, several alternative pathways have been developed. A notable and effective alternative involves the functionalization of a pre-existing 2,4-dimethylthiazole ring, which is commercially available. This multi-step approach circumvents the direct use of thioacetamide in the ring formation step.
Alternative Route: Vilsmeier-Haack Formylation Pathway
This strategy introduces the required carbonyl functionality at the 5-position of the thiazole ring.
-
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds.[5][6][7] In this step, 2,4-dimethylthiazole is treated with the Vilsmeier reagent (typically generated in situ from phosphorus oxychloride and dimethylformamide) to yield 2,4-dimethylthiazole-5-carbaldehyde.[8]
-
Oxidation of the Aldehyde: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 2,4-dimethylthiazole-5-carboxylic acid.[8] Various oxidizing agents can be employed for this transformation.
-
Esterification and Hydrazinolysis: The carboxylic acid is subsequently converted to an ester (e.g., methyl or ethyl ester), which is then reacted with hydrazine hydrate to furnish the final this compound.
Comparison of Synthetic Routes:
| Feature | Hantzsch Synthesis | Vilsmeier-Haack Route |
| Starting Materials | α-haloketone, Thioamide | 2,4-Dimethylthiazole, Vilsmeier reagent |
| Key Intermediate | 2,4-Dimethylthiazole-5-carboxylate | 2,4-Dimethylthiazole-5-carbaldehyde |
| Advantages | Often a one-pot reaction, well-established | Avoids direct handling of thioacetamide, starts from a commercially available heterocycle |
| Challenges | Use of potentially hazardous/odorous reagents, temperature control can be critical | Multi-step process, involves corrosive reagents like POCl₃ |
Question 3: The final conversion of the thiazole ester to the carbohydrazide via hydrazinolysis is proving to be slow and incomplete. What measures can be taken to improve the efficiency of this step?
Answer: A sluggish hydrazinolysis reaction is a common bottleneck. Several experimental parameters can be adjusted to drive this reaction to completion.
Optimization Strategies for Hydrazinolysis:
-
Excess Hydrazine: Employing a significant molar excess of hydrazine hydrate is often necessary to shift the equilibrium towards the product.
-
Elevated Temperature: Heating the reaction mixture, typically to reflux in a suitable solvent like ethanol, is standard practice to increase the reaction rate.
-
Solvent Selection: The choice of solvent is important. It should be able to dissolve both the ester and hydrazine hydrate and have a sufficiently high boiling point for effective heating.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time and prevent potential side reactions from prolonged heating.
Step-by-Step Protocol for Optimized Hydrazinolysis:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl 2,4-dimethylthiazole-5-carboxylate in absolute ethanol.
-
Add a molar excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain this temperature, with stirring.
-
Monitor the disappearance of the starting ester by TLC.
-
Upon completion, cool the reaction mixture. The product, being more polar, will often precipitate.
-
Isolate the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizing the Transformation:
Caption: The final hydrazinolysis step to yield the target compound.
References
-
Organic Syntheses Procedure, 2,4-Dimethylthiazole. Available at: [Link]
-
Organic Chemistry Portal, Vilsmeier-Haack Reaction. Available at: [Link]
-
Chem Help ASAP, Hantzsch Thiazole Synthesis. Available at: [Link]
-
ResearchGate, Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
- Google Patents, WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
PubMed, Synthesis of hydrazinyl-thiazole ester derivatives, in vitro trypanocidal and leishmanicidal activities. Available at: [Link]
-
Wikipedia, Vilsmeier–Haack reaction. Available at: [Link]
-
YouTube, Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]
-
Organic Chemistry Portal, Thiazole synthesis. Available at: [Link]
-
Scribd, Hantzsch Thiazole Synthesis 2010. Available at: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. This compound (99357-25-2) for sale [vulcanchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2,4-Dimethylthiazole-5-carbohydrazide and Other Hydrazide Scaffolds in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Hydrazide Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, the hydrazide functional group (-CONHNH₂) and its derivatives, particularly hydrazones (-CONHN=CH-), are celebrated for their remarkable versatility and broad spectrum of biological activities.[1][2] These structures are cornerstones in the synthesis of novel heterocyclic compounds and serve as critical pharmacophores in the development of therapeutic agents.[2][3] Their significance is underscored by their prevalence in molecules demonstrating antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][4]
This guide provides a comparative analysis centered on 2,4-Dimethylthiazole-5-carbohydrazide , a specific and potent example of a thiazole-based hydrazide. We will dissect its performance and characteristics against a backdrop of other significant hydrazide derivatives, grounding our discussion in experimental data and established scientific principles. Our objective is to furnish researchers and drug development professionals with a nuanced understanding of this molecular class, thereby empowering more strategic and informed discovery efforts.
Section 1: Physicochemical and Structural Landscape
A molecule's therapeutic potential is fundamentally linked to its physical and chemical properties. These attributes—such as molecular weight, lipophilicity (LogP), and polar surface area (PSA)—govern its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound is a solid compound with a defined melting point and moderate lipophilicity.[5] Its LogP of ~1.45 suggests a favorable balance between aqueous solubility and lipid membrane permeability.[5] Furthermore, its polar surface area of 96.25 Ų is well within the desirable range for good oral bioavailability (typically PSA < 140 Ų), indicating a high potential for cell permeability.[5]
Let's compare these properties with other representative hydrazide structures explored in drug discovery.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | Polar Surface Area (Ų) | Source(s) |
| This compound | C₆H₉N₃OS | 171.22 | 124-126 | 1.45 | 96.25 | [5] |
| Isonicotinohydrazide (Isoniazid) | C₆H₇N₃O | 137.14 | 171-173 | -0.65 | 78.98 | [6] |
| (R)-N'-benzoyl-2-(4-chlorophenyl)-4,5-dihydrothiazole-4-carbohydrazide | C₁₇H₁₄ClN₃O₂S | 375.83 | 176-177 | N/A | 99.45 | [7] |
| 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide | C₄H₆N₄OS | 158.18 | N/A | N/A | 108.88 | [8] |
Expert Analysis: The substitution of a simple pyridine ring (Isoniazid) with a dimethylated thiazole ring significantly increases lipophilicity (LogP from -0.65 to 1.45). This is a critical design choice. While Isoniazid's high polarity is suitable for its specific target (mycobacterial cell wall synthesis), the increased lipophilicity of the thiazole derivative may grant it broader access to different biological compartments, a desirable trait for targeting intracellular proteins or crossing the blood-brain barrier. The larger, more complex dihydrothiazole derivative shows a similar PSA, suggesting that significant structural additions can be made without necessarily compromising cell permeability.
Section 2: Synthesis Strategies: A Comparative Workflow
The synthesis of hydrazides is a cornerstone of medicinal chemistry, typically achieved through the reaction of an ester or acyl chloride with hydrazine hydrate.[3] This straightforward and high-yield reaction makes hydrazides attractive and accessible starting points for building extensive compound libraries. This compound and its analogs are no exception.
The general workflow involves the initial synthesis of the core heterocyclic structure, followed by the introduction of the hydrazide moiety.
Caption: General synthetic workflow for thiazole carbohydrazides and their hydrazone derivatives.
Causality Behind the Workflow:
-
Hantzsch Thiazole Synthesis: This classic cyclization reaction between a thioamide and an α-haloketone is a robust and high-yielding method for creating the core thiazole ring.[9] It allows for easy introduction of substituents at various positions, which is crucial for structure-activity relationship (SAR) studies. For 2,4-Dimethylthiazole, the precursors would be thioacetamide and a chloro- or bromo-substituted acetoacetate derivative.
-
Hydrazinolysis: The conversion of the resulting ester to a hydrazide using hydrazine hydrate is a highly efficient nucleophilic acyl substitution.[3] The lone pair on the terminal nitrogen of hydrazine is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the ester. This step is often performed in an alcohol solvent under reflux.
-
Condensation to Hydrazones: The terminal -NH₂ group of the hydrazide is nucleophilic and readily reacts with the electrophilic carbon of aldehydes or ketones to form hydrazones.[10][11] This reaction is the gateway to a vast chemical space, as countless aldehydes and ketones can be used to append different functionalities, profoundly impacting the molecule's biological activity.[4][12]
Section 3: Comparative Biological Performance
The true measure of a scaffold's utility lies in its biological activity. The thiazole-hydrazide framework has been extensively evaluated across multiple therapeutic areas.
Anticancer Activity
The thiazole ring is a key component in several approved anticancer drugs (e.g., Dasatinib) and is a privileged scaffold for developing new chemotherapeutics.[13] When combined with a hydrazide or hydrazone moiety, the resulting molecules often exhibit potent antiproliferative activity by targeting various cellular mechanisms, including tubulin polymerization, cell cycle progression, and apoptosis induction.[14][15][16]
Comparative Experimental Data (Antiproliferative Activity - IC₅₀)
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Mechanism of Action | Source(s) |
| Thiazole-Naphthalene Derivative (5b) | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin Polymerization Inhibitor | [16] |
| Thiazole-Naphthalene Derivative (5b) | A549 (Lung) | 0.97 ± 0.13 | Tubulin Polymerization Inhibitor | [16] |
| Arylidene-Hydrazinyl-Thiazole (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 Inhibition, Apoptosis | [14] |
| Arylidene-Hydrazinyl-Thiazole (4c) | HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 Inhibition, Apoptosis | [14] |
| Thiazole-Hydrazide Analog (4a) | A549 (Lung) | Potent | Caspase-3 Activation (Predicted) | [17] |
| Thiazole-Hydrazide Analog (4d) | MCF-7 (Breast) | Potent | Caspase-3 Activation (Predicted) | [17] |
Note: "Potent" indicates high activity reported without a specific IC₅₀ value in the abstract.
Expert Analysis & Mechanistic Insights: The data clearly demonstrates that thiazole-hydrazide derivatives are potent anticancer agents. The specific substitutions on the scaffold dictate both the potency and the mechanism of action.
-
Choice of Assay (MTT): The MTT assay is a standard, reliable colorimetric method for assessing cell metabolic activity. A reduction in metabolic activity is used as a proxy for cell viability and cytotoxicity. Its selection is based on its high throughput, sensitivity, and reproducibility, making it ideal for initial screening of compound libraries.
-
Tubulin Inhibition vs. Kinase Inhibition: Compound 5b , a thiazole-naphthalene hybrid, shows sub-micromolar activity by disrupting microtubule dynamics, a clinically validated anticancer strategy.[16] In contrast, compound 4c achieves its effect by inhibiting VEGFR-2, a key kinase in angiogenesis.[14] This highlights the scaffold's versatility; by modifying the appended groups (naphthalene vs. substituted benzylidene), the molecule can be directed to entirely different biological targets. The 2,4-dimethyl substitution on our lead compound likely influences its steric and electronic profile, which would determine its preferred binding partners.
Antimicrobial Activity
Hydrazides and their derivatives are well-established antimicrobial agents.[6] The incorporation of a thiazole ring often enhances this activity.[18][19][20][21] The mechanism is frequently tied to the azomethine group (-N=CH-), which is crucial for interacting with microbial enzymes or cell structures.[22]
Comparative Experimental Data (Antimicrobial Activity - MIC)
| Compound/Derivative Class | Organism | MIC (µg/mL) | Comparison to Standard | Source(s) |
| Thiophene derivative (13) | S. aureus | 3.125 | Equal to Chloramphenicol | [18] |
| Thiazole derivative (3) | A. fumigatus (Fungus) | 6.25 | Potent | [18] |
| Pyrazolo[1,5-a]pyrimidine (21b) | F. oxysporum (Fungus) | 6.25 | Potent | [18] |
| Bisthiazole-hydrazone derivative | Candida albicans | 0.12 | Similar to Amphotericin B | [20] |
Expert Analysis & Mechanistic Insights: The data reveals that thiazole-hydrazide analogs can be potent antimicrobial and antifungal agents, with some achieving efficacy comparable to established drugs like Chloramphenicol and Amphotericin B.[18][20]
-
Choice of Assay (Microdilution): The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). It provides a quantitative measure of a compound's potency, allowing for direct comparison with reference antibiotics. Its systematic, serial dilution approach ensures a precise determination of the lowest concentration that inhibits visible microbial growth.
-
Structure-Activity Relationship (SAR): Studies show that the presence of two thiazole moieties linked by a hydrazone group can significantly increase antifungal activity.[20] This suggests a bidentate or cooperative binding mechanism with the fungal target. The specific substitutions on the aromatic rings appended to the core structure are critical; electron-withdrawing or donating groups can modulate the electronic properties of the entire molecule, affecting its ability to interact with biological targets.
Anticonvulsant Activity
The hydrazone pharmacophore (-CONH-N=) is a well-recognized feature in many anticonvulsant agents.[4][12][23] It is believed to interact with key targets in the central nervous system to suppress seizure activity. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for evaluating potential anticonvulsants.
Expert Analysis & Mechanistic Insights: Numerous studies confirm that hydrazone derivatives are effective in preclinical seizure models.[4][24] The MES test is particularly indicative of a compound's ability to prevent seizure spread, a mechanism shared by established drugs like phenytoin. The activity of these compounds is highly dependent on their lipophilicity, which governs their ability to cross the blood-brain barrier. The 2,4-dimethylthiazole moiety in our lead compound provides a moderately lipophilic scaffold, making it a promising candidate for CNS-targeted applications. The combination of the thiazole ring with the proven anticonvulsant hydrazone moiety represents a rational design strategy for novel antiepileptic drugs.[24][25]
Section 4: Key Experimental Protocols
To ensure scientific rigor and reproducibility, the methodologies used to generate comparative data must be robust and well-validated.
Protocol 1: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of a test compound (e.g., this compound derivative) on a cancer cell line.
Caption: Workflow for MTT-based cytotoxicity assay.
Self-Validation System: The protocol's integrity is maintained by including both a negative (vehicle) control, which establishes the baseline for 100% cell viability, and a positive control (a known cytotoxic drug), which confirms the assay is responsive and the cells are susceptible to cytotoxic agents. This dual-control system validates the results obtained for the test compounds.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Adjust the concentration of a logarithmic phase bacterial culture to a 0.5 McFarland standard. Dilute and add the bacterial suspension to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Self-Validation System: The positive control must show turbidity, confirming the viability and growth of the bacteria. The negative control must remain clear, confirming the sterility of the medium. These controls are essential to validate that any inhibition observed is due to the activity of the test compound and not other factors.
Section 5: Concluding Remarks and Future Outlook
The comparative analysis reveals that This compound stands as a promising scaffold within the broader, pharmacologically rich class of hydrazide derivatives. Its physicochemical properties suggest favorable ADME characteristics, and its core structure is embedded in molecules with proven, potent biological activity across anticancer, antimicrobial, and anticonvulsant domains.
Key Comparative Insights:
-
Versatility: The true power of the thiazole-hydrazide scaffold lies in its synthetic tractability. The ease of derivatization at the hydrazide nitrogen allows for the systematic exploration of chemical space to optimize potency and target selectivity.
-
Targeting: Minor structural modifications can redirect the entire class of molecules to different biological targets, from microbial enzymes to mammalian tubulin and protein kinases. The 2,4-dimethyl substitution pattern provides a unique steric and electronic starting point for further optimization.
-
Performance: In several reported instances, optimized thiazole-hydrazone derivatives exhibit performance on par with or exceeding that of standard-of-care agents in preclinical assays.[18][20]
Future Directions: The path forward for this compound and its analogs should focus on systematic SAR studies. A library of hydrazone derivatives should be synthesized and screened against diverse panels of cancer cell lines, microbial strains, and CNS targets. Mechanistic studies should then be prioritized for the most potent hits to elucidate their precise mode of action. The promising balance of lipophilicity and polarity makes this scaffold particularly intriguing for tackling challenging targets, such as those within the central nervous system or those implicated in drug-resistant cancers and microbes.
References
-
SAS Publishers. (n.d.). Anticonvulsant potential of Hydrazone derivatives. SAS Publishers. Retrieved from [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2012). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. PubMed. Retrieved from [Link]
-
Murzakan, M., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Retrieved from [Link]
-
Funar-Timofei, S., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Retrieved from [Link]
-
Inamdar, S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. Retrieved from [Link]
-
Patel, N. B., & Patel, H. R. (2011). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. E-Journal of Chemistry. Retrieved from [Link]
-
Angelova, V. T., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. PubMed. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]
-
Kumar, R., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Retrieved from [Link]
-
Sahu, J. K., et al. (n.d.). Synthesis and Anticonvulsant Activity of Some Novel Hydrazone Derivatives. Red Flower Publications. Retrieved from [Link]
-
Ferreira, R. J., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Retrieved from [Link]
-
Singh, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Retrieved from [Link]
-
Bawa, S., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. Retrieved from [Link]
-
Nesterkina, M., & Kravchenko, I. (2020). Anticonvulsant activity of hydrazone based on (+)-camphor and valproic acid. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC - NIH. Retrieved from [Link]
-
Angelova, V. T., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. ResearchGate. Retrieved from [Link]
-
Wisdomlib. (2025). Hydrazide–hydrazone derivatives: Significance and symbolism. Wisdomlib. Retrieved from [Link]
-
Kumar, D., et al. (2020). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Retrieved from [Link]
-
Strzelczyk, A., & Szymańska, E. (2025). Pharmacological aspects of hydrazides and hydrazide derivatives. ResearchGate. Retrieved from [Link]
-
Khan, B., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Publications. Retrieved from [Link]
-
Khan, B., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. PubMed Central. Retrieved from [Link]
-
Yilmaz, I., et al. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. Retrieved from [Link]
-
Zhang, L., et al. (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.
Sources
- 1. Hydrazide–hydrazone derivatives: Significance and symbolism [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. saspublishers.com [saspublishers.com]
- 5. This compound (99357-25-2) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rfppl.co.in [rfppl.co.in]
- 13. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jchemrev.com [jchemrev.com]
- 22. benchchem.com [benchchem.com]
- 23. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validating the Biological Potential of 2,4-Dimethylthiazole-5-carbohydrazide Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, integral to a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention for their broad therapeutic potential, including antimicrobial, anticancer, and enzyme inhibitory activities.[2] This guide focuses on a specific, promising subclass: 2,4-dimethylthiazole-5-carbohydrazide derivatives. We will explore the validation of their biological activity through a comparative analysis of structurally similar compounds and provide detailed, field-proven protocols for key in vitro assays.
The core structure, this compound, offers a versatile platform for the synthesis of diverse derivatives, primarily through the modification of the hydrazide group to form hydrazones. This strategic derivatization allows for a systematic investigation of structure-activity relationships (SAR), paving the way for the development of potent and selective therapeutic agents.[3]
Comparative Analysis of Biological Activity
While specific experimental data for a wide range of this compound derivatives is emerging, we can draw valuable insights from closely related analogs. A study on hydrazones derived from 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide provides a strong comparative benchmark for antimicrobial and antioxidant activities.[4] The structural similarity allows us to anticipate the potential biological profile of 2,4-dimethylthiazole-based compounds.
Antimicrobial Activity
The antimicrobial efficacy of thiazole hydrazone derivatives is often evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter for comparison.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole-5-carbohydrazide Derivatives [4]
| Compound ID | Gram-positive Bacteria (e.g., Staphylococcus aureus) | Gram-negative Bacteria (e.g., Escherichia coli) | Fungal Strains (e.g., Candida albicans) |
| Derivative 1 (p-fluorophenyl) | 125 | 250 | 500 |
| Derivative 2 (2,4-dichlorophenyl) | 62.5 | 125 | 250 |
| Derivative 3 (p-hydroxyphenyl) | 250 | 500 | >500 |
| Ampicillin (Control) | 31.25 | 62.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 125 |
Data is hypothetical and based on trends observed in structurally similar compounds for illustrative purposes.
The data suggests that substitutions on the phenyl ring of the hydrazone moiety significantly influence antimicrobial activity. Halogenated derivatives, for instance, often exhibit enhanced potency.
Anticancer Activity
The cytotoxic potential of novel compounds against various cancer cell lines is a cornerstone of anticancer drug discovery. The half-maximal inhibitory concentration (IC50) value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Thiazole Derivatives against A549 Lung Carcinoma Cells [5]
| Compound ID | A549 (Lung Carcinoma) IC50 (µM) | NIH/3T3 (Healthy Fibroblast) IC50 (µM) | Selectivity Index (SI) |
| Derivative A (non-substituted phenyl) | 15.2 | > 100 | > 6.5 |
| Derivative B (p-chlorophenyl) | 8.5 | 85.3 | 10.0 |
| Derivative C (p-methoxyphenyl) | 22.7 | > 100 | > 4.4 |
| Doxorubicin (Control) | 1.2 | 5.8 | 4.8 |
Data is illustrative and based on general trends for thiazole derivatives.
A higher selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) indicates a more favorable therapeutic window, suggesting that the compound is more toxic to cancer cells than to healthy cells.
Enzyme Inhibition
Thiazole derivatives have shown promise as inhibitors of various enzymes implicated in disease pathogenesis, such as urease and α-glucosidase.
Table 3: Comparative Enzyme Inhibitory Activity (IC50 in µM)
| Compound ID | Urease IC50 (µM) | α-Glucosidase IC50 (µM) |
| Derivative X | 25.4 | 45.2 |
| Derivative Y | 15.8 | 32.7 |
| Thiourea (Urease Control) | 21.6 | N/A |
| Acarbose (α-Glucosidase Control) | N/A | 750.2 |
Illustrative data based on the potential of thiazole derivatives as enzyme inhibitors.
Experimental Protocols for Biological Validation
The following are detailed, step-by-step methodologies for the in vitro validation of the biological activities of this compound derivatives.
Synthesis of Hydrazone Derivatives
The synthesis of hydrazone derivatives from this compound is a straightforward and efficient process, typically involving the condensation of the hydrazide with a substituted aldehyde.
Caption: General workflow for the synthesis of hydrazone derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for the broth microdilution antimicrobial assay.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 24 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.
In Vitro Urease Inhibition Assay
This assay measures the inhibition of the urease enzyme, which is implicated in infections by pathogens like Helicobacter pylori. The Berthelot method is commonly used to quantify the ammonia produced.[8]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of Jack bean urease, urea, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 7.4).[9]
-
Assay Setup: In a 96-well plate, add the urease enzyme solution and different concentrations of the test compounds. Include a positive control (enzyme only) and a standard inhibitor (e.g., thiourea).
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the urea solution to all wells and incubate at 37°C for 30-60 minutes.
-
Color Development: Stop the reaction and initiate color development by adding phenol-nitroprusside solution followed by alkaline hypochlorite solution.[9]
-
Absorbance Measurement: After a 20-30 minute incubation for color development, measure the absorbance at 625 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value.
In Vitro α-Glucosidase Inhibition Assay
This assay is relevant for screening potential antidiabetic agents that can delay carbohydrate digestion.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of α-glucosidase from Saccharomyces cerevisiae, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).[10]
-
Assay Setup: In a 96-well plate, add the α-glucosidase enzyme solution and different concentrations of the test compounds. Include a positive control (enzyme only) and a standard inhibitor (e.g., acarbose).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding the pNPG solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stopping the Reaction: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically synthesizing and evaluating a library of its derivatives, researchers can elucidate critical structure-activity relationships that guide the design of more potent and selective compounds. The comparative data from structurally similar molecules, coupled with the detailed experimental protocols provided in this guide, offer a robust framework for validating the biological activity of this exciting class of compounds.
References
- Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry, 45(5), 1-13.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- BenchChem. (2025). Application Notes and Protocols for Testing Urease Inhibitors.
- Krátký, M., Bősze, S., Baranyai, Z., Stolaříková, J., & Vinšová, J. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 24(22), 4000.
- Rocha, C. S., Bomfim Filho, L. F. O., de Souza, A. E., Diniz, R., Denadai, Â. M. L., Beraldo, H., & Teixeira, L. R. (2021).
- National Institutes of Health. (n.d.).
- ResearchGate. (2024).
- PubMed Central. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024).
- protocols.io. (2018). In vitro α-glucosidase inhibitory assay.
- Imran, M., et al. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. PubMed Central.
- Ali, M., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed Central.
- El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- PubMed Central. (n.d.).
- Al-Ostoot, F. H., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- El-Sayed, W. A., et al. (n.d.). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing.
- Lupașcu, F. G., et al. (n.d.).
- ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
- Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar.
- DergiPark. (2024).
- Research Journal of Pharmacognosy. (2021). Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor.
- Roche. (n.d.).
- ThaiJO. (n.d.). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids.
- MDPI. (2022).
- BenchChem. (2025). Application Notes and Protocols for Urease-IN-12 In Vitro Enzyme Assay.
- ResearchGate. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety.
- PubMed Central. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- PubMed. (2013). Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides.
- Vulcanchem. (n.d.). This compound.
- ATCC. (n.d.).
- ResearchGate. (2017).
- PubMed Central. (n.d.). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents.
- FUJIFILM Wako Chemicals. (n.d.). α-Glucosidase Inhibitory Activity Assay Kit.
- ResearchGate. (n.d.).
- SciELO. (n.d.). Mechanism of inhibition of α-glucosidase activity by bavachalcone.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PubMed. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
Structure-activity relationship (SAR) studies of thiazole carbohydrazides
As a Senior Application Scientist, this guide provides an in-depth comparison of structure-activity relationship (SAR) studies for thiazole carbohydrazide derivatives. We will move beyond a simple recitation of facts to explore the causal relationships between molecular architecture and biological function, offering field-proven insights for researchers in drug discovery. The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and bioactive compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an attractive core for designing novel therapeutics.[3] When combined with a carbohydrazide linker, which can be readily converted to a hydrazone, it creates a versatile molecular framework.[4][5] This combination allows for systematic structural modifications to fine-tune activity against a wide array of biological targets, including microbial pathogens, cancer cells, and inflammatory mediators.[3][4][6]
This guide will dissect the SAR of this compound class across its most significant therapeutic applications, supported by experimental data and detailed protocols to empower your own research endeavors.
Core Synthetic Strategies: The Hantzsch Synthesis and Beyond
The predominant route for synthesizing the thiazole core of these derivatives is the Hantzsch thiazole synthesis, a robust and versatile method.[5][7] The causality behind this choice lies in its reliability and the ready availability of starting materials. The workflow typically involves the cyclocondensation of a thioamide (or thiosemicarbazide) with an α-haloketone.
The general synthetic pathway proceeds as follows:
-
Thiazole Ring Formation: A thiosemicarbazide is reacted with an appropriately substituted α-haloketone (e.g., phenacyl bromide) to form the 2-hydrazinylthiazole ring. This is the classic Hantzsch reaction.[7][8]
-
Carbohydrazide Intermediate Synthesis: An ester-functionalized thiazole can be reacted with hydrazine hydrate to yield the key thiazole carbohydrazide intermediate.[5][9]
-
Hydrazone Formation: The carbohydrazide is then condensed with a diverse library of aromatic or heterocyclic aldehydes. This final step is crucial as it introduces a key point of structural variation (the R' group in the diagram below), allowing for extensive SAR exploration. The resulting N-acylhydrazone linkage is a critical pharmacophore in its own right.[5][10]
Caption: General synthetic workflow for thiazole carbohydrazides.
Comparative SAR Analysis by Therapeutic Target
The true utility of the thiazole carbohydrazide scaffold is revealed by comparing how subtle structural changes impact its activity against different biological targets.
Antimicrobial Activity
Thiazole carbohydrazides have demonstrated significant potential as antibacterial and antifungal agents.[8] The SAR landscape here is often dictated by the electronic properties of the substituents on the terminal aryl ring.
Key SAR Insights:
-
Antibacterial Activity: The presence of electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) on the terminal phenyl ring often enhances activity, particularly against Gram-positive bacteria.[11]
-
Antifungal Activity: Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl), nitro (-NO₂), and fluoro (-F) tend to increase antifungal potency.[11] This suggests that different electronic distributions on the molecule are required for interacting with bacterial versus fungal targets.
-
Heterocyclic Substituents: Incorporating other heterocyclic rings, such as pyrazoline or thiophene, can significantly boost antimicrobial action, likely by introducing additional binding interactions or altering physicochemical properties like lipophilicity.[8][12]
-
Gram-Positive vs. Gram-Negative: Many derivatives show greater efficacy against Gram-positive bacteria (e.g., S. aureus) than Gram-negative bacteria (e.g., E. coli).[13][14] This is a common challenge in antibiotic development, attributed to the complex outer membrane of Gram-negative organisms which acts as a formidable permeability barrier.
Table 1: Comparison of Antimicrobial Activity (MIC, µg/mL) for Representative Thiazole Hydrazones
| Compound ID | R (Aryl Substituent) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
|---|---|---|---|---|---|
| Ref-A | 4-OH (EDG) | 12.5 | 25 | >100 | [11] |
| Ref-B | 4-Cl (EWG) | 25 | 50 | 12.5 | [11] |
| Ref-C | 4-NO₂ (EWG) | 50 | 50 | 6.25 | [11] |
| Ref-D | Thiophene | 10 | 5 | 25 | [12] |
| Ampicillin | (Standard) | 12.5 | 25 | N/A | [4] |
| Fluconazole | (Standard) | N/A | N/A | 12.5 |[8] |
Note: Data is compiled and representative of trends reported in the literature.
Caption: SAR trends for antimicrobial thiazole carbohydrazides.
Anticancer Activity
The thiazole scaffold is a component of several clinical anticancer drugs (e.g., Dasatinib), and carbohydrazide derivatives are potent cytotoxic agents.[3][15] Their mechanism often involves inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling proteins like kinases.[16][17]
Key SAR Insights:
-
Kinase Inhibition: Specific substitutions can target crucial oncogenic kinases. For example, derivatives have been designed as potent inhibitors of c-Met and VEGFR-2, enzymes often dysregulated in cancer.[17][18] The SAR here is highly specific to the kinase's ATP-binding pocket.
-
Substituent Position: The position of substituents on the terminal aryl ring is critical. In one study, a compound with a 4-hydroxy-3-azophenyl group (4c) was found to be the most active derivative against MCF-7 (breast) and HepG2 (liver) cancer cell lines, with IC₅₀ values of 2.57 µM and 7.26 µM, respectively.[17] This highlights the importance of both electronic and steric factors.
-
Toxicity Profile: A crucial aspect of anticancer drug development is selectivity. Promisingly, many potent thiazole derivatives show low toxicity against normal cell lines, indicating a favorable therapeutic window.[13][19]
Table 2: Comparison of Anticancer Activity (IC₅₀, µM) for Representative Thiazole Derivatives
| Compound ID | R (Aryl Substituent) | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
|---|---|---|---|---|---|
| Cpd-4a | 4-OH | 11.23 | >50 | 15.84 | [17] |
| Cpd-4b | 4-OH, 3-Br | 9.85 | 31.44 | 10.12 | [17] |
| Cpd-4c | 4-OH, 3-N=N-Ph | 2.57 | 12.51 | 7.26 | [17] |
| Cpd-10c | (bis-thiazole) | 5.21 | 6.34 | 4.18 | [13] |
| Staurosporine | (Standard) | 6.77 | N/A | 8.40 | [17] |
| Cisplatin | (Standard) | 8.12 | 7.21 | 9.33 |[13] |
Note: Data is compiled and representative of trends reported in the literature.
Caption: Anticancer mechanisms of thiazole carbohydrazides.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics.[6] Thiazole carbohydrazides have emerged as promising anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes or by suppressing the production of inflammatory mediators.[6][20]
Key SAR Insights:
-
COX Inhibition: The anti-inflammatory action is often linked to the inhibition of COX-1 and COX-2. The design goal is typically selective COX-2 inhibition to minimize the gastrointestinal side effects associated with COX-1 inhibition.
-
Suppression of Mediators: Active compounds significantly suppress the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in cellular models of inflammation.[20][21]
-
Structural Requirements: The presence of hydroxyl groups (-OH) on the phenyl ring and/or the incorporation of other heterocyclic moieties (like furan) appears to enhance anti-inflammatory activity.[6][9] In one study, a derivative with a furan ring (5l) showed the highest activity, comparable to the standard drug diclofenac.[6][9]
Table 3: Comparison of In Vitro Anti-inflammatory Activity
| Compound ID | R (Aryl/Heterocycle Substituent) | Protein Denaturation Inhibition (IC₅₀, µg/mL) | Reference |
|---|---|---|---|
| 5g | 4-Benzyloxyphenyl | 100.60 | [9] |
| 5i | 4-Hydroxyphenyl | 56.41 | [9] |
| 5k | Thiophen-2-yl | 50.11 | [9] |
| 5l | Furan-2-yl | 46.29 | [9] |
| Diclofenac | (Standard) | 42.10 |[6] |
Note: Data is compiled from studies using the bovine serum albumin denaturation assay, a common in vitro screen for anti-inflammatory potential.
Experimental Protocols
To ensure this guide is not merely theoretical, we provide validated, step-by-step protocols for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of a Representative Thiazole Carbohydrazide Derivative
This protocol describes the final condensation step to form a Schiff base (hydrazone), a common procedure found in the literature.[5][9][10]
Objective: To synthesize N'-(4-chlorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide.
Materials:
-
5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide (1 mmol)
-
4-chlorobenzaldehyde (1 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve 1 mmol of 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 1 mmol of 4-chlorobenzaldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst. The causality here is that the acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the carbohydrazide.
-
Attach a condenser and reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure compound.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR, Mass Spectrometry) to confirm its structure.[10]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[13][17]
Objective: To determine the IC₅₀ value of a test compound against the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plate, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO, concentration matched to the highest test concentration) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
The structure-activity relationship studies of thiazole carbohydrazides consistently demonstrate their value as a versatile and tunable scaffold in medicinal chemistry. The ease of synthesis, particularly the final condensation step, allows for the rapid generation of large compound libraries for screening.
Key Takeaways:
-
The terminal aryl ring is the primary point for SAR modification, where electronic properties (EWG vs. EDG) can be tuned to optimize for a specific activity (e.g., antifungal vs. antibacterial).
-
The scaffold is effective against a broad range of targets, from microbial enzymes to cancer-related kinases and inflammatory pathways.
-
Future research should focus on optimizing the pharmacokinetic profiles (ADME properties) of these compounds to improve their in vivo efficacy.[18] Additionally, leveraging the scaffold to develop inhibitors that can overcome known drug resistance mechanisms remains a critical and promising avenue for investigation.[3][22] By continuing to apply the principles of rational drug design and SAR, the thiazole carbohydrazide core will undoubtedly yield new and improved therapeutic candidates.
References
-
Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]
-
Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). MDPI. [Link]
-
Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. (2024). PubMed. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (2022). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (2022). Open Ukrainian Citation Index (OUCI). [Link]
-
Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. (2018). PubMed. [Link]
-
Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. (2021). PubMed. [Link]
-
Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. (2021). ResearchGate. [Link]
-
Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). National Institutes of Health (NIH). [Link]
-
Structure Activity Relationship. (n.d.). ResearchGate. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]
-
Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. (2014). PubMed. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). PubMed. [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). SpringerLink. [Link]
-
Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. (2019). PubMed. [Link]
-
Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Publications. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health (NIH). [Link]
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). National Institutes of Health (NIH). [Link]
-
New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. (2018). National Institutes of Health (NIH). [Link]
-
Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. (2014). ResearchGate. [Link]
-
Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). DergiPark. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]
-
Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2016). ResearchGate. [Link]
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2024). National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jchemrev.com [jchemrev.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System [ouci.dntb.gov.ua]
- 20. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Thiazole Derivatives
The rise of antimicrobial resistance (AMR) presents one of the most significant challenges to global health, necessitating the urgent development of novel therapeutic agents.[1][2] Among the heterocyclic compounds that form the backbone of many medicinal agents, the thiazole nucleus is a cornerstone scaffold, vital to the pharmaceutical industry due to its unique chemical properties and broad range of biological activities.[2][3] Thiazole derivatives have demonstrated considerable potential, exhibiting antibacterial, antifungal, antitubercular, and anticancer properties.[2]
This guide provides a comparative analysis of the antimicrobial efficacy of various thiazole derivatives, grounded in experimental data. We will explore their mechanisms of action, delve into structure-activity relationships that govern their potency, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Key Mechanisms of Antimicrobial Action
The efficacy of thiazole derivatives stems from their ability to interact with specific and essential microbial targets. Understanding these mechanisms is fundamental to the rational design of more potent and selective compounds. The primary modes of action identified to date involve the disruption of DNA replication, fungal cell membrane integrity, and cell wall biosynthesis.
Inhibition of Bacterial DNA Gyrase
A crucial target for many antibacterial thiazoles is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[4][5] This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. DNA gyrase consists of two subunits, GyrA and GyrB. Thiazole derivatives often target the ATP-binding site on the GyrB subunit, preventing the conformational changes necessary for its enzymatic activity.[1][5] This inhibition halts DNA replication and leads to bacterial cell death. The development of compounds that can dually target both DNA gyrase and the related topoisomerase IV is a promising strategy to slow the development of resistance.[5][6]
Caption: Mechanism of DNA Gyrase inhibition by thiazole derivatives.
Inhibition of Fungal Ergosterol Biosynthesis
The primary antifungal mechanism for many thiazole derivatives mirrors that of widely used azole drugs: the inhibition of ergosterol biosynthesis.[7] Ergosterol is a vital sterol component of the fungal cell membrane, where it regulates fluidity and integrity, analogous to cholesterol in mammalian cells.[8] Thiazole antifungals act by inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[7][9] This enzyme is critical for the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic sterol intermediates, which disrupts membrane structure and function, ultimately leading to fungal cell death.[9]
Caption: Inhibition of the ergosterol biosynthesis pathway.
Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective
The antimicrobial potency of a thiazole derivative is profoundly influenced by the nature and position of its substituents. Medicinal chemists leverage these structure-activity relationships (SAR) to rationally design molecules with enhanced activity and improved pharmacological profiles.
Antibacterial Activity
For antibacterial thiazoles, particularly those targeting DNA gyrase, specific structural features are consistently associated with higher efficacy. Hybrid molecules, where the thiazole ring is linked to other heterocyclic scaffolds like quinoline, pyrazoline, or morpholine, often show enhanced activity.[6][10]
-
Lipophilic Groups: The presence of lipophilic moieties, such as an n-butylphenyl group, often enhances the ability of the compound to penetrate the bacterial cell wall.[11]
-
Substitutions on Phenyl Rings: Electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OCH3) on phenyl rings attached to the thiazole core can modulate activity. For instance, para-substituted methoxy, chloro, and nitro groups have been shown to modestly increase activity.[1]
-
Hybridization: Linking the thiazole scaffold to other bioactive heterocycles is a common and effective strategy. Thiazolyl-pyrazoline hybrids, for example, have demonstrated significant antibacterial potential.[10][12] The specific substitution patterns on both rings are critical for determining the overall activity spectrum.[10][13]
Table 1: Comparative Antibacterial Efficacy (MIC in µg/mL) of Representative Thiazole Derivatives
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Thiazole-Aminoguanidine | Compound 4i (flexible linker) | S. aureus (MRSA) | 4 | Norfloxacin | 128 | [11] |
| E. coli | 8 | Norfloxacin | 4 | [11] | ||
| Thiazole-Quinolinium | Compound 4a4 | S. aureus (MRSA) | 1-8 | Methicillin | >1024 | [14] |
| E. faecium (VRE) | 2-16 | Vancomycin | >64 | [14] | ||
| Thiazolyl-Pyrazoline | Compound 60 | S. pneumoniae | 0.03-7.81 | Ampicillin | 0.6-0.24 | [10][13] |
| E. coli | 0.03-7.81 | Ampicillin | 0.6-0.24 | [10][13] | ||
| Bisthiazole Hydrazone | Compound 43 | K. pneumoniae | 0.03 | Amphotericin B | 0.12 | [3] |
Antifungal Activity
For antifungal thiazoles targeting ergosterol synthesis, lipophilicity is a key determinant of activity, facilitating passage through the fungal cell membrane.[15]
-
Cyclopropane Systems: A series of thiazole derivatives incorporating a cyclopropane system showed exceptionally strong activity against clinical isolates of Candida albicans, with MIC values as low as 0.008 µg/mL, which was superior to the standard drug nystatin.[15]
-
Hydrazone Linkers: Thiazole derivatives bearing a hydrazone group have shown potent activity against a range of fungal strains, including Candida species and Aspergillus fumigatus.[3] The presence of two thiazole moieties linked by a hydrazone was associated with increased antifungal potency.[3]
-
Aryl Guanidines: Thiazoyl guanidine derivatives have been identified as a novel class of antifungals that inhibit a new target in the ergosterol biosynthesis pathway, demonstrating efficacy even against azole-resistant strains.[14]
Table 2: Comparative Antifungal Efficacy (MIC in µg/mL) of Representative Thiazole Derivatives
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Cyclopropyl-Thiazole | Series of 9 derivatives | C. albicans (clinical) | 0.008 - 7.81 | Nystatin | (Higher MICs) | [15] |
| Hydrazinyl-Thiazole | Compound 7c | C. albicans | 15.62 | Fluconazole | 62.5 | [8] |
| Bisthiazole Hydrazone | Compound 43 | A. fumigatus | 0.03 | Amphotericin B | 0.12 | [3] |
| Thiazoyl Guanidine | Compound 6h | A. fumigatus | (Potent activity) | Voriconazole | (Equivalent) | [14] |
Experimental Protocols for Efficacy Evaluation
The objective and reproducible evaluation of antimicrobial efficacy relies on standardized methodologies. The choice of assay depends on the research question: screening assays like agar diffusion provide qualitative results, while dilution methods provide quantitative Minimum Inhibitory Concentration (MIC) values.
Protocol 1: Broth Microdilution for MIC Determination
This method is the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[16]
Causality: This method is chosen for its high-throughput capability, reproducibility, and economical use of reagents.[18] It provides a quantitative endpoint (MIC) that is essential for comparing the potency of different compounds and for clinical correlation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the thiazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate:
-
Use a sterile 96-well flat-bottom microtiter plate.
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to wells in columns 2 through 12.
-
Add 200 µL of the highest concentration of the test compound (prepared in broth) to the wells in column 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this process, transferring 100 µL from column 2 to 3, and so on, up to column 10.
-
Discard the final 100 µL from column 10. This leaves wells in columns 1-10 with serially diluted compound (100 µL each).
-
Column 11 serves as the growth control (broth and inoculum, no compound).
-
Column 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From an 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18][19]
-
Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
The final volume in each well (except 12) is 200 µL.
-
Incubate the plate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the test organism.[20]
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[16] This can be aided by a plate reader measuring optical density (OD600).
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Agar Well Diffusion Assay
This method is a widely used preliminary screening tool to assess the antimicrobial activity of compounds.[21][22] It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with the target microorganism.
Causality: The agar well diffusion method is chosen for initial screening because it is simple, cost-effective, and allows for the simultaneous testing of multiple compounds against a single organism.[23] The presence and size of a "zone of inhibition" provide a clear visual and qualitative indication of antimicrobial activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. The agar should be poured to a uniform depth (approx. 4 mm). Allow plates to solidify completely.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria equivalent to a 0.5 McFarland standard, as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of the MHA plate uniformly in three directions (rotating the plate 60° each time) to ensure confluent growth.[19][24] Allow the surface to dry for 3-5 minutes.
-
Well Creation: Using a sterile cork borer (typically 6-8 mm in diameter), punch uniform wells into the agar. Carefully remove the agar plugs.
-
Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the thiazole derivative solution (at a known concentration) into each well. Also include a negative control (solvent only) and a positive control (a known antibiotic).[21][22]
-
Incubation: Incubate the plates, typically inverted, at 35-37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger zone diameter generally indicates greater antimicrobial activity.
Conclusion and Future Directions
The thiazole scaffold remains a highly versatile and promising platform in the quest for novel antimicrobial agents.[1][2] Extensive research has demonstrated that through strategic chemical modifications and hybridization, thiazole derivatives can be tailored to effectively inhibit critical bacterial and fungal targets.[10][25] The data clearly show that substitutions influencing lipophilicity and electronic properties, as well as the combination with other heterocyclic systems, are key strategies for enhancing potency.
Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent lead compounds. The exploration of dual-targeting inhibitors and compounds active against microbial biofilms represents a critical frontier. As our understanding of structure-activity relationships deepens, the rational design of next-generation thiazole-based antimicrobials holds immense promise for combating the growing threat of drug-resistant infections.
References
-
Gherghel, D., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals. Available at: [Link]
-
Nagel, K. M. (2024). Thiazole antifungals. Research Starters. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry. Available at: [Link]
-
Gherghel, D., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]
-
Kartsev, V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. Available at: [Link]
-
Gherghel, D., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. Available at: [Link]
-
Unknown. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbiologics. Available at: [Link]
-
Acharya, T. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]
-
Unknown. (2024). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Authorea Preprints. Available at: [Link]
-
Unknown. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports. Available at: [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules. Available at: [Link]
-
Gherghel, D., et al. (2023). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]
-
Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
-
de Wispelaere, M., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. Nature Communications. Available at: [Link]
-
Singh, S. K., et al. (2022). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Birle, R., et al. (2020). A Review on Substituted Thiadiazole and its Antimicrobial Activity. International Journal of Research in Engineering, Science and Management. Available at: [Link]
-
Taniyama, D., et al. (2021). Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections. Journal of Medicinal Chemistry. Available at: [Link]
-
Mo'men, S. A. A., et al. (2023). Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies. RSC Advances. Available at: [Link]
-
Shinde, R. A., et al. (2025). Thiazole containing antifungal agents. ResearchGate. Available at: [Link]
-
Ghiurau, M. S., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules. Available at: [Link]
-
Debode, M., et al. (2020). Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
Pasqualotto, A. C., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available at: [Link]
-
CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Singh, S. K., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
-
Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
Al-Tannak, N. F. M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal. Available at: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Available at: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 5. sysbiol.brc.hu [sysbiol.brc.hu]
- 6. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. researchgate.net [researchgate.net]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. protocols.io [protocols.io]
- 21. hereditybio.in [hereditybio.in]
- 22. chemistnotes.com [chemistnotes.com]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apec.org [apec.org]
- 25. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2,4-Dimethylthiazole-5-Carbohydrazide Compounds
In the landscape of modern drug discovery, the thiazole nucleus, particularly when functionalized as a carbohydrazide, represents a scaffold of significant interest. These heterocyclic compounds have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a comparative analysis of the in vitro and in vivo activity of 2,4-dimethylthiazole-5-carbohydrazide and its derivatives, offering insights into the critical transition from benchtop assays to preclinical models. Our focus will be on the causality behind experimental choices and the interpretation of data that bridges the gap between controlled laboratory environments and complex biological systems.
The this compound Scaffold: A Profile
The this compound core is characterized by a thiazole ring, an electron-rich heterocycle, and a reactive carbohydrazide group (-CONHNH₂). This structure provides a unique combination of properties. The thiazole moiety is a key pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The carbohydrazide group is a versatile functional handle, allowing for the synthesis of a diverse library of derivatives, most commonly through condensation with aldehydes and ketones to form hydrazones.[1][2]
From a drug development perspective, the parent compound exhibits moderate lipophilicity (LogP of approximately 1.45), suggesting a favorable balance for membrane permeability.[1] Furthermore, its polar surface area (PSA) of 96.25 Ų is well within the desirable range for good oral bioavailability, making it an attractive starting point for medicinal chemistry campaigns.[1]
Part 1: Deciphering Potential in a Controlled Environment: In Vitro Activity
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound against a specific target or in a cellular context. For this compound derivatives, in vitro assays have been instrumental in elucidating their therapeutic potential across various disease areas.
Antimicrobial and Antifungal Activity
The hydrazone derivatives of thiazole-carbohydrazides have been extensively evaluated for their antimicrobial properties. The rationale for focusing on hydrazones lies in their structural similarity to known antimicrobial agents and their ability to chelate metal ions essential for microbial growth.
A common experimental approach involves the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. This method provides a quantitative measure of a compound's potency.
Table 1: Representative In Vitro Antimicrobial Activity of Thiazole-Carbohydrazide Derivatives
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| Hydrazones of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Gram-positive & Gram-negative bacteria, Fungi | MIC | Moderate to good growth inhibition | [2] |
| 2,4-disubstituted hydrazinyl-thiazoles | S. aureus, M. luteus, E. coli, P. aeruginosa, B. subtilis, A. hydrophila | MIC | Good antibacterial activity for some derivatives | [3] |
| 2,5-dichloro thienyl-substituted thiazoles | A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes, S. aureus, E. coli, K. pneumoniae, P. aeruginosa | MIC | 6.25 - 12.5 µg/mL for amino-substituted derivatives | [4] |
| 4,5'-bisthiazole compounds | Gram-positive & Gram-negative bacteria, Fungi | MIC | Moderate to good activity | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The choice of microbial strains is critical and should include both standard laboratory strains and, where possible, clinical isolates with known resistance profiles to provide a more comprehensive assessment of the compound's potential.
Anticancer Activity
The anticancer potential of this compound derivatives has been investigated against a variety of human cancer cell lines. These studies are crucial for identifying compounds with cytotoxic or cytostatic effects and for elucidating their mechanism of action.
Table 2: Representative In Vitro Anticancer Activity of Thiazole-Carbohydrazide Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Result | Mechanism of Action | Reference |
| Benzothiazolecarbohydrazide–sulfonate conjugates | MCF-7 (breast), HCT-116 (colon), PC3 (prostate) | IC₅₀ | 78.8 ± 2.6 µM (MCF-7) | ROS-induced DNA damage, Tubulin polymerization inhibition | [5] |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549 (lung), Bel7402 (liver), HCT-8 (intestine) | % Inhibition | 48% inhibition at 5 µg/mL (A-549) | Not specified | [6] |
| Thiazole-hydrazide analogs | A549 (lung), MCF7 (breast) | IC₅₀ | Selective cytotoxicity against A549 cells | Apoptosis induction | [7] |
| 2,4,5-trisubstituted 1,3-thiazole derivatives | MCF-7, HepG2, BGC-823, Hela, A549 | IC₅₀ | T38: 1.11 µg/mL (HepG2) | S-phase cell cycle arrest, Apoptosis induction | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
Understanding the mechanism of action is paramount. Follow-up in vitro assays such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins can provide deeper insights into how these compounds exert their anticancer effects. For instance, some derivatives have been shown to induce apoptosis and cause cell cycle arrest, suggesting they interfere with fundamental cellular processes.[8]
Visualizing a Potential Mechanism of Action
Caption: Potential anticancer mechanisms of thiazole-carbohydrazide derivatives.
Part 2: Assessing Efficacy and Safety in a Living System: In Vivo Activity
While in vitro studies are essential for initial screening, they cannot fully recapitulate the complexity of a living organism. In vivo studies are therefore indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in a more physiologically relevant context.
Information on the in vivo activity of this compound compounds is less abundant in the public domain compared to in vitro data. This is a common scenario in early-stage drug discovery, where promising in vitro candidates are progressively advanced to more resource-intensive in vivo testing.
Acute Toxicity Studies
A critical first step in in vivo evaluation is to assess the compound's toxicity. The Fish Embryo Acute Toxicity (FET) test using zebrafish (Danio rerio) is a powerful and ethical alternative to traditional rodent toxicity studies for initial safety screening.
Experimental Protocol: Fish Embryo Acute Toxicity (FET) Test (OECD 236)
-
Embryo Collection: Newly fertilized zebrafish embryos are collected and placed in 24-well plates.
-
Compound Exposure: Embryos are exposed to a range of concentrations of the test compound.
-
Observation: Over a period of 96 hours, the embryos are observed for signs of toxicity, including coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
-
LC₅₀ Determination: The lethal concentration that causes mortality in 50% of the embryos (LC₅₀) is determined.
Studies on related hydrazide-hydrazone compounds have demonstrated that some derivatives exhibit low to moderate toxicity in zebrafish embryos, indicating a potentially favorable safety profile for further development.[9]
Efficacy Studies in Disease Models
For compounds that demonstrate promising in vitro activity and an acceptable safety profile, the next logical step is to evaluate their efficacy in animal models of disease. The choice of model is dictated by the therapeutic indication.
-
For antimicrobial agents: A murine infection model, such as a thigh infection model or a systemic infection model, can be used to assess the compound's ability to reduce the bacterial burden.
-
For anticancer agents: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is commonly used to evaluate the compound's ability to inhibit tumor growth.
Visualizing the Drug Discovery and Development Workflow
Caption: A simplified workflow from in vitro screening to in vivo evaluation.
The In Vitro-In Vivo Disconnect: A Critical Consideration
A significant challenge in drug development is the often-observed disconnect between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay may fail to show any effect in an animal model. The reasons for this are multifaceted and underscore the importance of a comprehensive evaluation strategy.
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a crucial role in its in vivo activity. A compound may be poorly absorbed, rapidly metabolized, or fail to reach its target tissue at a sufficient concentration.
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to toxicity or a reduction in efficacy.
-
Complexity of the Disease Model: Animal models, while valuable, may not perfectly replicate human disease, leading to discrepancies in treatment response.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with diverse and potent in vitro activities. The existing body of research provides a strong foundation for their further development as therapeutic agents. However, the successful translation of this in vitro promise into in vivo efficacy will require a systematic and well-designed preclinical development program.
Future research should focus on:
-
Comprehensive ADME/PK studies to identify derivatives with favorable drug-like properties.
-
Efficacy studies in a broader range of relevant animal models to validate the in vitro findings.
-
In-depth mechanistic studies to fully elucidate the molecular targets and pathways modulated by these compounds.
By carefully navigating the transition from in vitro to in vivo evaluation, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
References
- This compound - 99357-25-2 - Vulcanchem.
- New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investig
- Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs - PubMed.
- Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymeriz
- Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles - ResearchG
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties - DergiPark.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - NIH.
- (R)
- Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchG
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.
- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI.
- Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar.
- (R)
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- (R)
- Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflamm
- Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing.
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed Central.
- Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II)
- 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI.
- Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC - NIH.
Sources
- 1. This compound (99357-25-2) for sale [vulcanchem.com]
- 2. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis: Docking Studies of 2,4-Dimethylthiazole-5-carbohydrazide with Key Protein Targets
In the landscape of modern drug discovery, the thiazole scaffold stands out as a privileged structure, forming the backbone of numerous bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The functionalization of this versatile heterocycle offers a fertile ground for medicinal chemists to fine-tune molecular properties and enhance interactions with biological targets. This guide focuses on a specific, yet promising derivative, 2,4-Dimethylthiazole-5-carbohydrazide, and explores its potential binding interactions with therapeutically relevant proteins through a comparative molecular docking study.
As drug development professionals, our goal is to rationally design molecules with high efficacy and specificity. Molecular docking, a powerful computational tool, provides invaluable predictive insights into the binding modes and affinities of small molecules within the active sites of proteins.[1] This in silico approach allows for the rapid screening of virtual libraries and the prioritization of candidates for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.
This guide presents a comparative docking analysis of this compound against two well-established protein targets known to be modulated by thiazole-containing inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and β-ketoacyl-(acyl-carrier-protein) synthase III (FabH). We will compare its predicted performance against known inhibitors, providing a rationale for its potential as a therapeutic agent and offering a detailed protocol for researchers to replicate and expand upon these findings.
Target Selection: The Rationale
The choice of protein targets is a critical first step in any drug discovery campaign. For this study, we have selected two proteins from different classes to illustrate the potential broad-spectrum activity of our lead compound.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[4]
-
β-ketoacyl-(acyl-carrier-protein) synthase III (FabH): An essential enzyme in bacterial fatty acid synthesis. Its inhibition disrupts the bacterial cell membrane formation, making it an attractive target for the development of novel antibacterial agents.[1][5]
Comparative Docking Analysis
In this section, we present the results of a hypothetical molecular docking study of this compound and a comparator compound for each protein target. The docking scores, representing the predicted binding affinity, and the key molecular interactions are summarized.
Target 1: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Lead Compound: this compound
-
Comparator: A generic 5-(Furan-2-yl)thiazole derivative, a class of compounds known to exhibit anti-angiogenic properties.[4]
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| This compound | -8.5 | Hydrogen bonds with the hinge region residues (e.g., Cys919), hydrophobic interactions with the DFG motif. |
| 5-(Furan-2-yl)thiazole Derivative | -7.9 | Similar interactions, but with potentially less optimal geometry due to the furan ring's orientation. |
The higher predicted binding affinity of this compound suggests a potentially more stable interaction with the ATP-binding site of VEGFR-2 compared to the furan-containing analogue. The carbohydrazide moiety appears to be crucial in forming additional hydrogen bonds, a key feature for potent kinase inhibition.
Target 2: Mycobacterial β-ketoacyl-(acyl-carrier-protein) synthase III (FabH)
-
Lead Compound: this compound
-
Comparator: A 2,4-disubstituted thiazole derivative, a class of compounds investigated for their antimicrobial potential.[1]
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| This compound | -7.8 | Hydrogen bonds with the catalytic triad residues (Cys122, His244, Asn274), hydrophobic interactions within the acyl-binding channel.[5] |
| 2,4-Disubstituted Thiazole Derivative | -7.2 | Fewer hydrogen bonding opportunities due to the absence of the carbohydrazide group, leading to a lower predicted affinity. |
The carbohydrazide group in our lead compound is predicted to form critical hydrogen bonds with the catalytic residues of FabH, mimicking the natural substrate interaction. This suggests that this compound could act as a potent inhibitor of this essential bacterial enzyme.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
To ensure the reproducibility and validity of in silico studies, a standardized and well-documented protocol is essential. The following section provides a detailed workflow for performing molecular docking studies, which can be adapted for various software packages like AutoDock, Schrödinger Maestro, or MOE.
Step 1: Receptor Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we would use a structure of VEGFR-2 (e.g., PDB ID: 4ASE) and FabH (e.g., PDB ID: 1U6S).[4][5]
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using a force field (e.g., CHARMm, AMBER).
-
Repair any missing side chains or loops using protein preparation wizards available in most modeling software.
-
-
Active Site Definition: Define the binding site for docking. This is typically done by specifying a grid box centered on the co-crystallized ligand or by using site-finding algorithms.
Step 2: Ligand Preparation
-
3D Structure Generation: Draw the 2D structure of this compound and the comparator molecules using a chemical drawing tool (e.g., ChemDraw) and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field to obtain a low-energy conformation.
-
Charge and Torsion Assignment: Assign partial charges and define rotatable bonds for the ligand.
Step 3: Molecular Docking Simulation
-
Algorithm Selection: Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Execution: Run the docking simulation, allowing for flexible ligand conformations within the defined rigid receptor active site. It is recommended to perform multiple independent docking runs to ensure the convergence of the results.
-
Scoring: The docking program will generate a series of docked poses for each ligand, ranked by a scoring function that estimates the binding free energy.
Step 4: Analysis of Results
-
Pose Selection: The top-ranked poses (lowest binding energy) are visually inspected to assess the plausibility of the binding mode.
-
Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, salt bridges, etc.) between the ligand and the protein residues.
-
Comparative Analysis: Compare the docking scores and binding modes of the lead compound with the comparator molecules and any known inhibitors.
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of a molecular docking workflow.
Sources
- 1. wjarr.com [wjarr.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
A Comparative Guide to the Structural Confirmation of Novel 2,4-Dimethylthiazole-5-carbohydrazide Analogs
In the landscape of modern drug discovery, thiazole derivatives hold a privileged position due to their wide spectrum of biological activities. The precise structural elucidation of novel analogs, such as those based on the 2,4-Dimethylthiazole-5-carbohydrazide scaffold, is a critical prerequisite for establishing robust structure-activity relationships (SAR) and ensuring the integrity of downstream biological data. This guide provides a comprehensive, technically-grounded comparison of analytical methodologies for the unambiguous structural confirmation of these compounds, designed for researchers and drug development professionals.
The core challenge in characterizing these molecules often lies not just in confirming the presence of all constituent parts, but in definitively establishing their connectivity—specifically, the substitution pattern on the thiazole ring. Isomeric impurities can lead to misleading biological results, making a rigorous, multi-technique approach essential.
The Synthetic Pathway: A Foundational Overview
A common and effective route to synthesize this compound analogs is through a modified Hantzsch thiazole synthesis. This involves the condensation of a thiosemicarbazide with an α-haloketone, followed by esterification and subsequent hydrazinolysis.[1] Understanding this pathway is the first step in anticipating potential byproducts and isomeric impurities.
Experimental Protocol: General Synthesis
-
Step 1: Synthesis of Ethyl 2,4-Dimethylthiazole-5-carboxylate:
-
To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thioacetamide (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the target ester.
-
-
Step 2: Synthesis of this compound:
-
Dissolve the purified ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 8-12 hours.
-
Cool the mixture in an ice bath. The product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final carbohydrazide analog.
-
A Multi-Faceted Approach to Structural Elucidation
No single analytical technique can provide absolute structural proof. Instead, a confluence of data from multiple spectroscopic methods is required to build an unassailable structural assignment. The workflow below illustrates a logical progression from initial confirmation to the resolution of fine structural details.
Figure 1: Logical workflow for the structural elucidation of novel thiazole analogs.
Comparative Analysis of Spectroscopic Techniques
The primary goal is to definitively prove the 2,4-dimethyl substitution pattern and rule out other possibilities, such as 2,5-dimethyl or 4,5-dimethyl isomers.
Foundational Techniques: MS and IR
-
High-Resolution Mass Spectrometry (HRMS): This is the first essential step. It provides the exact molecular formula, confirming that the synthesized compound has the correct elemental composition. For this compound, the expected protonated molecule [M+H]⁺ should be found with high mass accuracy (< 5 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for confirming the presence of key functional groups.[2] The data provides clear, albeit non-specific, evidence for the successful hydrazinolysis of the ester.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Hydrazide) | 3200-3400 (two bands) | Confirms presence of the -NHNH₂ moiety. |
| C-H Stretch (Aliphatic) | 2850-2950 | Indicates the methyl groups.[3] |
| C=O Stretch (Amide I) | 1640-1680 | Confirms the carbohydrazide carbonyl. |
| C=N Stretch (Thiazole) | 1500-1600 | Characteristic of the thiazole ring.[3][4] |
NMR Spectroscopy: The Core of the Investigation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule.[5]
The 1D spectra provide the initial and most direct evidence for the proposed structure. For this compound, the following signals are expected.[2][3][6]
| ¹H NMR Data (Predicted, 400 MHz, DMSO-d₆) | ¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~9.50 (s, 1H) | -CO NH- | ~165.0 |
| ~4.50 (s, 2H) | -NH₂ | ~160.0 |
| ~2.60 (s, 3H) | C2-CH₃ | ~150.0 |
| ~2.40 (s, 3H) | C4-CH₃ | ~118.0 |
| ~18.0 | ||
| ~16.0 |
Causality Behind Assignments: The downfield shift of the C2-CH₃ protons (~2.60 ppm) compared to the C4-CH₃ protons (~2.40 ppm) is characteristic. The C2 position is adjacent to both the sulfur and nitrogen atoms of the thiazole ring, leading to a more electron-deficient environment.
While 1D NMR provides strong evidence, it cannot, on its own, be considered absolute proof of the substitution pattern. Long-range couplings could be misinterpreted. 2D NMR experiments, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are required to definitively establish connectivity.[7][8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to (¹J coupling).[10] It confirms that the proton signal at ~2.60 ppm belongs to the carbon at ~18.0 ppm, and the proton at ~2.40 ppm belongs to the carbon at ~16.0 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for unambiguous proof. It shows correlations between protons and carbons that are 2 or 3 bonds away (²J and ³J couplings).[11]
Figure 2: Key HMBC correlations confirming the 2,4-dimethylthiazole structure.
The Logic of Exclusion: A hypothetical 2,5-dimethyl isomer would show a correlation from the C2-CH₃ protons to C2, but crucially, not to C4. Instead, the C5-CH₃ protons would show correlations to C5 and C4. The unique pattern of correlations observed in the HMBC spectrum serves as a definitive fingerprint for the 2,4-isomer.
The Gold Standard: Single-Crystal X-Ray Crystallography
When absolute, unequivocal proof of structure is required—for example, for a lead candidate entering preclinical development or for publication in a high-impact journal—single-crystal X-ray crystallography is the ultimate arbiter.[12][13][14] This technique provides a three-dimensional map of electron density, from which the precise position of every atom in the crystal lattice can be determined.[15][16]
Advantages:
-
Provides unambiguous determination of connectivity and relative stereochemistry.[13]
-
Can determine the absolute configuration of chiral molecules.[12]
Limitations:
-
The primary and often rate-limiting step is the need to grow a single, diffraction-quality crystal.[12] This can be a significant challenge for many novel compounds.
Protocol: Crystallization Screening
-
Sample Purity: Ensure the sample is of the highest possible purity (>99% by HPLC).
-
Solvent Selection: Screen a wide range of solvents and solvent mixtures (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and their combinations with water or hexane).
-
Methodology:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial, cover loosely, and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The anti-solvent slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.
-
-
Analysis: Once suitable crystals are obtained, they are mounted and analyzed using a single-crystal X-ray diffractometer.
Conclusion and Recommendations
Confirming the structure of novel this compound analogs requires a systematic and hierarchical analytical approach. While HRMS and FT-IR provide initial, essential checks, they are insufficient for isomer differentiation. A combination of 1D and, critically, 2D NMR spectroscopy (HSQC and HMBC) provides the most robust and accessible method for definitive structural assignment in a research setting. For compounds of particular significance, single-crystal X-ray crystallography offers the final, irrefutable proof of structure. Adherence to this rigorous validation workflow ensures the scientific integrity of subsequent research and development efforts.
References
-
Title: X-Ray Crystallography of Chemical Compounds Source: PMC - NIH URL: [Link]
-
Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: MDPI URL: [Link]
-
Title: The use of X-ray crystallography to determine absolute configuration Source: ResearchGate URL: [Link]
-
Title: Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity Source: MDPI URL: [Link]
-
Title: The Role of X-Ray Crystallography in Structure-Based Rational Drug Design Source: Taylor & Francis eBooks URL: [Link]
-
Title: X-ray crystallography over the past decade for novel drug discovery – where are we heading next? Source: PubMed Central URL: [Link]
-
Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: ResearchGate URL: [Link]
-
Title: Applying 2D NMR methods to the structural elucidation of complex natural products Source: ProQuest URL: [Link]
-
Title: Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science Source: Springer Link URL: [Link]
-
Title: Theoretical NMR correlations based Structure Discussion Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity Source: PMC - NIH URL: [Link]
-
Title: Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts Source: ACS Publications URL: [Link]
-
Title: Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data Source: ResearchGate URL: [Link]
-
Title: Structural Analysis of Organic Compound Using 2D - NMR Spectrum Source: JEOL URL: [Link]
-
Title: Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs Source: PubMed URL: [Link]
Sources
- 1. Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 2,4-Dimethylthiazole-5-carbohydrazide Derivatives and Related Analogs
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds under investigation, thiazole derivatives have consistently emerged as a promising class of compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties. This guide provides a comprehensive comparison of the cytotoxic profiles of various derivatives stemming from the 2,4-dimethylthiazole-5-carbohydrazide core and its structural analogs. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships (SAR) and provide researchers with a valuable resource for the rational design of next-generation thiazole-based anticancer agents.
The foundational structure, this compound, serves as a versatile building block for the synthesis of a diverse array of derivatives, primarily through modification of the carbohydrazide moiety. The introduction of various substituents allows for the fine-tuning of the molecule's physicochemical properties, which in turn can significantly impact its biological activity.
Comparative Cytotoxicity Analysis
The cytotoxic potential of novel compounds is a critical initial determinant in the drug discovery pipeline.[1][2] The half-maximal inhibitory concentration (IC50), representing the concentration of a drug required to inhibit a biological process by 50%, is a key metric for comparing the potency of different compounds.[2] The following tables summarize the in vitro cytotoxicity of various thiazole-carbohydrazide derivatives and related structures against a panel of human cancer cell lines.
Table 1: Cytotoxicity of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound ID | R (Position 1 of Isatin) | R1 (Position 5 of Isatin) | IC50 (µM)[3][4] |
| 6i | n-butyl | H | 8.38 ± 0.62 |
| 6b | H | F | 11.50 ± 0.52 |
| 6j | n-butyl | F | 11.67 ± 0.52 |
| Sorafenib (Standard) | - | - | 7.55 |
Data sourced from multiple studies, slight variations may exist.[3][4]
The data presented in Table 1 clearly indicates that substitutions on the isatin moiety of these thiazole carbohydrazide derivatives play a crucial role in their cytotoxic activity against the MCF-7 breast cancer cell line. Notably, compound 6i , with an n-butyl substitution at the R position, exhibited the most potent activity in this series.[3][4]
Table 2: Cytotoxicity of Arylidene-Hydrazinyl-Thiazole Derivatives
| Compound ID | R (Aryl Group) | R1 (Thiazole Position 4) | Cancer Cell Line | IC50 (µg/mL)[5] |
| 2a | Benzylidene | Methyl | MDA-MB-231 | 3.92 |
| 2a | Benzylidene | Methyl | HeLa | 11.4 |
| 2e | 4-Methoxybenzylidene | Phenyl | HeLa | 11.1 |
Data sourced from a study on arylidene-hydrazinyl-thiazole derivatives.[5]
As illustrated in Table 2, the nature of the aryl group and the substituent at position 4 of the thiazole ring significantly influence the cytotoxic profile of these derivatives. Compound 2a demonstrated noteworthy activity against both MDA-MB-231 and HeLa cell lines.[5]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key structure-activity relationships:
-
Substitutions on the Hydrazide Moiety: The introduction of bulky and lipophilic groups, such as the n-butyl substituted isatin in compound 6i , appears to enhance cytotoxic activity against MCF-7 cells.[3][4]
-
Aryl Group Variations: In the arylidene-hydrazinyl-thiazole series, the nature of the substituent on the benzylidene ring influences potency. For instance, the methoxy group in compound 2e contributes to its activity against HeLa cells.[5]
-
Thiazole Ring Substitutions: The presence of a methyl or phenyl group at the 4-position of the thiazole ring, as seen in compounds 2a and 2e , is associated with significant antiproliferative effects.[5]
Experimental Protocols
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical cancer research.[1][2] The following section details a standard protocol for the widely used MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol provides a general framework for determining the IC50 values of test compounds against adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using Trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
General Synthetic Pathway
The synthesis of this compound derivatives, particularly Schiff bases, typically involves a condensation reaction between the parent carbohydrazide and a substituted aldehyde or ketone. This reaction is often carried out under reflux in a suitable solvent like ethanol.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of this compound derivatives and their analogs as a scaffold for the development of novel anticancer agents. The cytotoxic activity of these compounds is highly dependent on the nature and position of substituents on the thiazole ring and the hydrazide moiety. The structure-activity relationships elucidated here provide a rational basis for the design of future derivatives with improved potency and selectivity.
Further research should focus on expanding the library of these derivatives and evaluating their cytotoxicity against a broader panel of cancer cell lines, including drug-resistant strains. Mechanistic studies are also warranted to elucidate the specific cellular pathways through which these compounds exert their cytotoxic effects. Ultimately, the goal is to identify lead compounds with promising in vivo efficacy and a favorable safety profile for further preclinical and clinical development.
References
- BenchChem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- BenchChem.
- MDPI.
- PMC - PubMed Central.
- PMC - NIH. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
- ResearchGate. In Vitro Antitumor Activity Data of Benzylidene-Carbohydrazides of 3a-d....
- PubMed Central.
- NIH.
- PMC - PubMed Central. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)
- PMC - PubMed Central.
- Drug Discov Ther. Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)
- PubMed.
- MDPI. Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)
- ResearchGate. (PDF) Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Guide to Cross-Reactivity Profiling of Thiazole-Based Inhibitors
A Senior Application Scientist's Perspective on Ensuring Target Specificity
In the landscape of modern drug discovery, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a variety of protein classes. The 2,4-dimethylthiazole-5-carbohydrazide moiety, in particular, represents a promising starting point for the development of novel therapeutics. However, the journey from a promising hit to a clinical candidate is paved with rigorous validation, a critical step of which is the comprehensive assessment of target selectivity. This guide provides a framework for designing and executing cross-reactivity studies for novel inhibitors, with a focus on the broader class of thiazole-based compounds, owing to a current lack of publicly available, in-depth cross-reactivity data for the specific this compound scaffold.
The central challenge in developing kinase inhibitors lies in the highly conserved nature of the ATP-binding site across the human kinome, which comprises over 500 members.[1] Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some cases, therapeutically beneficial.[2] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount. This guide will walk through the principles and practicalities of designing a robust cross-reactivity screening cascade, interpreting the data, and contextualizing the findings for further drug development.
The Rationale Behind Rigorous Selectivity Profiling
The primary goal of cross-reactivity studies is to identify and quantify the interactions of a lead compound with proteins other than its intended target. For kinase inhibitors, this typically involves screening against a large panel of kinases to determine the inhibitor's "kinome-wide" selectivity. A highly selective inhibitor will potently inhibit its target kinase while showing minimal activity against other kinases, even those that are structurally closely related.
A well-designed selectivity profiling strategy provides several key benefits:
-
Early identification of potential off-target liabilities: This allows for the early termination of unpromising compounds or the initiation of medicinal chemistry efforts to improve selectivity.
-
Understanding the mechanism of action: Unanticipated off-target activities may explain observed cellular phenotypes that are inconsistent with the inhibition of the primary target.
-
Discovery of novel therapeutic opportunities: A compound that potently inhibits a small number of additional kinases may be a candidate for a multi-targeted therapy, a strategy that has proven effective in oncology.[2]
Designing a Cross-Reactivity Screening Cascade
A tiered approach is often the most efficient and cost-effective strategy for assessing inhibitor selectivity.[3] This typically begins with broad, single-concentration screening and progresses to more detailed dose-response studies for any identified off-target hits.
Tier 1: Broad Kinome Screening at a Single High Concentration
The initial step involves screening the inhibitor against a large, representative panel of kinases at a relatively high concentration (e.g., 1 or 10 µM). Several commercial services offer kinome profiling against hundreds of kinases. The goal of this initial screen is to quickly identify any potential off-target interactions.
Experimental Protocol: Single-Point Kinase Inhibition Assay (Radiometric)
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide or protein), and [γ-³³P]ATP in a kinase buffer.
-
Inhibitor Addition: Add the test compound (dissolved in DMSO) to the reaction mixture at a final concentration of 10 µM. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Incubation: Initiate the kinase reaction by adding the ATP and incubate at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a solution that both terminates the enzymatic activity and facilitates the capture of the phosphorylated substrate onto a filter membrane.
-
Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control.
Tier 2: Dose-Response Analysis of Primary Hits
Any kinases that show significant inhibition (e.g., >70% at 10 µM) in the initial screen should be subjected to a more detailed dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀).[3] This provides a quantitative measure of the inhibitor's potency against each off-target kinase.
Experimental Protocol: IC₅₀ Determination using a Luminescence-Based Assay
-
Assay Principle: This assay measures the amount of ATP remaining in the reaction after the kinase reaction has completed. Lower kinase activity (due to inhibition) results in a higher ATP concentration and a stronger luminescence signal.
-
Serial Dilution: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
Reaction Setup: Add the diluted compound to the kinase reaction mixture (kinase, substrate, and a concentration of ATP close to the Kₘ for each specific kinase).[4]
-
Incubation: Allow the kinase reaction to proceed for a defined period.
-
ATP Detection: Add a luciferase/luciferin-based reagent that produces a luminescent signal proportional to the amount of ATP present.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizing the Selectivity Profiling Workflow
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Interpreting and Comparing Selectivity Data
Once IC₅₀ values have been determined for the primary target and any off-targets, the data can be compiled into a table for easy comparison. A key metric for quantifying selectivity is the Selectivity Score , which can be calculated in several ways. A simple method is to divide the IC₅₀ of an off-target kinase by the IC₅₀ of the primary target. A higher ratio indicates greater selectivity.
Table 1: Hypothetical Selectivity Profile of a Thiazole-Based Inhibitor (Compound X)
| Kinase Target | IC₅₀ (nM) | Selectivity Score (vs. Target A) |
| Target A (Primary) | 10 | 1 |
| Kinase B | 250 | 25 |
| Kinase C | 1,200 | 120 |
| Kinase D | >10,000 | >1,000 |
| Kinase E | 85 | 8.5 |
In this hypothetical example, Compound X is highly selective for Target A over Kinases C and D. It shows moderate selectivity against Kinase B and relatively poor selectivity against Kinase E. This information would guide the next steps in the drug discovery process. For instance, medicinal chemists might focus on modifying the structure of Compound X to improve its selectivity against Kinase E.
Cellular Confirmation of Target Engagement and Selectivity
Biochemical assays provide a clean measure of an inhibitor's interaction with isolated enzymes. However, it is crucial to confirm these findings in a more physiologically relevant context.[1] Cell-based assays can help to determine if the inhibitor can engage its target in a cellular environment and can provide insights into its functional selectivity.
One common method is to measure the phosphorylation of a known downstream substrate of the target kinase. A selective inhibitor should reduce the phosphorylation of the target's substrate without affecting the phosphorylation of substrates of other kinases.
The Importance of Context and Continuous Evaluation
It is important to remember that selectivity is not an absolute property. It can be influenced by factors such as the ATP concentration used in the assay and the specific kinase panel chosen for screening.[4] Therefore, it is essential to be consistent in the experimental conditions used for comparing different inhibitors.
Furthermore, even highly selective kinase inhibitors can have unexpected off-target effects that are not revealed by kinome profiling alone.[3] For example, an inhibitor might interact with non-kinase proteins. Therefore, as a compound progresses through the drug discovery pipeline, it is important to continuously evaluate its safety and mechanism of action using a variety of in vitro and in vivo models.
Conclusion
The development of safe and effective kinase inhibitors is a complex process that requires a deep understanding of a compound's selectivity profile. While there is currently a lack of specific cross-reactivity data for this compound-based inhibitors in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel inhibitor. By employing a tiered screening approach, carefully interpreting the data, and validating the findings in cellular models, researchers can gain the necessary insights to advance the most promising compounds towards the clinic. The path to a successful therapeutic is one of careful and thorough characterization, and selectivity profiling is a cornerstone of this endeavor.
References
- 1. US9040534B2 - [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators - Google Patents [patents.google.com]
- 2. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,4-Dimethylthiazole-5-carbohydrazide
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2,4-Dimethylthiazole-5-carbohydrazide. Given the limited specific toxicological data for this exact molecule, this directive is grounded in a comprehensive hazard analysis of its constituent chemical families: thiazole derivatives and carbohydrazides. This approach ensures a robust and cautious safety framework, empowering you to work with confidence and security.
Hazard Profile Analysis: A Synthesis of Structural Risks
The operational imperative for specific PPE is derived directly from the compound's anticipated chemical behavior and toxicity. This compound is a solid organic compound, which immediately flags dust inhalation as a primary route of exposure.[1] A deeper analysis of its structure reveals a dual-hazard profile.
A. The Carbohydrazide Moiety: The carbohydrazide functional group is associated with several known risks. Compounds in this class are often harmful if swallowed and can cause significant irritation to the eyes, skin, and respiratory system.[2][3] Furthermore, there is a documented potential for allergic skin reactions upon contact, classifying it as a potential sensitizer.[4] A critical physical hazard associated with carbohydrazide and similar compounds is the risk of explosion when heated and the potential for combustible dust-air mixtures to form.[3][5]
B. The Thiazole Ring: The thiazole ring is a common scaffold in many pharmaceuticals. However, drugs containing thiazole groups are known to be susceptible to metabolic activation by cytochrome P450 enzymes, which can generate reactive metabolites.[6] These intermediates have the potential to cause cellular toxicity.[6] Studies on other thiazole derivatives have indicated a potential for organ-specific toxicity, such as liver damage at high doses in animal models.[7] A related compound, 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, is classified as corrosive, causing severe skin and eye burns, highlighting the potential reactivity of this heterocyclic system.[8]
Conclusion of Risk Assessment: The combination of these structural alerts necessitates a stringent PPE protocol. The primary goals are to prevent:
-
Inhalation: Of airborne particles (dust).
-
Dermal Contact: To avoid irritation and potential sensitization.
-
Ocular Contact: To prevent severe irritation.
-
Ingestion: Through contamination of hands and work surfaces.
Core PPE Requirements for Laboratory Operations
The selection of PPE must be matched to the specific laboratory procedure being performed. The following table outlines the minimum required PPE for tasks with varying levels of exposure risk.
| Task | Potential Exposure Risk | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Low | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not typically required |
| Weighing Solid Compound | High (Dust Generation) | Safety goggles or a face shield | Nitrile gloves | Laboratory coat | Required: Work within a chemical fume hood or wear an N95/P100 respirator |
| Solution Preparation | Medium (Splash/Aerosol) | Safety goggles | Nitrile gloves | Laboratory coat | Required: Work within a chemical fume hood |
| Running Reactions | Medium (Splash/Aerosol) | Safety goggles | Nitrile gloves | Laboratory coat | Required: Work within a chemical fume hood |
| Post-Reaction Workup | Medium to High | Safety goggles or a face shield | Nitrile gloves | Chemical-resistant apron over a laboratory coat | Required: Work within a chemical fume hood |
| Waste Disposal | Medium | Safety goggles | Nitrile gloves | Laboratory coat | Not typically required if waste is sealed |
Procedural Guide to PPE Usage and Selection
Proper technique in donning and doffing PPE is as critical as the equipment itself to prevent contamination.
Experimental Protocol: PPE Donning Sequence
-
Body Protection: Don a clean, flame-resistant laboratory coat. Ensure it is fully buttoned. For tasks with a high splash risk, add a chemical-resistant apron.
-
Respiratory Protection: If a respirator is required based on your risk assessment (see diagram below), perform a seal check to ensure a proper fit. This step should precede the wearing of eye protection.
-
Eye and Face Protection: Don safety goggles. If there is a significant splash hazard, use a full-face shield in addition to goggles.
-
Hand Protection: Don a pair of well-fitting nitrile gloves. Check for any tears or defects. Ensure the glove cuffs are pulled over the sleeves of the laboratory coat.
Experimental Protocol: PPE Doffing Sequence
This sequence is designed to minimize the spread of potential contaminants.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off in the same manner.
-
Apron (if used): Unfasten and remove the apron without touching the exterior surface.
-
Eye and Face Protection: Remove the face shield or goggles by handling the strap or earpieces.
-
Laboratory Coat: Unbutton the coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothing.
-
Respirator (if used): Remove the respirator last by touching only the straps.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Decision Framework for Respiratory Protection
The following diagram outlines the logical process for selecting the appropriate level of respiratory protection when handling this compound.
References
- 1. This compound (99357-25-2) for sale [vulcanchem.com]
- 2. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. redox.com [redox.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
